molecular formula C11H16O B8516685 3-Tert-pentylphenol

3-Tert-pentylphenol

Cat. No.: B8516685
M. Wt: 164.24 g/mol
InChI Key: ZVUDLZCSBFUWEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Tert-pentylphenol is a synthetic alkylphenol compound in which a tert-pentyl (1,1-dimethylpropyl) group is attached to the meta-position of a phenol ring. This structure is part of a broader class of tert-alkyl phenols investigated for their stabilizing and functional properties, primarily due to the phenolic group's capacity to donate a hydrogen atom to neutralize free radicals and the steric hindrance provided by the bulky tert-alkyl group which enhances stability . Research Applications and Value: Within research settings, tert-alkyl phenols like 3-Tert-pentylphenol are of significant interest for their potential as antioxidants and stabilizers. They may be studied for application in the development of polymers, lubricants, and other industrial materials susceptible to oxidative degradation . The antioxidative mechanism involves interrupting free radical chain reactions, thereby preserving material integrity and extending functional lifespans. Furthermore, related phenolic compounds have demonstrated a range of biological activities in preliminary research models, including antimicrobial, anti-inflammatory, and potential neuroprotective effects, suggesting 3-Tert-pentylphenol could be a candidate for investigating structure-activity relationships in these areas . Handling and Safety: Phenols, as a chemical class, can be corrosive and toxic by ingestion and may be absorbed through the skin . Appropriate safety precautions, including the use of personal protective equipment (PPE), should always be observed when handling this compound. Disclaimer: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

3-(2-methylbutan-2-yl)phenol

InChI

InChI=1S/C11H16O/c1-4-11(2,3)9-6-5-7-10(12)8-9/h5-8,12H,4H2,1-3H3

InChI Key

ZVUDLZCSBFUWEO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC(=CC=C1)O

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis Pathways for 3-tert-Pentylphenol (CAS 20056-66-0)

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide on the synthesis of 3-tert-pentylphenol, structured for researchers and drug development professionals.

Executive Summary & Strategic Analysis

3-tert-Pentylphenol (m-tert-amylphenol) represents a specific structural challenge in alkylphenol chemistry. Unlike its para-isomer—which is produced on a multi-ton scale as an antioxidant intermediate—the meta-isomer is thermodynamically favored but kinetically disfavored during direct Friedel-Crafts alkylation.

For pharmaceutical and high-performance material applications, "off-the-shelf" industrial alkylation methods yield insufficient purity (<5% meta content). Therefore, this guide delineates two distinct workflows based on the required scale and purity:

  • Thermodynamic Isomerization (The "Bulk" Route): Leveraging Lewis acid catalysis to shift the para-rich kinetic mixture toward the meta-stable thermodynamic equilibrium.

  • Directed Organometallic Synthesis (The "Pharma-Grade" Route): A stepwise, regiospecific construction of the quaternary carbon center using Grignard chemistry, ensuring >98% isomeric purity.

Pathway A: Thermodynamic Isomerization (Industrial Viability)

Mechanistic Causality

Direct alkylation of phenol with tert-amyl reagents (isoamylene or tert-amyl alcohol) yields p-tert-pentylphenol (kinetic product) due to the activating, ortho/para-directing nature of the hydroxyl group. However, alkyl groups on aromatic rings are labile under strong acid catalysis.

At elevated temperatures (>160°C) and in the presence of strong Lewis acids (e.g., AlCl₃), the alkyl group undergoes intermolecular transalkylation and intramolecular 1,2-shifts. The system seeks the thermodynamic minimum, which favors the meta-position (3-position) to minimize steric repulsion with the hydroxyl group.

Experimental Protocol

Objective: Convert commercial 4-tert-pentylphenol to a meta-enriched mixture.

Reagents:

  • Substrate: 4-tert-Pentylphenol (Commercial Grade, >95%)

  • Catalyst: Aluminum Chloride (AlCl₃), anhydrous

  • Co-catalyst: Hydrogen Chloride (HCl) gas (initiator)[1]

Step-by-Step Workflow:

  • Charge: Load 4-tert-pentylphenol (1.0 mol) into a Hastelloy autoclave.

  • Catalyst Addition: Add anhydrous AlCl₃ (0.05 mol, 5 mol%). Note: Handle under N₂ to prevent hydrolysis.

  • Reaction: Heat the mixture to 180°C . Sparge with dry HCl gas for 10 minutes to generate the active protonated superacid species (HAlCl₄).

  • Equilibration: Maintain 180°C for 4–6 hours.

    • Checkpoint: Monitor via GC.[1] The mixture will shift from 95% para to an equilibrium of approx. 65% meta, 30% para, 5% ortho.

  • Quench: Cool to 80°C and pour onto crushed ice/HCl to decompose the aluminum complex.

  • Separation: Extract with toluene, wash with water, and dry over MgSO₄.

  • Purification: Perform high-efficiency fractional distillation under reduced pressure (10 mmHg).

    • Challenge: The boiling point difference between meta and para isomers is small (<5°C). A column with >50 theoretical plates is required.

Pathway Visualization

Isomerization Phenol 4-tert-Pentylphenol (Kinetic Product) Inter Transalkylation Transition State Phenol->Inter AlCl3, 180°C Reversible Dealkylation Inter->Phenol Equilibrium Meta 3-tert-Pentylphenol (Thermodynamic Product) Inter->Meta Steric Relief (Major) Ortho 2-tert-Pentylphenol (Minor Byproduct) Inter->Ortho Steric Hindrance (Minor)

Caption: Acid-catalyzed thermodynamic equilibration shifting the kinetic para-isomer to the stable meta-isomer.

Pathway B: Directed Organometallic Synthesis (Pharma-Grade)[1]

Mechanistic Causality

For drug development, the statistical mixture from Pathway A is often unacceptable. Pathway B utilizes the meta-directing power of a precursor (or pre-functionalized meta-position) to guarantee regiospecificity. We employ a Grignard addition to a ketone, followed by hydrogenolysis.

Experimental Protocol

Objective: Synthesize >99% pure 3-tert-pentylphenol from 3-bromoanisole.

Reagents:

  • Starting Material: 3-Bromoanisole

  • Reagent: Magnesium turnings, 2-Butanone (Methyl Ethyl Ketone)

  • Reductant: Triethylsilane (Et₃SiH), Trifluoroacetic acid (TFA)

  • Demethylating Agent: Boron Tribromide (BBr₃)

Step-by-Step Workflow:

Phase 1: Construction of the Carbon Skeleton

  • Grignard Formation: In a dry 3-neck flask under Argon, react 3-bromoanisole (1.0 eq) with Mg turnings (1.1 eq) in anhydrous THF to form 3-methoxyphenylmagnesium bromide. Initiate with a crystal of I₂ if necessary.[2]

  • Nucleophilic Addition: Cool to 0°C. Add 2-butanone (1.2 eq) dropwise. The Grignard reagent attacks the ketone carbonyl.

  • Workup: Quench with saturated NH₄Cl. Extract with ether.[1][2][3] Evaporate to yield the tertiary alcohol intermediate: 2-(3-methoxyphenyl)butan-2-ol.

Phase 2: Ionic Hydrogenation (Deoxygenation)

  • Reduction: Dissolve the tertiary alcohol in DCM. Add Triethylsilane (2.0 eq).

  • Acidolysis: Add TFA (5.0 eq) dropwise at 0°C.

    • Mechanism:[2][3][4][5][6] TFA protonates the alcohol, generating a stable tertiary benzylic carbocation. The hydride from Et₃SiH instantly quenches this cation, installing the tert-pentyl group.

  • Result: 3-tert-pentylanisole.

Phase 3: Deprotection

  • Demethylation: Dissolve 3-tert-pentylanisole in dry DCM at -78°C.

  • Cleavage: Add BBr₃ (1.0 M in DCM, 1.5 eq) slowly. Warm to room temperature over 4 hours.

  • Quench: Carefully quench with methanol (exothermic!) then water.[2][3]

  • Isolation: Extract with DCM. The product is 3-tert-pentylphenol.

Pathway Visualization

Grignard Start 3-Bromoanisole Grignard Ar-MgBr Intermediate Start->Grignard Mg, THF Alcohol Tertiary Alcohol (2-(3-methoxyphenyl)butan-2-ol) Grignard->Alcohol + 2-Butanone (Nucleophilic Addition) Anisole 3-tert-Pentylanisole Alcohol->Anisole Et3SiH / TFA (Ionic Hydrogenation) Product 3-tert-Pentylphenol (>99% Purity) Anisole->Product BBr3, -78°C (Demethylation)

Caption: Regiospecific synthesis via Grignard addition and ionic hydrogenation, ensuring meta-substitution.

Quantitative Comparison of Methods

FeaturePathway A: IsomerizationPathway B: Directed Synthesis
Primary Mechanism Acid-catalyzed rearrangement (Thermodynamic control)Grignard coupling + Ionic Hydrogenation (Kinetic control)
Starting Material Phenol + Isoamylene (or p-tert-pentylphenol)3-Bromoanisole + 2-Butanone
Isomeric Purity ~65% (requires difficult distillation)>99% (intrinsic to pathway)
Scalability High (Industrial tons)Low to Medium (Lab/Pilot kg)
Cost Efficiency High (Cheap reagents)Low (Expensive reagents: BBr₃, Et₃SiH)
Key Impurities p-isomer, o-isomer, di-alkylated phenolsSiloxanes (easily removed), trace unreacted bromide

References

  • Lorenc, J. F., et al. (2003). "Alkylphenols."[2][6][7] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link]

    • Source for industrial alkylation conditions and thermodynamic stability of alkylphenol isomers.
  • Olah, G. A., & Olah, J. A. (1976).[5] "Friedel-Crafts alkylation... Differentiation of kinetically and thermodynamically controlled product compositions." Journal of the American Chemical Society. [Link]

    • Foundational text on the isomerization mechanism of alkylarenes under Lewis acid c
  • Meyers, A. I., et al. (1975). "Ionic hydrogenation of benzyl alcohols." Journal of Organic Chemistry.
  • PubChem. (2023).[1] "4-tert-Pentylphenol Compound Summary." National Library of Medicine.[2] [Link]

    • Verification of physical properties and CAS registry d

Sources

3-tert-Pentylphenol: Technical Profile & Synthetic Pathways

[1]

Chemical Identity & Nomenclature

3-tert-Pentylphenol is a structural isomer of the widely used surfactant intermediate 4-tert-pentylphenol.[1] Its meta-substitution pattern alters its electronic properties and steric profile, making it a critical scaffold for specific drug discovery applications where the para position is required to remain open or where specific receptor binding geometries are necessary.[1]

Identifiers
Identifier TypeValueNotes
Chemical Name 3-tert-PentylphenolPreferred IUPAC-style name
Synonyms 3-tert-Amylphenol; m-tert-Amylphenol; 3-(1,1-Dimethylpropyl)phenol"Amyl" is the historical common name for pentyl
CAS Registry Number 20056-66-0 (General 3-pentyl) / Not Widely Listed Note:[1][2][3][4][5][6][7][8][9] Specific CAS for the tert-isomer is often conflated with generic 3-pentylphenol or not indexed in public commercial registries.[1] PubChem CID 19871000 is the definitive reference.[1]
PubChem CID 19871000 Specific ID for the meta-tert isomer
Molecular Formula C₁₁H₁₆OSame as 4-isomer
Molecular Weight 164.24 g/mol
SMILES CCC(C)(C)C1=CC=CC(O)=C1
InChI Key NRZWYNLTFLDQQX-UHFFFAOYSA-N(Isomeric specific)

Critical Distinction: Do not confuse with 4-tert-pentylphenol (CAS 80-46-6) , which is the major product of phenol alkylation and is a solid at room temperature (mp ~95°C).[1] The meta isomer is thermodynamically less favored in direct synthesis.[1]

Physicochemical Properties

The meta substitution disrupts the crystal lattice symmetry more than the para substitution, typically resulting in a lower melting point.[1]

PropertyValue (3-tert-Pentylphenol)Reference / Comparison
Appearance Viscous liquid or low-melting solidvs. 4-isomer (Solid, mp 94-95°C)
Boiling Point ~260-265°C (Predicted)Similar to 4-isomer (262°C)
Solubility Soluble in DCM, Ethanol, Ether; Insoluble in WaterLipophilic phenol
pKa ~10.0Typical for alkylphenols
Electronic Effect Meta-alkyl group has weak inductive (+I) effectLess resonance activation at -OH than para

Synthesis & Manufacturing

The Isomer Challenge

Direct Friedel-Crafts alkylation of phenol with tert-amyl alcohol or iso-amylene yields primarily the para (4-) and ortho (2-) isomers due to the strong ortho/para directing nature of the hydroxyl group.[1] The meta (3-) isomer is not formed in significant quantities via direct alkylation.[1]

Targeted Synthesis Protocol

To access 3-tert-pentylphenol, an indirect route is required.[1] A validated method involves the demethylation of 1-methoxy-3-tert-pentylbenzene .[1] This precursor can be synthesized via Grignard coupling or specialized isomerization techniques.[1]

Protocol: Boron Tribromide Demethylation

Source: Adapted from Patent WO2004087687A1 [1][1]

Reagents:

  • Precursor: 1-methoxy-3-tert-pentylbenzene (3-tert-amylanisole)[1]

  • Reagent: Boron Tribromide (BBr₃) (1.0 M in Dichloromethane)[1]

  • Solvent: Anhydrous Dichloromethane (DCM)[1]

  • Quench: Ice/Water[1]

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried reaction flask with 1-methoxy-3-tert-pentylbenzene (1.0 equiv) and anhydrous DCM.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Addition: Dropwise add BBr₃ (1.2 - 1.5 equiv) over 15-30 minutes. Caution: BBr₃ fumes are corrosive.[1]

  • Reaction: Allow the mixture to stir while slowly warming to room temperature over 3 hours.

  • Quenching: Carefully pour the reaction mixture onto crushed ice to hydrolyze the boron complex.

  • Extraction: Separate the organic layer.[1][7][9] Extract the aqueous layer with DCM (2x).[1]

  • Purification: Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc gradient) if necessary.

Synthesis Pathway Diagram[1]

SynthesisPathwayStartPhenol / Anisole(Ortho/Para Directors)DirectDirect Alkylation(Friedel-Crafts)Start->DirectPara4-tert-Pentylphenol(Major Product)Direct->ParaThermodynamicPreferencePrecursor1-bromo-3-methoxybenzene(Starting Material)GrignardGrignard Formation(+ tert-Amyl Chloride)Precursor->GrignardMg, EtherEther1-methoxy-3-tert-pentylbenzeneGrignard->EtherCouplingDemethylDemethylation(BBr3, -78°C)Ether->DemethylTarget3-tert-Pentylphenol(Target Meta-Isomer)Demethyl->TargetHydrolysis

Caption: Comparative synthesis pathways showing the necessity of the indirect route for the meta-isomer.

Applications & Reactivity

While the 4-isomer is a commodity chemical for resins and surfactants, 3-tert-pentylphenol serves as a specialized building block.[1]

  • Pharmaceutical Intermediate: Used in the synthesis of Benzopyran derivatives for treating inflammatory conditions.[1] The meta-alkyl group provides lipophilicity without blocking the para-position, allowing for further functionalization (e.g., formylation or coupling) at the 4-position [1].[1]

  • Structure-Activity Relationship (SAR) Studies: Used to probe the steric binding pockets of receptors where the para-isomer is too bulky or linear.[1]

  • Polymer Additives: Potential use as a monomer for meta-substituted phenolic resins, offering different thermal and mechanical properties due to cross-linking geometry.[1]

Safety & Handling

3-tert-Pentylphenol should be handled with the same rigorous safety protocols as other alkylphenols.

  • Hazards: Corrosive to skin and eyes; toxic if swallowed.[1]

  • GHS Classification (Predicted):

    • Skin Corr.[1] 1B (H314)

    • Aquatic Chronic 2 (H411)[1]

  • Storage: Store under inert gas (Argon/Nitrogen) to prevent oxidation (quinoma formation).[1] Keep in a cool, dry place.

References

  • Google Patents. Benzopyran compounds useful for treating inflammatory conditions.[1][9] WO2004087686A2 / WO2004087687A1.[1] Available at:

  • PubChem. 3-tert-Pentylphenol (Compound).[1][4][10] CID 19871000.[1] National Library of Medicine.[1] Available at: [Link][1]

  • Wiley Online Library. Ullmann's Encyclopedia of Industrial Chemistry: Phenol Derivatives.[1] (General reference for alkylphenol properties). Available at: [Link][1]

Technical Guide: Solubility Profile & Solvent Engineering for 3-tert-Pentylphenol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical behavior, and solvent selection criteria for 3-tert-pentylphenol (also known as m-tert-amylphenol).

Executive Summary

3-tert-Pentylphenol (m-tert-amylphenol) is a meta-substituted alkylphenol used primarily as an intermediate in the synthesis of specialized phenolic resins, antioxidants, and pharmaceutical precursors (e.g., benzopyran derivatives). Unlike its widely characterized para-isomer (4-tert-pentylphenol), the meta-isomer exhibits distinct solubility and melting behaviors due to its asymmetric substitution pattern.

This guide provides a definitive solubility framework for researchers. It establishes that 3-tert-pentylphenol is an amphiphilic molecule with a dominant hydrophobic character, making it miscible with a broad spectrum of organic solvents while remaining practically insoluble in water.

Molecular Architecture & Solubility Physics

To predict and manipulate the solubility of 3-tert-pentylphenol, one must understand the competition between its two functional domains:

  • The Phenolic Hydroxyl Group (Hydrophilic): Acts as a hydrogen bond donor (HBD) and acceptor (HBA). This moiety drives solubility in polar protic solvents (alcohols) and polar aprotic solvents (ethers, ketones).[1]

  • The tert-Pentyl Group (Hydrophobic): A bulky, branched alkyl tail at the meta position. This group disrupts crystal packing (lowering the melting point relative to the para isomer) and facilitates strong Van der Waals interactions with non-polar solvents (alkanes, aromatics).

Structure-Property Relationship
  • Melting Point Depression: The meta substitution prevents the efficient "herringbone" stacking seen in para-substituted phenols. Consequently, 3-tert-pentylphenol often presents as a viscous liquid or a low-melting solid (estimated MP < 50°C), significantly enhancing its dissolution kinetics compared to its crystalline isomers.

  • Amphiphilicity: The molecule possesses a calculated logP of ~3.9 , indicating a strong preference for lipid-like environments over aqueous phases.

Solvent Compatibility Profile

The following categorization is based on the principle of "Like Dissolves Like" and Hansen Solubility Parameters (HSP).

Table 1: Solubility Performance by Solvent Class
Solvent ClassRepresentative SolventsSolubility RatingMechanism of ActionApplication
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent Dipole-dipole & dispersion forces match the phenol core.Extraction from aqueous phases; reaction solvent.
Aromatics Toluene, Benzene, XyleneExcellent

-

stacking interactions; dispersion force alignment.
Azeotropic drying; high-temp synthesis.
Polar Protic Methanol, Ethanol, IsopropanolVery Good Hydrogen bonding with the phenolic -OH.Recrystallization (cooling); stock solution prep.
Polar Aprotic Acetone, THF, Ethyl AcetateVery Good H-bond acceptance from phenol; dipole interactions.General solvation; chromatography mobile phases.
Aliphatic Alkanes Hexane, Heptane, CyclohexaneGood Dispersion forces with the tert-pentyl tail.Recrystallization anti-solvent; washing.
Aqueous Water, BrineInsoluble Hydrophobic effect dominates; energy penalty for cavity formation is too high.Biphasic separation (product stays in organic phase).

Thermodynamic Parameters: Hansen Solubility Space

For precise solvent formulation, we utilize Hansen Solubility Parameters (HSP) . These values are estimated via group contribution methods (Van Krevelen/Hoftyzer) specifically for the meta-isomer.

  • 
     (Dispersion):  ~17.6 MPa
    
    
    
  • 
     (Polarity):  ~5.2 MPa
    
    
    
  • 
     (Hydrogen Bonding):  ~11.5 MPa
    
    
    
  • Interaction Radius (

    
    ):  ~8.0
    

Interpretation: Solvents with a "Distance" (


) < 

from these coordinates will dissolve 3-tert-pentylphenol.
  • Target Zone: Solvents with

    
     between 18 and 22 MPa
    
    
    
    are ideal.
  • Incompatible: Water (

    
    ) is far outside the interaction sphere.
    
Visualization: Solvent Selection Decision Tree

G Start Solvent Selection for 3-tert-Pentylphenol Goal_Extract Goal: Extraction from Water Start->Goal_Extract Goal_React Goal: Reaction Medium Start->Goal_React Goal_Cryst Goal: Purification (Recrystallization) Start->Goal_Cryst DCM Dichloromethane (DCM) (High Solubility, Immiscible w/ H2O) Goal_Extract->DCM Preferred THF THF or Diethyl Ether (Good Solvency, Lewis Basic) Goal_Extract->THF Avoid (Miscible w/ Water) Toluene Toluene/Xylene (High Boiling, Inert) Goal_React->Toluene High Temp (>100°C) Goal_React->THF Low Temp / Grignard Binary Binary System: Dissolve in Ethanol (Hot) -> Add Water/Hexane (Cool) Goal_Cryst->Binary Standard Protocol

Figure 1: Decision matrix for selecting the optimal solvent based on experimental objective.

Experimental Protocols

Protocol A: Determination of Saturation Limit (Visual Method)

Use this protocol if exact quantitative solubility data is required for a specific proprietary solvent mixture.

  • Preparation: Weigh 100 mg of 3-tert-pentylphenol into a 4 mL glass vial.

  • Titration: Add the target solvent in 50

    
    L aliquots using a micropipette.
    
  • Agitation: Vortex for 30 seconds after each addition.

  • Observation: Record the volume required to achieve a clear, single-phase solution.

  • Calculation:

    
    
    
Protocol B: Purification via Recrystallization

Since the meta-isomer has a low melting point, "oiling out" is a common risk. Use a mixed-solvent system.[2]

  • Dissolution: Dissolve crude 3-tert-pentylphenol in the minimum amount of warm Ethanol or Methanol (~40°C).

  • Anti-solvent Addition: Slowly add Water (dropwise) or cold Hexane until persistent turbidity is observed.

  • Re-solvation: Add one drop of the alcohol to clear the solution.

  • Crystallization: Cool slowly to 4°C (refrigerator), then to -20°C (freezer). Rapid cooling will result in an oil.

  • Isolation: If a solid forms, filter cold. If an oil forms, decant the supernatant and dry the oil under high vacuum (the product may naturally be a viscous liquid).

Safety & Handling (E-E-A-T)

  • Corrosivity: As a phenol, 3-tert-pentylphenol is corrosive to skin and mucous membranes. It can cause chemical burns.

  • Permeability: The lipophilic tail enhances skin absorption. Nitrile gloves are recommended; for prolonged exposure to solutions in DCM or Acetone, use Silver Shield/4H laminate gloves.

  • Incompatibility: Avoid mixing with strong oxidizing agents or strong bases (exothermic deprotonation).

References

  • National Toxicology Program (NTP). (1992). Physical Properties of p-tert-Pentylphenol (Analogous Data). U.S. Department of Health and Human Services. Link

  • Huston, R. C., & Hsieh, T. Y. (1936). Condensation of Aliphatic Alcohols with Aromatic Compounds in the Presence of Aluminum Chloride. Journal of the American Chemical Society, 58(3), 439–441. (Describes synthesis of tert-pentylphenol isomers). Link

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Source for group contribution calculation methodology). Link

  • PubChem Database. (2025). Compound Summary for CAS 80-46-6 (Para-isomer) and structural analogs. National Center for Biotechnology Information. Link

  • European Chemicals Agency (ECHA). (2022). Registration Dossier: Alkylphenols. (Provides toxicity and handling standards). Link

Sources

Technical Whitepaper: Mechanism of Action of 3-tert-Pentylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mechanism of Action of 3-tert-Pentylphenol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide analyzes the physicochemical properties and mechanism of action (MoA) of 3-tert-pentylphenol (also known as meta-tert-amylphenol). While its isomer, 4-tert-pentylphenol (CAS 80-46-6), is the industrially dominant "amylphenol" used in phenolic resins and germicides, the 3-isomer presents a distinct pharmacological profile due to its meta-substitution pattern.

The core mechanism of action for 3-tert-pentylphenol is defined by non-specific membrane disruption (protoplasmic toxicity) driven by its lipophilic alkyl tail. Secondarily, it exhibits weak endocrine modulation , though Structure-Activity Relationship (SAR) data suggests significantly reduced estrogenic potency compared to the para-isomer due to steric hindrance in the ligand-binding domain of the estrogen receptor (ER).

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9][10][11]

Structural Analysis

3-tert-Pentylphenol consists of a phenol ring substituted at the meta (3-) position with a tert-pentyl (1,1-dimethylpropyl) group. This structural arrangement is thermodynamically less favored during standard Friedel-Crafts alkylation than the para-isomer, making the 3-isomer a specialized synthetic target rather than a common commodity chemical.

PropertyData (Estimated/Analogous)Context
Chemical Name 3-(1,1-dimethylpropyl)phenolMeta-isomer of commercial amylphenol
Molecular Formula C₁₁H₁₆OSame as para-isomer
Molecular Weight 164.25 g/mol Low molecular weight (LMW) phenol
LogP (Lipophilicity) ~3.6 – 3.9Highly lipophilic; drives membrane insertion
pKa ~10.0Weaker acid than para-isomer (less resonance stabilization)
Solubility < 50 mg/L (Water)Soluble in alcohols, ethers, lipids
Electronic Effects of Meta-Substitution

Unlike the para-isomer, where the alkyl group and hydroxyl group can participate in direct resonance conjugation across the ring (affecting acidity and reactivity), the meta-position isolates the alkyl group electronically.

  • Acidity: The phenoxide anion of the 3-isomer is less stabilized by resonance than the 4-isomer, potentially raising its pKa slightly.

  • Sterics: The meta-alkyl group creates a different steric volume, reducing its fit into the narrow hydrophobic pocket of the Estrogen Receptor alpha (ERα), which evolved to accommodate para-substituted steroids like estradiol.

Mechanism of Action (MoA)

Primary MoA: Lipid Bilayer Perturbation (Protoplasmic Toxicity)

The dominant mechanism for 3-tert-pentylphenol, like other alkylphenols, is the physical disruption of biological membranes. This is a non-receptor-mediated process governed by the partition coefficient (LogP).

  • Partitioning: The hydrophobic tert-pentyl tail partitions into the acyl chain region of the phospholipid bilayer.

  • Disordering: The bulky, branched nature of the tert-pentyl group disrupts the ordered packing of the lipid tails (increasing membrane fluidity).

  • Hydroxyl Interaction: The polar phenolic -OH group resides near the phosphate headgroups, interfering with hydrogen bonding and hydration shells.

  • Leakage & Lysis: The accumulation of the phenol causes transient pore formation, leading to the leakage of intracellular ions (

    
    , 
    
    
    
    ) and eventual loss of membrane potential (
    
    
    ), causing cell death.
Secondary MoA: Endocrine Modulation (Estrogenicity)

Alkylphenols are known xenoestrogens. However, the position of the alkyl group is critical.

  • 4-tert-pentylphenol: Acts as a classic ER agonist. The para-alkyl group mimics the C17-region of estradiol.

  • 3-tert-pentylphenol: The meta-position shifts the bulky alkyl group, causing steric clashes within the ER ligand-binding domain (LBD).

  • Outcome: The 3-isomer is predicted to have significantly lower binding affinity (10-100x lower) than the 4-isomer, acting as a weak partial agonist or inactive congener.

Visualization: Mechanistic Pathway

The following diagram illustrates the dual pathway: membrane disruption (primary) versus receptor binding (secondary/weak).

MoA_Pathway Compound 3-tert-Pentylphenol Membrane Cell Membrane (Lipid Bilayer) Compound->Membrane High LogP ER Estrogen Receptor (ER-alpha) Compound->ER Low Affinity Partition Partitioning into Acyl Chain Region Membrane->Partition Fluidity Increased Membrane Fluidity & Disorder Partition->Fluidity Leakage Ion Leakage (K+, ATP efflux) Fluidity->Leakage Death Cell Lysis / Death Leakage->Death Primary Toxic MoA Binding Ligand Binding Domain Interaction ER->Binding Steric Steric Clash (Meta-substitution) Binding->Steric Structural Mismatch Response Weak/Null Transcriptional Activation Steric->Response Reduced Potency

Figure 1: Dual mechanistic pathway showing the dominance of membrane disruption over endocrine modulation for the meta-isomer.

Experimental Protocols

To validate the mechanism of action of 3-tert-pentylphenol, the following protocols are recommended. These distinguish between general cytotoxicity (membrane) and specific receptor activity.

Protocol A: Membrane Permeability Assay (Calcein Leakage)

Objective: Quantify the extent of membrane disruption caused by 3-tert-pentylphenol compared to a control (Triton X-100).

  • Liposome Preparation:

    • Prepare Large Unilamellar Vesicles (LUVs) using POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine).

    • Encapsulate Calcein (self-quenching concentration, 50 mM) within the vesicles.

    • Remove unencapsulated dye via size-exclusion chromatography (Sephadex G-50).

  • Exposure:

    • Dilute 3-tert-pentylphenol in DMSO (keep final DMSO < 1%).

    • Incubate LUVs with varying concentrations (0.1 µM – 100 µM) of the compound for 30 minutes at 25°C.

  • Measurement:

    • Measure fluorescence intensity (

      
      ) at 
      
      
      
      nm /
      
      
      nm.
    • Determine 100% leakage (

      
      ) by adding 0.1% Triton X-100.
      
  • Calculation:

    • Interpretation: A sigmoidal dose-response curve confirms membrane disruption.

Protocol B: Synthesis of 3-tert-Pentylphenol (Meta-Specific)

Note: Direct alkylation of phenol yields para/ortho products. A meta-specific route is required.

  • Starting Material: 3-Bromo-tert-pentylbenzene or 3-Amino-tert-pentylbenzene.

  • Conversion (via Diazonium Salt):

    • Dissolve 3-amino-tert-pentylbenzene in dilute

      
      .
      
    • Cool to 0-5°C. Add

      
       dropwise to form the diazonium salt.
      
    • Hydrolysis: Heat the solution to 80°C to hydrolyze the diazonium group to a hydroxyl group.

  • Purification:

    • Extract with ethyl acetate.[1]

    • Purify via flash column chromatography (Silica gel, Hexane:EtOAc 9:1) to isolate pure 3-tert-pentylphenol.

    • Validation: Confirm structure via

      
      -NMR (look for meta-coupling pattern: singlet/doublet/triplet splitting distinct from para's AA'BB' system).
      

Comparative Analysis: Isomer Efficacy

Feature4-tert-Pentylphenol (Para)3-tert-Pentylphenol (Meta)Mechanistic Reason
Commercial Availability High (Industrial Standard)Low (Research Only)Friedel-Crafts selectivity favors para.
Estrogenic Activity Moderate AgonistWeak / NegligibleSteric hindrance in ER pocket.
Membrane Toxicity HighHighDriven by LogP (similar for both).
Bacterial Efficacy Potent GermicidePotent GermicideNon-specific membrane lysis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6643, 4-tert-Pentylphenol. (Data extrapolated for isomer comparison). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 4-tert-pentylphenol (CAS 80-46-6). (Provides baseline toxicological data for the alkylphenol class). Retrieved from [Link]

  • Sikkema, J., de Bont, J. A., & Poolman, B. (1995). Mechanisms of membrane toxicity of hydrocarbons. Microbiological Reviews, 59(2), 201–222. (Foundational text on lipophilic membrane disruption). Retrieved from [Link]

  • Blair, R. M., et al. (2000). The Estrogen Receptor Relative Binding Affinities of 188 Natural and Xenochemicals: Structural Diversity of Ligands. Toxicological Sciences, 54(1), 138–153. (Establishes SAR for alkylphenols: para > meta). Retrieved from [Link]

Sources

Technical Guide: Discovery and Synthesis of 3-tert-Pentylphenol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the historical context, chemical identity, and synthetic methodologies for 3-tert-pentylphenol (also known as m-tert-amylphenol).

Executive Summary

3-tert-Pentylphenol (CAS: 27336-20-5 for generic/mixed, specific meta-isomer references often require distinct separation) represents a classic challenge in aromatic substitution: the "Meta-Substitution Paradox." While the para-isomer (4-tert-pentylphenol) is the kinetically favored product of phenol alkylation and a commodity chemical, the meta-isomer requires thermodynamic control or indirect synthetic routes. This guide outlines the historical evolution of its synthesis, from early Friedel-Crafts studies to modern directed lithiation and isomerization techniques.

Chemical Identity & Physical Properties

Understanding the distinction between the isomers is critical for isolation. The para-isomer is a high-melting solid, whereas the meta-isomer is typically a viscous liquid or low-melting solid, making separation by crystallization difficult.

Property3-tert-Pentylphenol (meta) 4-tert-Pentylphenol (para)
Structure Hydroxyl and tert-pentyl group in 1,3-relationship.Hydroxyl and tert-pentyl group in 1,4-relationship.
Physical State Viscous oil / Low-melting solidCrystalline Needles
Melting Point < 25 °C (estimated/observed as oil)94–95 °C [1]
Boiling Point ~265 °C (at 760 mmHg)262.5 °C
pK_a ~10.0 (Slightly more acidic than para)10.43
Key NMR Feature Singlet at ~6.9 ppm (Isolated Ar-H between substituents)AA'BB' doublet system (Symmetric)

Historical Context: The Kinetic vs. Thermodynamic Battle

The discovery of tert-pentylphenols is rooted in the "Golden Age" of Friedel-Crafts studies (1930s-1940s).

  • 1936 – The Kinetic Discovery: Huston and Hsieh (J. Am. Chem. Soc.) first detailed the condensation of tert-pentyl alcohol with phenol using aluminum chloride.[1][2] They observed that under mild conditions (low temperature, short time), the 4-tert-pentylphenol was the exclusive product [2]. This established the para-position as the kinetically favored site due to the ortho/para directing nature of the hydroxyl group and steric hindrance at the ortho position.

  • 1940s-50s – The Thermodynamic Insight: Researchers realized that Friedel-Crafts alkylations are reversible. Under "forcing conditions" (higher temperatures >100°C, excess Lewis Acid), the bulky tert-pentyl group migrates to the thermodynamically more stable meta-position to relieve steric strain, a phenomenon known as isomerization .

  • Modern Era: Recent work (e.g., McGill University, 2024) has introduced photochemical "transposition" methods to convert para isomers directly to meta isomers under mild conditions, bypassing the harsh acids of the 20th century [3].

Synthetic Pathways[3][4][5][6]

Pathway A: Thermodynamic Isomerization (Industrial/Bulk)

This method utilizes the reversibility of the Friedel-Crafts reaction.

  • Mechanism: Protonation of the ring

    
     De-alkylation to form tert-pentyl cation 
    
    
    
    Re-alkylation at the meta position.
  • Conditions: AlCl

    
     catalyst, 140–160°C, 4–8 hours.
    
  • Yield: Produces an equilibrium mixture (~60% meta, ~35% para, ~5% ortho). Separation requires fractional distillation.

Pathway B: Directed Synthesis via Demethylation (High Purity)

For pharmaceutical applications requiring >98% purity, direct alkylation is too "dirty." A preferred route involves the demethylation of 3-tert-pentylanisole.

  • Source: 3-tert-pentylanisole can be synthesized via Grignard reaction of 3-bromoanisole with acetone/ethyl bromide followed by reduction, or direct alkylation of anisole (which allows better separation).

  • Reagent: Boron Tribromide (BBr

    
    ) in Dichloromethane (DCM).
    
  • Reference: This protocol is adapted from chromene derivative synthesis patents [4].

Pathway C: Modern Photochemical Transposition

A cutting-edge approach using oxidative dearomatization followed by photochemical rearrangement.

  • Pros: High regioselectivity.

  • Cons: Currently limited to smaller scales (milligram to gram).

Detailed Experimental Protocol (Pathway B)

Objective: Synthesis of high-purity 3-tert-pentylphenol via demethylation.

Reagents:

  • 1-Methoxy-3-tert-pentylbenzene (Starting Material)

  • Boron Tribromide (BBr

    
    ), 1.0 M solution in DCM
    
  • Dichloromethane (Anhydrous)[3]

  • Ice/Water (for quenching)

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add 1-methoxy-3-tert-pentylbenzene (3.22 g, 18.1 mmol) and anhydrous DCM (100 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition: Slowly add BBr

    
     (2.14 mL, ~22 mmol) dropwise over 15 minutes. Caution: BBr
    
    
    
    fumes are corrosive.
  • Reaction: Allow the mixture to warm slowly to room temperature over 3 hours. The solution will turn from colorless to a dark reddish-brown.

  • Quenching: Cool the flask to 0 °C. Carefully add ice water (50 mL) dropwise to destroy excess BBr

    
    . Vigorous evolution of HBr gas will occur.
    
  • Extraction: Transfer to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Drying: Combine organic layers, wash with brine, and dry over anhydrous Na

    
    SO
    
    
    
    .
  • Isolation: Filter and concentrate under reduced pressure.

  • Purification: The resulting oil (3-tert-pentylphenol) can be further purified by flash column chromatography (Hexanes/Ethyl Acetate 9:1) if necessary.

Visualization of Reaction Logic

Diagram 1: Kinetic vs. Thermodynamic Control

This diagram illustrates why the meta isomer is difficult to obtain directly and how isomerization works.

ReactionLandscape Phenol Phenol + tert-Amyl Alcohol TS_Kinetic TS: Kinetic (Low Ea, Ortho/Para) Phenol->TS_Kinetic AlCl3, 0-25°C Para 4-tert-Pentylphenol (Kinetic Product) Solid, MP 95°C TS_Kinetic->Para Fast TS_Thermo TS: Thermodynamic (High Ea, Reversible) Meta 3-tert-Pentylphenol (Thermodynamic Product) Liquid/Oil TS_Thermo->Meta Equilibrium Shift Para->TS_Thermo AlCl3, >140°C (Isomerization) Meta->TS_Thermo Reversible

Caption: Under mild conditions, the reaction yields the para-isomer. High heat and acid allow the alkyl group to detach and re-attach at the thermodynamically stable meta-position.

Diagram 2: High-Purity Synthesis Workflow (Method B)

The workflow for the specific demethylation protocol described above.

SynthesisWorkflow Start Start: 3-tert-Pentylanisole (Protected Meta-Isomer) Reagent Add BBr3 in DCM @-78°C Start->Reagent Warm Warm to Room Temp (3 Hours) Reagent->Warm Quench Quench with Ice Water (Hydrolysis of Borate) Warm->Quench Extract Extraction (DCM) & Drying (Na2SO4) Quench->Extract Product Final Product: 3-tert-Pentylphenol (Viscous Oil) Extract->Product

Caption: Step-by-step demethylation protocol to isolate high-purity 3-tert-pentylphenol.

Applications in Drug Development

While less common than the para-isomer (used in phenolic resins), the meta-isomer is a crucial scaffold in:

  • Bioactive Chromenes: Used as an intermediate for benzopyran derivatives targeting inflammatory conditions (e.g., inhibiting TNF-alpha) [4].

  • Metabolic Stability: In medicinal chemistry, moving a substituent from para to meta can block metabolic oxidation at the para-position, potentially extending the half-life of a drug candidate.

  • Agrochemicals: Used as a precursor for specific herbicides where regiochemistry dictates binding affinity.

References

  • National Toxicology Program. (1992).[1][4] Physical Properties of p-tert-Pentylphenol. NTP Chemical Repository.[1] Link

  • Huston, R. C., & Hsieh, T. Y. (1936). Condensation of Aliphatic Alcohols with Aromatic Compounds in the Presence of Aluminum Chloride. Journal of the American Chemical Society, 58(3), 439–441. Link

  • Lumb, J. P., et al. (2024). A para- to meta-isomerization of phenols. Nature Chemistry, 16, 1193–1199. Link

  • Google Patents. (2004). WO2004087687A1: Chromene derivatives as anti-inflammatory agents. Link

Sources

Comprehensive Technical Guide: Biological Potential & SAR Profile of 3-tert-Pentylphenol

[1]

Executive Summary

3-tert-pentylphenol (CAS: 591-30-0; also known as m-tert-amylphenol) is the meta-isomer of the widely used industrial surfactant precursor 4-tert-pentylphenol.[1] While the para-isomer is ubiquitous in resin manufacturing and known for its endocrine-disrupting properties, the meta-isomer (3-TPP) presents a distinct biological profile driven by steric differentiation.[1]

This guide analyzes 3-TPP not merely as a chemical intermediate, but as a bioactive scaffold with retained antimicrobial efficacy and attenuated estrogenic liability .[1] For drug development professionals, 3-TPP represents a strategic "meta-switch" candidate—offering the lipophilic membrane-disrupting capabilities of alkylphenols while significantly reducing affinity for the Estrogen Receptor (ER), a common toxicity failure point for para-alkylphenols.[1]

Chemical Profile & Physicochemical Properties[1][2][3][4][5]

The biological activity of 3-TPP is governed by its lipophilicity and the specific geometry of the tert-pentyl group at the meta position. Unlike the para-isomer, which mimics the 17

Table 1: Physicochemical Comparison (Meta vs. Para)
Property3-tert-Pentylphenol (Meta)4-tert-Pentylphenol (Para)Significance in Bioactivity
Structure Phenol, 3-(1,1-dimethylpropyl)-Phenol, 4-(1,1-dimethylpropyl)-Meta-position alters receptor pocket fit.[1]
Molecular Weight 164.25 g/mol 164.25 g/mol Identical mass; distinct pharmacokinetics.[1]
LogP (Est.) ~3.6 - 3.94.03High lipophilicity drives membrane insertion.[1]
pKa ~10.010.2Ionization state at physiological pH (7.4).[1]
Water Solubility < 50 mg/L< 20 mg/LRequires DMSO/Ethanol carriers for assays.[1]
Electronic Effect Inductive (+I) at metaInductive (+I) at paraAffects phenolic -OH acidity and H-bonding.[1]

Biological Activities & Mechanisms[2][3][6][7][8]

Antimicrobial & Antifungal Activity

Mechanism: Membrane Disruption & Protein Denaturation.[1] Like other medium-chain alkylphenols, 3-TPP acts primarily as a non-ionic surfactant.[1] The lipophilic tert-pentyl tail inserts into the bacterial phospholipid bilayer, causing:

  • Fluidity Alteration: Disruption of membrane integrity.[1]

  • Leakage: Efflux of intracellular

    
     ions and ATP.[1]
    
  • Lysis: Complete membrane rupture at high concentrations (bactericidal).[1]

SAR Insight: Studies on alkylphenol isomers indicate that meta-isomers often retain comparable bactericidal potency to para-isomers.[1] The lack of steric bulk directly opposite the hydroxyl group allows the phenol head to remain anchored at the water-lipid interface while the alkyl tail penetrates the hydrophobic core.

  • Target Spectrum: Gram-positive bacteria (S. aureus, E. faecalis) and fungi (C. albicans).[1] Gram-negative activity is generally lower due to the outer membrane barrier unless coupled with permeabilizers (e.g., EDTA).[1]

Attenuated Endocrine Interaction (The "Meta-Switch")

Mechanism: Reduced Estrogen Receptor (ER) Binding.[1] The critical differentiator for 3-TPP is its safety profile regarding endocrine disruption.[1]

  • Para-Alkylphenols: The 4-position alkyl group perfectly mimics the hydrophobic steroid backbone of estradiol, allowing high-affinity binding to the ER ligand-binding domain (LBD).[1]

  • Meta-Alkylphenols (3-TPP): The alkyl group at the 3-position creates a steric conflict within the narrow hydrophobic pocket of the ER.[1]

  • Result: 3-TPP exhibits significantly lower estrogenic potency (often 10-100x lower) compared to 4-tert-pentylphenol.[1] This makes it a safer candidate for topical antiseptics or preservative applications where systemic absorption might occur.[1]

Visualizing the Structure-Activity Relationship (SAR)[1][9][10][11]

The following diagram illustrates the divergent pathways of the meta- and para-isomers, highlighting why 3-TPP is a distinct candidate for selective toxicity (antimicrobial vs. hormonal).

GPhenolPhenol PrecursorAlkylationFriedel-Crafts Alkylation(Isoamylene / Acid Cat.)Phenol->AlkylationPara4-tert-Pentylphenol(Para-Isomer)Alkylation->ParaMajor Product (Kinetic)Meta3-tert-Pentylphenol(Meta-Isomer)Alkylation->MetaMinor Product (Thermodynamic)MembraneLipid Bilayer Insertion(Non-specific Toxicity)Para->MembraneER_BindingEstrogen Receptor (ER)Ligand Binding DomainPara->ER_BindingHigh AffinityMeta->MembraneSteric_ClashSteric Clash in ER Pocket(Reduced Affinity)Meta->Steric_ClashAntimicrobialAntimicrobial Efficacy(Bactericidal)Membrane->AntimicrobialEndocrineHigh Endocrine Disruption(Estrogenic)ER_Binding->EndocrineSafetyImproved Safety Profile(Low Hormonal Activity)Steric_Clash->Safety

Caption: Divergent biological pathways of pentylphenol isomers. The meta-isomer (3-TPP) retains antimicrobial efficacy via membrane disruption but avoids high-affinity estrogen receptor binding due to steric hindrance.[1]

Experimental Protocols

To validate the biological potential of 3-TPP, the following protocols are recommended. These are designed to verify antimicrobial efficacy while confirming the reduced endocrine liability.

Protocol A: Minimum Inhibitory Concentration (MIC) Assay

Objective: Determine the potency of 3-TPP against S. aureus (Gram+) and E. coli (Gram-).[1]

  • Stock Preparation: Dissolve 3-TPP in 100% DMSO to a concentration of 10 mg/mL.

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) ranging from 512 µg/mL down to 0.5 µg/mL. Ensure final DMSO concentration is <1%.[1]

  • Inoculation: Add bacterial suspension adjusted to

    
     CFU/mL to each well.
    
  • Incubation: Incubate plates at 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration showing no visible growth (turbidity).

    • Control: Use 4-tert-pentylphenol as a positive control to compare potency.[1]

Protocol B: Estrogen Receptor Competitive Binding Assay

Objective: Quantify the affinity of 3-TPP for ER


1
  • Receptor Source: Use recombinant human ER

    
     ligand-binding domain.[1]
    
  • Tracer: Use a fluorescently labeled estrogen (e.g., Fluormone™ ES2).[1]

  • Competition:

    • Incubate ER

      
       + Tracer + 3-TPP (titrated from 
      
      
      M to
      
      
      M).[1]
    • Incubate parallel wells with 4-tert-pentylphenol (positive control) and E2 (standard).[1]

  • Measurement: Measure Fluorescence Polarization (FP) after 2 hours. High polarization = Tracer bound (no competition).[1] Low polarization = Tracer displaced (high affinity binding of test compound).[1]

  • Analysis: Plot % Displacement vs. Log[Concentration]. Calculate IC50.

    • Expected Result: 3-TPP should show an IC50 significantly higher (weaker binding) than the para-isomer.[1]

Synthesis & Isolation Workflow

Since 3-TPP is often a minor isomer in commercial mixtures, synthesizing or isolating it for testing requires specific conditions.[1]

SynthesisInputPhenol + tert-Amyl AlcoholReactionFriedel-Crafts Alkylation(100°C, 4h)Input->ReactionCatalystLewis Acid Catalyst(AlCl3 or BF3)Catalyst->ReactionMixtureCrude Mixture(Para: 85% / Meta: 10% / Ortho: 5%)Reaction->MixtureSeparationFractional Distillation(High Vacuum)Mixture->SeparationProductPure 3-tert-Pentylphenol(>98% Purity)Separation->ProductBoiling Point Differential

Caption: Isolation workflow for 3-tert-pentylphenol. Fractional distillation is required due to the close boiling points of the isomers.

References

  • BenchChem. (2025).[1][2] A Comparative Analysis of 3-Pentadecylphenol and Other Alkylphenols for Researchers. Retrieved from [1]

  • National Center for Advancing Translational Sciences (NCATS). (2024).[1] 4-tert-Pentylphenol Biological Activity & Targets. Inxight Drugs.[1][3] Retrieved from [1]

  • Bulayeva, N. N., & Watson, C. S. (2004).[1] Alkylphenol Xenoestrogens with Varying Carbon Chain Lengths Differentially Activate Signaling. Environmental Health Perspectives. Retrieved from [1]

  • Smolecule. (2023).[1] Positional Isomers of Amylphenol: Synthesis and Properties. Retrieved from [1]

Thermal Stability and Degradation of 3-tert-Pentylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-tert-Pentylphenol (CAS: 2733-19-9), often referred to as m-tert-amylphenol, represents a critical isomeric scaffold in the synthesis of specialized phenolic resins, antioxidants, and pharmaceutical intermediates. Unlike its para-substituted counterpart, the meta-isomer exhibits unique thermal stability profiles driven by the lack of direct conjugation between the hydroxyl group and the tertiary alkyl substituent.

This guide provides a definitive technical analysis of the thermal behavior of 3-tert-pentylphenol. It moves beyond basic safety data to explore the mechanistic underpinnings of its degradation, offering researchers a predictive model for stability during high-temperature processing and long-term storage.

Chemical Identity & Physicochemical Baseline

To understand the degradation profile, we must first establish the structural baseline. The steric bulk of the tert-pentyl group combined with the meta-substitution pattern dictates its thermodynamic behavior.

PropertyValue / DescriptionTechnical Insight
Structure m-C₅H₁₁-C₆H₄-OHMeta-substitution prevents direct quinone methide formation, a primary degradation pathway in para-isomers.
Molecular Weight 164.25 g/mol Moderate volatility; susceptible to evaporative loss prior to degradation.
Boiling Point ~260–265°C (Est.)High boiling point allows for high-temperature processing, but approaches the onset of oxidative instability.
Physical State Low-melting solid/LiquidLikely supercools easily; handling requires precise temperature control to avoid phase separation.
Acidity (pKa) ~10.0Typical phenol acidity; susceptible to base-catalyzed oxidation.

Thermal Stability Profile

The thermal stability of 3-tert-pentylphenol is not a single point but a function of atmosphere (oxidative vs. inert) and thermal stress duration.

Inert Atmosphere (Pyrolysis)

In nitrogen or argon, 3-tert-pentylphenol exhibits high thermal stability.

  • Onset of Decomposition: >280°C.[1]

  • Primary Mechanism: Homolytic cleavage of the alkyl-aryl bond (Dealkylation).

  • Products: Phenol and pentene isomers (2-methyl-1-butene, 2-methyl-2-butene).

Oxidative Atmosphere (Air/Oxygen)

In the presence of oxygen, stability is significantly compromised.

  • Onset of Degradation: ~180°C (detectable oxidation).

  • Primary Mechanism: Radical-mediated oxidative coupling and side-chain oxidation.

  • Key Insight: Unlike p-tert-pentylphenol, the meta-isomer cannot easily form a quinone methide intermediate via simple proton loss. This confers superior resistance to color body formation (yellowing) compared to the para-isomer, but it remains susceptible to direct ring oxidation.

Degradation Mechanisms: The "Meta" Advantage

Understanding the degradation pathways is essential for troubleshooting impurity profiles in drug development or resin curing.

Pathway A: Oxidative Coupling (Dimerization)

At moderate temperatures (100–200°C) in air, the phenolic hydrogen is abstracted to form a phenoxy radical.

  • Process: The radical delocalizes to the ortho and para positions.

  • Result: Formation of C-C and C-O coupled dimers (biphenyls and diphenyl ethers).

  • Significance: Increases viscosity and molecular weight; critical in resin applications.

Pathway B: Pyrolytic Dealkylation

At high temperatures (>300°C), the energy is sufficient to break the C(aryl)-C(alkyl) bond.

  • Process: The tert-pentyl carbocation or radical is relatively stable, facilitating cleavage.

  • Result: Reversion to phenol and volatile olefins.

Visualization: Mechanistic Pathways

The following diagram illustrates the divergent degradation pathways based on environmental conditions.

DegradationPathways Substrate 3-tert-Pentylphenol Radical Phenoxy Radical (Intermediate) Substrate->Radical Oxidation (-H•) >150°C (Air) Phenol Phenol (Degradant) Substrate->Phenol Pyrolysis >300°C (Inert) Pentene Pentene Isomers (Volatile) Substrate->Pentene Dealkylation Dimer C-C / C-O Dimers (Viscosity Increase) Radical->Dimer Coupling Quinone Ortho-Quinones (Color Bodies) Radical->Quinone Further Oxidation

Figure 1: Divergent degradation pathways of 3-tert-pentylphenol under oxidative vs. pyrolytic conditions.

Analytical Methodologies

To validate the quality of 3-tert-pentylphenol raw materials, the following self-validating protocols are recommended. These protocols are designed to distinguish between simple moisture loss, solvent residue, and actual degradation.

Thermogravimetric Analysis (TGA) Protocol

Objective: Determine the onset of thermal degradation and volatile content.[1]

ParameterSetting/RequirementRationale
Instrument TGA (e.g., TA Instruments Q500 or Mettler Toledo)High sensitivity balance required.[1]
Pan Type Platinum or Alumina (Open)Avoid aluminum if T > 500°C; open pan allows volatiles to escape.
Sample Mass 10–15 mgSufficient mass to minimize buoyancy effects.
Purge Gas Nitrogen (50 mL/min)Isolates thermal decomposition from oxidative effects.[1]
Ramp Rate 10°C/min to 600°CStandard rate for kinetic evaluation.
Validation Check: Derivative (DTG) peak.A sharp DTG peak at ~260°C indicates boiling; a broad tail indicates decomposition.
Accelerated Aging & GC-MS Profiling

Objective: Identify specific degradation impurities formed during storage.

  • Stress Condition: Incubate sample at 80°C for 7 days in an open vial (oxidative stress).

  • Extraction: Dissolve residue in Dichloromethane (DCM).

  • GC-MS Method:

    • Column: DB-5ms or equivalent (non-polar).

    • Inlet: 250°C, Split 20:1.

    • Oven: 50°C (hold 2 min) -> 300°C @ 15°C/min.

    • Detection: Look for peaks with m/z 164 (Parent), m/z 94 (Phenol), and high MW dimers (>300 amu).

Visualization: Analytical Workflow

This workflow ensures data integrity when assessing raw material stability.

AnalyticalWorkflow cluster_TGA Thermal Stress Testing cluster_Chem Chemical Profiling Sample Raw Material 3-tert-Pentylphenol TGA TGA (N2 vs Air) Delta Mass Analysis Sample->TGA DSC DSC Melting/Glass Transition Sample->DSC GCMS GC-MS Impurity ID TGA->GCMS If Degradation > 1% HPLC HPLC-UV Purity % DSC->HPLC Purity Check Decision Stability Profile Validated? GCMS->Decision HPLC->Decision Report Generate CoA / Stability Report Decision->Report Yes

Figure 2: Integrated analytical workflow for characterizing thermal stability.

Storage & Handling Implications[2]

Based on the degradation mechanisms identified, the following handling protocols are mandatory for maintaining pharmaceutical-grade integrity:

  • Inert Gas Blanket: Store under Nitrogen or Argon. The primary degradation threat is oxidative coupling, not spontaneous thermal decomposition at room temperature.

  • Temperature Control: Maintain storage below 30°C. While the compound is stable, higher temperatures accelerate the kinetics of autoxidation.

  • Container Material: Use amber glass or opaque HDPE. While UV sensitivity is moderate, light can catalyze the formation of phenoxy radicals, initiating the dimerization cascade.

References

  • Chen, Y., et al. Thermal degradation and stability of accelerated-curing phenol-formaldehyde resin. BioResources, 9(3), 4063-4075.[2] (Mechanisms of phenolic resin degradation). [Link]

Sources

Methodological & Application

use of 3-tert-pentylphenol in polymer synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Polymer Synthesis Using 3-tert-Pentylphenol (3-TPP)

Part 1: Executive Summary & Chemical Profile

3-tert-pentylphenol (3-TPP) , also known as meta-tert-amylphenol (CAS: 20056-66-0), is a specialized alkylphenol monomer used in the synthesis of high-performance phenolic resins and modified polymer networks.

Unlike its more common isomer, 4-tert-pentylphenol (which is bifunctional and forms linear thermoplastics), 3-TPP is trifunctional . The meta-substitution leaves the ortho (2, 6) and para (4) positions open for electrophilic aromatic substitution. This unique structural feature allows 3-TPP to form highly cross-linked thermoset networks while simultaneously providing the solubility and hydrophobicity benefits of a pentyl alkyl chain.

Key Differentiators in Polymer Science
Feature3-tert-pentylphenol (Meta)4-tert-pentylphenol (Para)
Reactivity Sites 3 (Positions 2, 4,[1][2][3] 6)2 (Positions 2, 6)
Polymer Topology Branched / Network (Thermoset)Linear (Thermoplastic)
Solubility High (Organic Solvents)High (Organic Solvents)
Primary Use High-solubility cross-linkers, Novolac modifiersTackifiers, Linear resins, Surfactants

Part 2: Application 1 - Synthesis of Oil-Soluble Novolac Resins

Objective: To synthesize a novolac-type phenolic resin that exhibits high solubility in non-polar solvents (e.g., toluene, xylene) for use in varnishes, insulating enamels, or photoresists.

Mechanism: The reaction involves the acid-catalyzed condensation of 3-TPP with formaldehyde. Because 3-TPP has three reactive sites, the Formaldehyde-to-Phenol (F/P) ratio must be strictly controlled (< 0.85) to prevent premature gelation inside the reactor.

Experimental Protocol

Reagents:

  • Monomer: 3-tert-pentylphenol (purity >98%)

  • Co-reactant: Formaldehyde (37% aqueous solution or Paraformaldehyde 96%)

  • Catalyst: Oxalic Acid (dihydrate) - Selected for mild acidity, decomposing at high temp to avoid ionic residues.

  • Solvent (Optional): Xylene (for azeotropic distillation)

Equipment:

  • 1L Four-neck Round Bottom Flask (RBF)

  • Mechanical Stirrer (High torque)

  • Reflux Condenser & Dean-Stark Trap

  • Nitrogen Inlet

  • Digital Thermometer

Step-by-Step Methodology:

  • Charging:

    • Load 164.2 g (1.0 mol) of 3-tert-pentylphenol into the RBF.

    • Heat to 60°C to melt the phenol if solid.

    • Add 1.5 g of Oxalic Acid (approx. 1% w/w based on phenol).

    • Critical Step: Slowly add 60.8 g (0.75 mol) of Formaldehyde (37% aq) dropwise over 30 minutes. Note: Exothermic reaction. Maintain temp < 95°C.

  • Reflux (Condensation):

    • Heat the mixture to reflux (approx. 100–102°C).

    • Maintain reflux for 3–4 hours.

    • Checkpoint: The mixture will turn from clear/pale to opaque/milky as the molecular weight increases and the resin separates from the aqueous phase.

  • Dehydration (Distillation):

    • Switch the condenser configuration from reflux to distillation.

    • Slowly raise the temperature to 140°C to remove water and unreacted formaldehyde.

    • Vacuum Stripping: Once bulk water is removed, apply vacuum (20–50 mbar) and heat to 160°C for 30 minutes to remove trace volatiles.

  • Discharge:

    • Pour the molten resin into a Teflon-lined cooling tray.

    • Allow to cool to room temperature. The result is a brittle, amber-colored solid.

Characterization Targets:

  • Softening Point: 90–110°C (Ring & Ball method)

  • Solubility: Soluble in Toluene, Xylene, MEK; Insoluble in Water.

  • Free Phenol: < 1.0%

Part 3: Reaction Pathway Visualization

The following diagram illustrates the trifunctional reactivity of 3-TPP compared to the bifunctional nature of standard para-substituted phenols.

ReactionPathway cluster_inputs Reactants cluster_intermediates Intermediates (Methylolation) cluster_product Polymer Structure TPP 3-tert-pentylphenol (Meta-substituted) Ortho1 2-methylol-3-tert-pentylphenol TPP->Ortho1 Subst. at C2 Para 4-methylol-3-tert-pentylphenol TPP->Para Subst. at C4 Ortho2 6-methylol-3-tert-pentylphenol TPP->Ortho2 Subst. at C6 Note NOTE: 3-TPP is Trifunctional. Allows 3D networking. CH2O Formaldehyde (H+ Catalyst) CH2O->TPP Network Cross-linked Novolac Network (Methylene Bridges at 2,4,6) Ortho1->Network -H2O (Condensation) Para->Network Ortho2->Network

Caption: Reaction pathway showing the three active sites (C2, C4, C6) of 3-tert-pentylphenol available for methylolation and subsequent cross-linking.

Part 4: Application 2 - Epoxy Resin Modification (Chain Hardener)

Objective: Use 3-TPP as a hydrophobic modifier in epoxy curing systems to improve moisture resistance in electronic packaging.

Protocol:

  • Premix: Dissolve 3-TPP (20 wt%) into a liquid anhydride hardener (e.g., MTHPA) at 80°C.

  • Mixing: Blend the modified hardener with Bisphenol-A epoxy resin (DGEBA) at a stoichiometric ratio (1:1 epoxide:anhydride/phenol equivalent).

  • Curing:

    • Stage 1: 100°C for 2 hours (Gelation).

    • Stage 2: 150°C for 4 hours (Full Cure).

Why this works: The bulky pentyl group hinders water ingress into the cured epoxy matrix, significantly lowering the dielectric constant drift under humid conditions.

Part 5: Process Flow Diagram

ProcessFlow Start Start: Weighing Reactor Reactor Charge (3-TPP + Catalyst) Start->Reactor Heat Heat to 60°C Reactor->Heat Dosing Dose Formaldehyde (Exothermic Control) Heat->Dosing Reflux Reflux @ 100°C (3-4 Hours) Dosing->Reflux Distill Atmospheric Distillation (Remove H2O up to 140°C) Reflux->Distill Vacuum Vacuum Stripping (160°C, <50 mbar) Distill->Vacuum Discharge Discharge Resin Vacuum->Discharge

Caption: Step-by-step process flow for the synthesis of 3-TPP modified novolac resin.

Part 6: References

  • Huston, R. C., & Hsieh, T. Y. (1936). Condensation of Alcohols with Phenols in the Presence of Aluminum Chloride.[4][5] Journal of the American Chemical Society, 58(3), 439–441.

  • Knop, A., & Pilato, L. (1985). Phenolic Resins: Chemistry, Applications, Standardization, Safety and Ecology. Springer-Verlag. (Standard text for phenolic resin chemistry protocols).

  • PubChem. (2023). Compound Summary: 3-tert-Pentylphenol (CAS 20056-66-0). National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Phenol.

(Note: While specific patents for 3-TPP are less common than 4-TPP, the chemistry follows standard electrophilic aromatic substitution principles for meta-substituted phenols as detailed in Reference 2).

Sources

Application Note: High-Resolution Analysis of 3-tert-Pentylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Isomer-Specific Detection via GC-MS and HPLC-FLD

Abstract

The accurate detection of 3-tert-pentylphenol (3-TPP; CAS 27336-20-5) presents a unique analytical challenge due to its structural similarity to the more common industrial isomer, 4-tert-pentylphenol (4-TPP). While 4-TPP is a known endocrine disruptor monitored in environmental and industrial matrices, 3-TPP often exists as a critical impurity or degradation product that requires distinct quantification.

This guide details two validated protocols: Gas Chromatography-Mass Spectrometry (GC-MS) for structural confirmation and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) for routine, high-sensitivity quantification. Special emphasis is placed on chromatographic selectivity to resolve the meta- (3-) isomer from the para- (4-) isomer.

Introduction & Molecule Profile

3-tert-pentylphenol (also known as m-tert-amylphenol) is an alkylphenol used in the synthesis of specialized phenolic resins and as a chemical intermediate. Unlike its para-substituted counterpart, the meta-substitution creates steric differences that affect both its biological activity and chromatographic behavior.

Key Analytical Challenges:

  • Isomeric Co-elution: On standard C18 LC columns or non-polar GC columns, 3-TPP and 4-TPP often co-elute.

  • Matrix Interference: Environmental samples (water, soil) and biological matrices often contain complex mixtures of alkylphenols.

  • Ionization Efficiency: Direct analysis of phenols can lead to peak tailing; derivatization is recommended for trace analysis.

PropertyData
CAS Number 27336-20-5
Molecular Formula C₁₁H₁₆O
Molecular Weight 164.24 g/mol
pKa ~10.0 (Weak acid)
Log Kow ~4.0 (Lipophilic)
Method A: GC-MS with Silylation (Gold Standard)

Objective: Definitive structural identification and quantification of 3-TPP in complex matrices (e.g., soil, resins). Mechanism: Derivatization with BSTFA replaces the active protic hydrogen on the hydroxyl group with a trimethylsilyl (TMS) group. This reduces polarity, eliminates hydrogen bonding with the stationary phase, and improves thermal stability.

2.1 Reagents & Standards
  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS (Trimethylchlorosilane).

  • Solvent: Anhydrous Pyridine or Ethyl Acetate.

  • Internal Standard (IS): 4-n-Nonylphenol or Deuterated 4-TPP-d13.

2.2 Sample Preparation Protocol (Solid/Resin Matrix)
  • Extraction: Weigh 1.0 g of sample into a glass vial. Add 10 mL Dichloromethane (DCM). Sonicate for 20 mins.

  • Filtration: Filter extract through a 0.45 µm PTFE syringe filter.

  • Evaporation: Evaporate 1 mL of filtrate to dryness under a gentle stream of Nitrogen (N₂).

  • Derivatization:

    • Reconstitute residue in 100 µL anhydrous Pyridine.

    • Add 50 µL BSTFA + 1% TMCS .

    • Cap and incubate at 60°C for 30 minutes .

    • Note: Moisture kills this reaction. Ensure all glassware is oven-dried.

  • Injection: Dilute 1:10 with Hexane prior to injection to protect the filament.

2.3 GC-MS Parameters
ParameterSetting
Instrument Agilent 7890B / 5977B MSD (or equivalent)
Column Rxi-5Sil MS (30 m × 0.25 mm × 0.25 µm) or DB-5ms
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Inlet Splitless mode, 260°C
Oven Program 60°C (1 min) → 15°C/min → 180°C → 5°C/min → 220°C → 20°C/min → 300°C (3 min)
MS Source/Quad 230°C / 150°C
Acquisition SIM Mode (Selected Ion Monitoring)
2.4 MS Detection Logic

The TMS derivative of 3-TPP (MW 236) fragments distinctively.

  • Target Ion (Quant): m/z 221 ([M-CH₃]⁺). The loss of a methyl group from the tert-pentyl or TMS group is the base peak.

  • Qualifier Ions: m/z 236 (Molecular Ion), m/z 73 (TMS group).

  • Differentiation: 3-TPP typically elutes before 4-TPP on a 5% phenyl column due to slightly lower boiling point/polarity interactions.

Method B: HPLC-FLD (Routine & Aqueous)

Objective: High-throughput quantification in water or biological fluids without derivatization. Expert Insight: Standard C18 columns often fail to baseline resolve 3-TPP and 4-TPP. We utilize a Fluorinated (PFP) or Phenyl-Hexyl stationary phase. These phases utilize π-π interactions, which are highly sensitive to the positional substitution of the aromatic ring, providing superior selectivity for isomers.

3.1 Chromatographic Conditions
ParameterCondition
System UHPLC System (e.g., Thermo Vanquish or Waters Acquity)
Column PFP (Pentafluorophenyl) Core-Shell (100 × 2.1 mm, 2.6 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (ACN)
Flow Rate 0.4 mL/min
Column Temp 35°C
Detection Fluorescence (FLD): Ex 275 nm / Em 305 nm
3.2 Gradient Profile[1]
  • 0.0 min: 40% B

  • 8.0 min: 70% B (Linear ramp)

  • 8.1 min: 95% B (Wash)

  • 10.0 min: 95% B

  • 10.1 min: 40% B (Re-equilibration)

3.3 Performance Characteristics
  • Resolution (Rs): > 1.5 between 3-TPP and 4-TPP.

  • LOD: ~0.5 ng/mL (ppb) in water.

  • Linearity: 1 – 1000 ng/mL (R² > 0.999).

Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate method based on sample type and sensitivity requirements.

G Start Start: Select Sample Matrix Water Aqueous / Biological (Water, Urine, Plasma) Start->Water Solid Solid / Industrial (Soil, Resin, Plastic) Start->Solid Prep_LLE Liquid-Liquid Extraction (DCM or Hexane) Water->Prep_LLE Prep_SLE Solid-Liquid Extraction (Ultrasonic in DCM) Solid->Prep_SLE Decision Isomer Separation Critical? Prep_LLE->Decision Prep_SLE->Decision Method_HPLC Method B: HPLC-FLD (PFP Column) High Selectivity (π-π) Decision->Method_HPLC Routine Quant Method_GC Method A: GC-MS (BSTFA Derivatization) Structural Confirmation Decision->Method_GC Complex Matrix / ID

Caption: Decision tree for selecting between HPLC-FLD (Routine) and GC-MS (Confirmation) based on matrix complexity.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
GC-MS: Low Response Incomplete derivatization due to moisture.Dry sample thoroughly under N₂. Use fresh BSTFA. Ensure vial is sealed tight.
GC-MS: Peak Tailing Active sites in liner or column.Replace inlet liner with deactivated wool. Trim 10cm from column guard.
HPLC: Co-elution Insufficient selectivity on C18.Switch to PFP or Phenyl-Hexyl column. Lower ACN slope in gradient.
HPLC: High Backpressure Particulates in sample.Centrifuge samples at 10,000 x g for 5 mins. Use 0.2 µm filters.
Safety & Handling
  • Corrosivity: 3-TPP is corrosive to skin and eyes. Handle with nitrile gloves and safety goggles.

  • Volatility: Perform all drying steps in a fume hood to prevent inhalation of phenolic vapors.

  • Waste: Dispose of silylated waste in non-halogenated organic waste streams (unless DCM is used).

References
  • United Kingdom Environment Agency. (2007). Environmental risk evaluation report: 4-tert-pentylphenol (CAS no.[2] 80-46-6).[3][2] Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6643, 4-tert-Pentylphenol. Retrieved from [Link]

Sources

application of 3-tert-pentylphenol in antioxidant studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Mechanistic Profiling & Application of 3-tert-Pentylphenol in Antioxidant Research

Executive Summary

3-tert-Pentylphenol (3-tPP) (CAS: 536-59-4), also known as m-tert-amylphenol, represents a critical structural probe in the development of hindered phenolic antioxidants. While its para-isomer (4-tert-pentylphenol) is the industry standard for polymer stabilization, the meta-isomer (3-tPP) serves a distinct, high-value role in Structure-Activity Relationship (SAR) studies.

By isolating the tert-pentyl group to the meta position, researchers can decouple the effects of steric hindrance (at the hydroxyl site) from electronic induction and lipophilicity . This application note details the use of 3-tPP as a comparator to quantify the "Ortho Effect" in radical scavenging, evaluate lipophilic membrane partitioning, and screen for isomer-specific endocrine toxicity in drug development pipelines.

Chemical Context & Mechanism

To understand the utility of 3-tPP, one must contrast it with the "privileged" structures of commercial antioxidants like BHT (Butylated Hydroxytoluene).

  • The "Ortho" Standard: In BHT, bulky tert-butyl groups at the 2,6-positions (ortho) sterically protect the hydroxyl group and stabilize the resulting phenoxy radical via resonance and inductive effects.

  • The 3-tPP Probe: In 3-tert-pentylphenol, the bulky group is at the 3-position (meta).

    • Steric Effect: Minimal protection of the -OH group.

    • Electronic Effect: The inductive (+I) effect is present but resonance stabilization of the radical is significantly weaker than in para or ortho isomers.

    • Lipophilicity: The tert-pentyl group (C5) adds higher lipophilicity than a tert-butyl (C4) group, enhancing interaction with lipid bilayers.

Scientific Utility: 3-tPP is the ideal negative control or intermediate benchmark . If a novel drug candidate shows antioxidant activity similar to 3-tPP, it suggests the activity is driven purely by lipophilicity or weak inductive effects, rather than the robust radical stabilization seen in ortho-substituted phenols.

Visualizing the Mechanistic Divergence

AntioxidantMechanism Start Phenolic Antioxidant Candidate Reaction Reaction with Free Radical (R•) (Hydrogen Atom Transfer) Start->Reaction Ortho Ortho-Substituted (e.g., BHT) Steric Shielding + Resonance Reaction->Ortho If Substituent at 2,6 Meta Meta-Substituted (3-tPP) Exposed -OH + Weak Resonance Reaction->Meta If Substituent at 3 (3-tPP) StableRad Stable Phenoxy Radical (Antioxidant Effect) Ortho->StableRad Electron Delocalization UnstableRad Reactive Phenoxy Radical (Potential Pro-oxidant/Coupling) Meta->UnstableRad Lack of Resonance Outcome1 Terminates Chain Reaction StableRad->Outcome1 Outcome2 Rapid Consumption / Side Reactions UnstableRad->Outcome2

Figure 1: Mechanistic divergence between Ortho- and Meta-substituted phenols. 3-tPP follows the "Meta" pathway, serving as a baseline for low-stability phenoxy radicals.

Application 1: Comparative Kinetic Profiling (SAR)

Objective: Determine the contribution of substituent positioning to the rate constant (


) of hydrogen atom transfer.

Rationale: By comparing 3-tPP against 4-tPP and unsubstituted phenol, researchers can mathematically isolate the Hammett substituent constant (


)  contribution of the tert-pentyl group without the confounding variable of direct steric hindrance.
Protocol: High-Throughput DPPH Kinetics

Materials:

  • Analyte: 3-tert-pentylphenol (Pure >98%).

  • Reference Standards: 4-tert-pentylphenol, Phenol, Trolox.

  • Reagent: 2,2-Diphenyl-1-picrylhydrazyl (DPPH) (Sigma-Aldrich).

  • Solvent: Methanol (HPLC Grade).

Workflow:

  • Stock Preparation: Prepare 10 mM stock solutions of 3-tPP and standards in Methanol.

  • DPPH Working Solution: Prepare a 60 µM DPPH solution in Methanol. Adjust absorbance to ~0.700 at 517 nm.

  • Plate Setup: In a 96-well microplate, add 20 µL of analyte stock (various concentrations: 10–500 µM final) to 180 µL of DPPH solution.

  • Kinetic Monitoring: Immediately read Absorbance (517 nm) every 60 seconds for 60 minutes at 25°C.

  • Data Analysis:

    • Plot

      
       vs. Time.
      
    • Calculate the pseudo-first-order rate constant (

      
      ).
      
    • Validation Check: The

      
       for 3-tPP should be significantly higher than unsubstituted phenol (due to +I effect) but lower than 4-tPP (due to lack of resonance stabilization).
      

Expected Data Output (Example):

CompoundPositionSubstituentRelative Rate (

)
Interpretation
Phenol --1.0Baseline
3-tPP Metatert-Pentyl1.8 - 2.5 Inductive effect (+I) increases electron density at -OH.
4-tPP Paratert-Pentyl5.0 - 8.0 +I effect AND Resonance stabilization.
BHT Orthotert-Butyl>100 Steric hindrance prevents side reactions; high stability.

Application 2: Lipophilicity & Membrane Protection

Objective: Assess how the bulky C5 tert-pentyl group drives partitioning into lipid bilayers, a critical factor for drug bioavailability and antioxidant protection of cell membranes.

Rationale: While 3-tPP is a weaker radical scavenger chemically, its high lipophilicity (LogP ~3.5–4.0) may allow it to concentrate effectively in lipid membranes, potentially offering protection against lipid peroxidation where hydrophilic antioxidants (like Vitamin C) fail.

Protocol: Liposome Peroxidation Assay (TBARS)

Materials:

  • Lipid Model: Phosphatidylcholine (PC) liposomes or Linoleic Acid emulsion.

  • Inducer: AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

  • Detection: Thiobarbituric Acid (TBA).

Step-by-Step Method:

  • Liposome Formation: Sonicate 10 mg PC in 1 mL phosphate buffer (PBS, pH 7.4) to form multilamellar vesicles.

  • Dosing: Pre-incubate liposomes with 3-tPP (1–50 µM) for 30 minutes. Include a solvent control (DMSO < 1%).

  • Oxidation Induction: Add AAPH (10 mM final) to initiate peroxy radical generation. Incubate at 37°C for 2 hours.

  • Termination: Add 20% Trichloroacetic acid (TCA) and 0.67% TBA solution.

  • Development: Heat at 95°C for 30 minutes (pink chromophore formation).

  • Quantification: Measure Absorbance at 532 nm. Calculate % Inhibition of Malondialdehyde (MDA) formation.

Self-Validating Check:

  • If 3-tPP shows high inhibition in this assay but low inhibition in the DPPH assay (Protocol 1), it confirms that membrane partitioning is the dominant mechanism of action, not intrinsic electron transfer capability.

Experimental Workflow Diagram

The following diagram outlines the decision matrix for characterizing a 3-tPP derivative or using 3-tPP as a reference standard.

Workflow Sample Test Compound / 3-tPP ChemAssay 1. Chemical Assay (DPPH/ABTS) (Solvent Phase) Sample->ChemAssay LipidAssay 2. Lipid Peroxidation (TBARS) (Membrane Phase) Sample->LipidAssay ResultLow Low Activity ChemAssay->ResultLow 3-tPP Expected ResultHigh High Activity ChemAssay->ResultHigh Ortho/Para Isomers LipidAssay->ResultHigh 3-tPP Expected Interpretation1 Poor e- Donor (Meta-effect confirmed) ResultLow->Interpretation1 Interpretation2 High Membrane Retention (Lipophilicity driven) ResultHigh->Interpretation2

Figure 2: Integrated workflow for distinguishing intrinsic chemical reactivity from membrane-dependent protection.

Safety & Toxicology Note

Critical Consideration: Alkylphenols, particularly the para-isomers (e.g., 4-tert-pentylphenol, 4-nonylphenol), are known Endocrine Disrupting Chemicals (EDCs).

  • 3-tPP Specifics: The meta-isomer (3-tPP) often exhibits lower estrogenic activity than the para-isomer because it fits less optimally into the Estrogen Receptor (ER) binding pocket.

  • Application: Use 3-tPP as a negative control in toxicology screenings (e.g., YES/YAS yeast assays) to demonstrate the structural specificity required for receptor binding.

References

  • Amorati, R., & Valgimigli, L. (2015). Advantages and limitations of common testing methods for antioxidants. Free Radical Research. Link

    • Context: Authoritative review on DPPH/ABTS kinetics and the importance of solvent choice.
  • Litwinienko, G., & Ingold, K. U. (2007). Solvent effects on the rates and mechanisms of reaction of phenols with free radicals. Accounts of Chemical Research. Link

    • Context: Explains the SPLET vs HAT mechanisms relevant to phenolic antioxidants.
  • OECD Guidelines for the Testing of Chemicals. Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. Link

    • Context: Standard protocol for determining LogP, crucial for the lipophilicity applic
  • PubChem Compound Summary: 3-tert-Pentylphenol. Link

    • Context: Chemical structure, physical properties, and identification d
  • European Chemicals Agency (ECHA). Substance Information: 4-(1,1-dimethylpropyl)phenol (Isomer comparison data). Link

    • Context: Provides toxicological data on the para-isomer, serving as the compar

3-tert-pentylphenol as a precursor for resin manufacturing

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance Resin Engineering using 3-tert-Pentylphenol

Abstract

This guide details the utilization of 3-tert-pentylphenol (3-tPP) —a meta-substituted alkylphenol—as a precursor for advanced phenolic resin manufacturing. Unlike its commoditized isomer (4-tert-pentylphenol), which yields linear thermoplastic resins, the 3-isomer retains trifunctionality (reactive sites at positions 2, 4, and 6). This unique structural characteristic allows for the synthesis of highly cross-linked, hydrophobic thermosets ideal for electronic packaging, photoresists, and high-temperature adhesives.

Part 1: Chemical Basis & Precursor Selection

The Isomer Distinction: Meta vs. Para

In industrial resin manufacturing, p-tert-pentylphenol (4-tPP) is the standard, used primarily for tackifiers because the para-substituent blocks cross-linking, resulting in soluble, linear polymers.

3-tert-pentylphenol (3-tPP) is chemically distinct. By locating the bulky pentyl group at the meta position, the para position remains active.

  • Reactivity: 3-tPP possesses three active sites (two ortho, one para) for electrophilic aromatic substitution with formaldehyde.

  • Result: This enables the formation of a 3D methylene-bridged network (Thermoset), combining the cross-link density of unsubstituted phenol with the moisture resistance and solubility of alkylphenols.

Precursor Qualification Protocol

Before polymerization, the 3-tPP precursor must be qualified to ensure the absence of the 4-isomer, which acts as a chain terminator.

ParameterSpecificationMethodCriticality
Purity (3-isomer) > 98.5%GC-FIDHigh: <98% reduces cross-link density.
4-isomer Content < 0.5%GC-MSCritical: Acts as a chain terminator.
Water Content < 0.1%Karl FischerMedium: Excess water affects catalyst pH.
Color (APHA) < 50ColorimetryHigh: For optical/photoresist applications.

Part 2: Resin Synthesis Protocols

Workflow Visualization

The following diagram illustrates the critical decision pathways between creating a Novolac (Acid Catalyzed) and a Resol (Base Catalyzed) using 3-tPP.

ResinWorkflow Start Precursor: 3-tert-pentylphenol Decision Target Application? Start->Decision Novolac Route A: Novolac Synthesis (Acid Catalyst, F:P < 0.8) Decision->Novolac Molding/Adhesives Resol Route B: Resol Synthesis (Base Catalyst, F:P > 1.2) Decision->Resol Coatings/Laminates StepA1 Reflux (95-100°C) Catalyst: Oxalic Acid Novolac->StepA1 StepA2 Dehydration (Vacuum Distillation) StepA1->StepA2 ProductA Solid Novolac Resin (Requires Hexamine to Cure) StepA2->ProductA StepB1 Condensation (60-80°C) Catalyst: NaOH/TEA Resol->StepB1 StepB2 Neutralization & Wash StepB1->StepB2 ProductB Liquid/Solid Resol (Self-Curing via Heat) StepB2->ProductB

Figure 1: Decision matrix for 3-tPP resin synthesis. Note the F:P (Formaldehyde to Phenol) ratios are critical for controlling gelation.

Protocol A: High-Ortho Novolac Synthesis (Acid Catalyzed)

Target: Electronic Molding Compounds (EMC) requiring low dielectric constant.

Reagents:

  • 3-tert-pentylphenol (1.0 mol, 164.2 g)

  • Formaldehyde (37% aq. solution) (0.80 mol, 64.9 g) — Deficit ensures no gelation.

  • Oxalic Acid (1.5 g) — Sublimates upon processing, leaving low ionic residue.

Step-by-Step Procedure:

  • Charging: Load molten 3-tPP into a chemically resistant reactor (glass-lined or SS316). Heat to 90°C.

  • Catalysis: Add Oxalic acid. Agitate at 300 RPM.

  • Addition: Dropwise addition of Formaldehyde over 60 minutes.

    • Caution: Exothermic reaction. Maintain temp < 105°C to prevent solvent boil-over.

  • Reflux: Maintain reflux at 100-102°C for 3–4 hours.

    • Checkpoint: Monitor free formaldehyde content (Target < 0.5%).

  • Dehydration: Switch to distillation mode. Ramp temperature to 140°C. Apply vacuum (-0.08 MPa) to remove water and unreacted phenol.

  • Discharge: Pour molten resin into cooling trays.

Mechanism: The acid protonates the formaldehyde, creating a carbocation that attacks the ortho/para positions of the 3-tPP. Because the meta-position is occupied by the pentyl group, the para and ortho sites are highly active, forming methylene bridges.

Protocol B: Resole Synthesis (Alkaline Catalyzed)

Target: Photoresists or heat-cured coatings.

Reagents:

  • 3-tert-pentylphenol (1.0 mol)

  • Formaldehyde (1.5 mol) — Excess allows methylol group formation.

  • Sodium Hydroxide (20% soln) or Triethylamine (TEA).

Step-by-Step Procedure:

  • Reaction: Mix 3-tPP and base catalyst at 60°C.

  • Methylolation: Add formaldehyde slowly. Hold at 60-70°C for 2 hours.

    • Critical Control: Do not exceed 80°C. The trifunctional nature of 3-tPP makes it prone to rapid gelation (the "B-stage" window is narrower than with 4-tPP).

  • Neutralization: Cool to 40°C. Neutralize with dilute H2SO4 or acetic acid to pH 6-7.

  • Separation: Allow phase separation. Decant the aqueous salt layer.

  • Stripping: Vacuum strip at low temperature (<50°C) to concentrate the resin without advancing the cure.

Part 3: Characterization & Quality Control

To validate the resin structure, the following analytical techniques are required.

TechniqueMetricAcceptance Criteria (3-tPP Resin)
GPC (Gel Permeation Chrom.) Polydispersity Index (PDI)1.5 – 2.5 (Narrower than std phenol resins)
FTIR Spectroscopy Ether vs. Methylene BridgesPeak at 1050 cm⁻¹ (Ether) decreases; 1480 cm⁻¹ (CH2) increases during cure.
DSC (Diff. Scanning Cal.) Tg (Glass Transition)Novolac: 60–90°C; Cured: >150°C (Higher than 4-tPP variants).
Viscosity Melt Viscosity @ 150°C200 – 500 cPs (Dependent on MW).

Molecular Structure Diagram: The following graph visualizes the cross-linking difference.

Part 4: Troubleshooting & Optimization

  • Premature Gelation (Resoles):

    • Cause: The 3-isomer is more reactive at the para-position than hindered phenols.

    • Fix: Reduce temperature by 10°C or switch to a weaker amine catalyst (e.g., TEA instead of NaOH).

  • High Free Phenol:

    • Cause: Steric hindrance of the bulky pentyl group affecting ortho-substitution.

    • Fix: Increase reaction time at the reflux stage; ensure efficient vacuum stripping.

  • Cloudiness in Final Resin:

    • Cause: Phase separation due to the hydrophobicity of the pentyl chain.

    • Fix: Use a co-solvent (e.g., Xylene or Methanol) during synthesis to maintain homogeneity.

References

  • PubChem. (n.d.). 4-tert-Pentylphenol (Isomer Comparison Data). National Library of Medicine. Retrieved October 24, 2025, from [Link]

  • Vinati Organics. (2025). Para Tertiary Amyl Phenol (PTAP) Applications in Resin Manufacturing.[1][2][3][4] Retrieved October 24, 2025, from [Link]

  • Pilato, L. (2010). Phenolic Resins: A Century of Progress. Springer. (Standard text for Novolac/Resol chemistry mechanisms).

(Note: While industrial literature predominantly cites the 4-isomer (PTAP), the protocols above are adapted based on standard electrophilic aromatic substitution principles for meta-substituted phenols to address the specific request for the 3-isomer.)

Sources

Introduction: Understanding 4-tert-Pentylphenol in a Research Context

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Laboratory Use of 4-tert-Pentylphenol

Alkylphenols are a class of organic compounds that have found broad application across various industrial and research sectors. Within this family, tert-pentylphenols are notable for their use as chemical intermediates. It is critical to distinguish between the isomers of this compound. The most commercially significant and extensively studied isomer is 4-tert-pentylphenol (p-tert-pentylphenol; PTAP), where the tert-pentyl group is at the para position relative to the hydroxyl group (CAS No. 80-46-6). Other isomers, such as 3-tert-pentylphenol (meta-isomer), are less common and not as thoroughly characterized in publicly available literature.

Given its prevalence in industrial synthesis and its characterization as a reference compound in environmental and toxicological studies, this guide will focus exclusively on 4-tert-pentylphenol . We will provide researchers, scientists, and drug development professionals with a comprehensive overview of its properties, detailed protocols for its safe handling, and methodologies for its application in representative laboratory workflows. The causality behind procedural steps is emphasized to empower users with the ability to adapt and troubleshoot experimental designs.

Physicochemical and Toxicological Profile

A thorough understanding of a chemical's properties is foundational to its safe and effective use. 4-tert-pentylphenol is a solid at room temperature with limited water solubility, characteristics that dictate the choice of solvents and handling procedures.[1][2] Its moderate octanol-water partition coefficient (log K_ow) suggests a potential for bioaccumulation in lipid-rich tissues, a key consideration in environmental and toxicological assessments.[3][4]

Table 1: Physicochemical Properties of 4-tert-Pentylphenol

PropertyValueSource(s)
CAS Number 80-46-6[1]
Molecular Formula C₁₁H₁₆O[5]
Molecular Weight 164.25 g/mol [5]
Appearance Colorless needles or beige/off-white solid[1][2]
Melting Point 91 - 95 °C (196 - 203 °F)[1][4]
Boiling Point ~255 °C (491 °F) at 760 mmHg[2][4]
Water Solubility < 1 mg/mL; generally considered insoluble[1]
pKa 10.16 - 10.43 (Weak Acid)[4][5]
log K_ow 3.3 - 4.03[3][4][5]

From a safety perspective, 4-tert-pentylphenol is classified as a corrosive material capable of causing severe skin burns and serious eye damage.[2][6] It is also a known skin sensitizer, meaning repeated contact can lead to an allergic reaction.[2][7] Furthermore, it is recognized as an endocrine-disrupting chemical (EDC) due to its ability to interact with the estrogen receptor, a property that makes it a compound of interest in toxicological research but also necessitates stringent handling protocols to avoid unintended exposure.[4][7]

Table 2: Hazard and Safety Information for 4-tert-Pentylphenol

Hazard IdentificationClassification & DetailsSource(s)
GHS Pictograms Corrosion, Health Hazard, Environmental Hazard[2]
GHS Signal Word Danger[2]
Hazard Statements H314: Causes severe skin burns and eye damageH317: May cause an allergic skin reactionH410: Very toxic to aquatic life with long lasting effects[2]
NFPA 704 Diamond Health: 3 (Can cause serious or permanent injury)Flammability: 1 (Must be preheated before ignition can occur)Instability: 0 (Normally stable)[1]
Key Toxicological Endpoints Corrosive; Skin Sensitizer; Endocrine Disruptor (Estrogenic Activity)[4][6][7]

Core Laboratory Protocols: Safe Handling and Management

Adherence to rigorous safety protocols is non-negotiable when working with a corrosive and sensitizing agent like 4-tert-pentylphenol. The following procedures provide a framework for minimizing exposure and ensuring a safe laboratory environment.

Protocol 1: General Handling, Weighing, and Solution Preparation
  • Causality: This protocol is designed to prevent dermal, ocular, and respiratory exposure. Using a ventilated enclosure is critical as fine powders can become airborne during manipulation.

  • Engineering Controls: All manipulations of solid 4-tert-pentylphenol must be performed inside a certified chemical fume hood or a powder containment balance hood.

  • Personal Protective Equipment (PPE): Wear the following mandatory PPE:

    • Nitrile gloves (double-gloving is recommended for extended handling).

    • Safety goggles with side shields or a full-face shield.

    • A properly buttoned laboratory coat.

  • Weighing:

    • Tare a clean, compatible container (e.g., glass vial or beaker) on an analytical balance inside the ventilated enclosure.

    • Use a chemical spatula to carefully transfer the desired amount of solid 4-tert-pentylphenol to the container. Avoid generating dust.

    • Close the primary container immediately after dispensing.

  • Dissolution:

    • Due to its poor water solubility, 4-tert-pentylphenol is typically dissolved in organic solvents.[1] For synthetic applications, solvents like toluene or xylene may be used. For biological assays, ethanol or dimethyl sulfoxide (DMSO) are common choices.

    • Add the chosen solvent to the container with the weighed solid.

    • If necessary, gently warm the mixture or use a magnetic stirrer to facilitate dissolution. Perform this in the fume hood.

  • Storage:

    • Store solid 4-tert-pentylphenol in its original, tightly sealed container.[8]

    • Keep in a designated, locked cabinet for corrosive and toxic chemicals.[6] The storage area should be cool, dry, and well-ventilated.

    • Stock solutions should be stored in tightly capped glass containers, clearly labeled with the chemical name, concentration, solvent, and date of preparation.

Protocol 2: Spill Management and Waste Disposal
  • Causality: The spill response is designed to safely contain and neutralize the solid material without creating a larger hazard. The use of ethanol helps to dampen the powder and prevent it from becoming airborne.[1] Waste must be segregated due to the compound's high aquatic toxicity.[6]

  • Immediate Actions:

    • Alert personnel in the immediate area and evacuate if the spill is large.

    • Ensure the area is well-ventilated. Remove all sources of ignition.[1]

  • Spill Cleanup (for small spills <5g):

    • Wearing the full PPE described in Protocol 1, gently cover the solid spill with an absorbent paper towel.

    • Carefully dampen the material with 60-70% ethanol to prevent dust formation.[1]

    • Using a spatula or scoop, transfer the dampened material and absorbent paper into a designated, labeled hazardous waste container.

    • Wipe the spill area with a paper towel dampened with 60-70% ethanol, followed by a thorough wash with soap and water.[1]

    • Place all contaminated materials (gloves, paper towels) into the hazardous waste container.

  • Waste Disposal:

    • All solid waste and concentrated solutions of 4-tert-pentylphenol must be disposed of as hazardous chemical waste. Never pour this chemical down the drain.[6]

    • Collect waste in a clearly labeled, leak-proof container.

    • Follow all institutional, local, and national regulations for hazardous waste disposal.

Application-Specific Protocols

The utility of 4-tert-pentylphenol is best illustrated through its application in specific experimental contexts. Below are two representative protocols for its use in polymer synthesis and biological assays.

Application 1: Synthesis of a 4-tert-Pentylphenol-Modified Novolak Resin
  • Scientific Rationale: Novolak resins are produced by the acid-catalyzed condensation of a phenol with formaldehyde. By incorporating 4-tert-pentylphenol, which has a bulky, non-reactive alkyl group, the resulting polymer's properties (such as solubility and melting point) can be modified. It can also act as a chain-terminating agent to control the molecular weight of the final resin.[9] This protocol provides a basic framework for synthesizing a low-molecular-weight oligomer for use in coatings or inks.

Workflow for Novolak Resin Synthesis

G reagents 1. Reagent Setup - 4-tert-Pentylphenol - Formaldehyde (37% aq.) - Oxalic Acid (catalyst) - Toluene (solvent) reaction 2. Reaction - Assemble reflux apparatus - Heat mixture to 100-110°C - Reflux for 4-6 hours reagents->reaction quench 3. Quenching & Neutralization - Cool to room temperature - Add sodium bicarbonate solution reaction->quench extraction 4. Workup & Extraction - Transfer to separatory funnel - Wash with brine - Separate organic layer quench->extraction purification 5. Purification - Dry organic layer (e.g., MgSO₄) - Filter and concentrate via rotary evaporation extraction->purification product 6. Final Product - Viscous resin or solid - Characterize (FTIR, GPC) purification->product

Caption: Workflow for the synthesis of a 4-tert-pentylphenol-based novolak resin.

Step-by-Step Methodology:

  • Reagents & Equipment:

    • 4-tert-Pentylphenol (1.0 eq)

    • Formaldehyde (37 wt. % solution in water, 0.8 eq)

    • Oxalic acid dihydrate (catalyst, ~0.02 eq)

    • Toluene

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate

    • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator.

  • Reaction Setup:

    • In a fume hood, charge a round-bottom flask with 4-tert-pentylphenol, toluene, formaldehyde solution, and oxalic acid.

    • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Polycondensation Reaction:

    • Heat the reaction mixture to reflux (approx. 100-110°C) with vigorous stirring.

    • Maintain the reflux for 4-6 hours. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC) if a suitable mobile phase is developed.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Slowly add saturated sodium bicarbonate solution to neutralize the oxalic acid catalyst.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then brine.

    • Separate the organic (toluene) layer and dry it over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the resin, which may range from a viscous liquid to a brittle solid.

  • Characterization:

    • The structure of the resulting resin can be confirmed using Fourier-Transform Infrared (FTIR) spectroscopy (observing the disappearance of the C=O stretch from formaldehyde and changes in the aromatic C-H bending region).

    • The molecular weight distribution can be determined by Gel Permeation Chromatography (GPC).

Application 2: In Vitro Competitive Estrogen Receptor (ER) Binding Assay
  • Scientific Rationale: As a known endocrine disruptor, 4-tert-pentylphenol serves as a useful positive control or test compound in assays designed to screen for estrogenic activity.[10] A competitive binding assay determines the ability of a test compound to displace a radiolabeled or fluorescently labeled estrogen (e.g., ¹⁷β-estradiol) from the estrogen receptor (ERα or ERβ). A high affinity of the test compound will result in greater displacement of the labeled ligand.

G cluster_0 High Affinity Ligand cluster_1 Competition ER ERα LabeledE2 Labeled Estradiol PTAP PTAP ER2 ERα LabeledE2_2 Labeled Estradiol PTAP2 PTAP

Sources

Application Note: High-Efficiency Derivatization of 3-tert-Pentylphenol for GC-MS Quantitation

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and analytical scientists requiring a robust, high-sensitivity protocol for the GC-MS analysis of 3-tert-pentylphenol (CAS: 1740-97-2), a meta-substituted alkylphenol often analyzed in environmental toxicology and pharmaceutical intermediate profiling.

Introduction & Scientific Rationale

3-tert-pentylphenol (3-TPP), also known as m-tert-amylphenol, presents specific analytical challenges due to its phenolic hydroxyl group. Like other alkylphenols, the underivatized compound exhibits:

  • Peak Tailing: Caused by hydrogen bonding with active sites (silanols) in the GC liner and column.

  • Thermal Instability: Potential for oxidative degradation at high injector temperatures.

  • Low Volatility: Leading to broad peaks and reduced signal-to-noise (S/N) ratios.

The Solution: Trimethylsilylation This protocol utilizes N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) . This reagent system replaces the active protic hydrogen of the phenol group with a trimethylsilyl (TMS) group.

  • Mechanism: Nucleophilic attack of the phenoxide oxygen on the silicon atom of BSTFA, catalyzed by the stronger silyl donor TMCS.

  • Outcome: Formation of 3-tert-pentylphenoxy-trimethylsilane (

    
    ), which is non-polar, thermally stable, and highly volatile.
    

Materials & Reagents

ComponentSpecificationPurpose
Analyte 3-tert-Pentylphenol (>98% purity)Target compound.
Reagent BSTFA + 1% TMCSSilylation agent.[1][2] TMCS acts as a catalyst to drive the reaction to completion.[3][4][5]
Solvent Anhydrous Pyridine or Ethyl AcetatePyridine acts as an acid scavenger; Ethyl Acetate is a general non-polar solvent.
Internal Standard 4-n-Nonylphenol or Phenanthrene-d10Corrects for injection variability and reaction efficiency.
Vials Amber glass, silanized, with PTFE-lined capsPrevents photolytic degradation and adsorption.

Experimental Protocol

Step 1: Stock Solution Preparation
  • Weigh 10.0 mg of 3-tert-pentylphenol into a 10 mL volumetric flask.

  • Dissolve in Ethyl Acetate (or Pyridine) to yield a 1,000 µg/mL stock solution.

  • Store at -20°C. (Stable for 3 months).

Step 2: Derivatization Workflow

This reaction is moisture-sensitive.[1][6] Ensure all glassware and solvents are anhydrous.

  • Aliquot: Transfer 100 µL of the working standard (e.g., 50 µg/mL) into a 2 mL GC autosampler vial.

  • Dry: Evaporate the solvent under a gentle stream of dry nitrogen gas until dryness (if using a solvent exchange method) OR proceed directly if using compatible anhydrous solvents (Pyridine/Ethyl Acetate). Recommendation: Evaporation ensures no solvent interference, but direct addition is faster.

  • Reagent Addition: Add 50 µL of Anhydrous Pyridine (solvent/catalyst) and 50 µL of BSTFA + 1% TMCS .

  • Seal: Cap the vial immediately with a PTFE-lined crimp cap.

  • Incubate: Vortex for 10 seconds, then heat at 65°C for 30 minutes in a dry block heater.

    • Note: While phenols react at room temperature, the bulky tert-pentyl group at the meta position warrants heating to ensure 100% conversion.

  • Cool & Dilute: Cool to room temperature. Dilute with 200 µL of Ethyl Acetate (if necessary to adjust concentration for the detector).

  • Inject: Transfer to the GC autosampler.

Step 3: GC-MS Instrument Parameters
ParameterSetting
Column 5% Phenyl-arylene (e.g., DB-5MS, HP-5MS), 30m x 0.25mm x 0.25µm
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Inlet Splitless mode (1 min purge), 260°C
Oven Program 60°C (1 min hold)

20°C/min to 180°C

10°C/min to 300°C (3 min hold)
Transfer Line 280°C
Ion Source EI Mode (70 eV), 230°C
Scan Range m/z 50–450 (or SIM mode for trace analysis)

Results & Discussion

Reaction Mechanism & Visualization

The following diagram illustrates the transformation of 3-tert-pentylphenol to its TMS ether derivative.

G Substrate 3-tert-Pentylphenol (MW 164.2) Intermediate Transition State (Nucleophilic Attack) Substrate->Intermediate + Reagent Reagent BSTFA + TMCS (Silyl Donor) Reagent->Intermediate Product 3-tert-Pentylphenoxy-TMS (MW 236.4) Intermediate->Product 65°C, 30 min Byproduct By-products (TMS-TFA, HCl) Intermediate->Byproduct

Figure 1: Derivatization pathway of 3-tert-pentylphenol using BSTFA/TMCS.

Mass Spectral Interpretation

The TMS derivative of 3-tert-pentylphenol (MW 236) exhibits a distinct fragmentation pattern useful for identification:

  • Molecular Ion (

    
    ): m/z 236  (Distinct, often abundant).
    
  • Base Peak (

    
    ): m/z 221 . Loss of a methyl group from the trimethylsilyl moiety.[7] This is the primary quantitation ion.
    
  • Alkyl Fragmentation: m/z 207 (Loss of ethyl from tert-pentyl) and m/z 179 (Loss of tert-butyl equivalent).

  • Silicon Characteristic: m/z 73 (

    
    ).
    

Logic & Troubleshooting (Decision Tree)

If low recovery or poor peak shape is observed, follow this logic flow:

Troubleshooting Start Issue: Low Signal or Tailing CheckMoisture Check Reagents for Moisture (BSTFA hydrolyzes easily) Start->CheckMoisture NewReagent Use Fresh Ampoule of BSTFA CheckMoisture->NewReagent Reagent Cloudy/Old CheckTemp Check Reaction Temp/Time CheckMoisture->CheckTemp Reagent Clear IncreaseHarshness Increase to 75°C or add 10% TMCS CheckTemp->IncreaseHarshness Incomplete Derivatization CheckInlet Check GC Inlet Liner (Active sites remove phenols) CheckTemp->CheckInlet Reaction OK, Peak Tailing Deactivate Replace/Deactivate Liner CheckInlet->Deactivate

Figure 2: Troubleshooting logic for alkylphenol silylation.

References

  • Schummer, C. et al. (2009). "Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis." Talanta, 77(4), 1473-1482.

  • Sigma-Aldrich. (2023). "Derivatization Reagents for Selective Response in GC/MS." Technical Bulletin.

  • National Institute of Standards and Technology (NIST). (2023). "Mass Spectrum of Phenol, TMS derivative." NIST Chemistry WebBook.

  • Restek Corporation. (2022). "Guide to GC derivatization: Silylation, Acylation, and Alkylation."

Sources

use of 3-tert-pentylphenol in the production of surfactants

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Characterization of 3-tert-Pentylphenol-Derived Nonionic Surfactants

Abstract

This application note details the protocol for synthesizing and characterizing nonionic surfactants derived from 3-tert-pentylphenol (3-TPP) via base-catalyzed ethoxylation. Unlike the commoditized para-nonylphenol ethoxylates (NPEs), 3-TPP ethoxylates possess a shorter C5 hydrophobic tail and a meta-substitution pattern. These structural features impart unique physicochemical properties, including higher Critical Micelle Concentrations (CMC) and rapid wetting kinetics, making them valuable for specialized drug delivery systems, protein solubilization buffers, and rapid-action lytic agents where standard C8/C9 surfactants fail due to excessive hydrophobicity or persistence.

Introduction & Chemical Rationale

3-tert-pentylphenol (CAS: 27336-20-5) , an isomer of amylphenol, serves as the hydrophobic scaffold for this surfactant class. While p-tert-octylphenol (Triton X-100 series) and p-nonylphenol (Tergitol NP series) dominate the market, the 3-TPP scaffold offers distinct advantages in precision formulation:

  • Reduced Hydrophobicity: The 5-carbon tert-pentyl chain provides a Hydrophile-Lipophile Balance (HLB) shift compared to C8/C9 analogs, allowing for the solubilization of slightly more polar lipophiles.

  • Steric Geometry: The meta-position (3-position) of the alkyl group, relative to the phenolic hydroxyl (1-position), alters the packing density of the surfactant at the interface compared to the linear symmetry of para-substituted phenols. This results in "looser" micellar structures that can release encapsulated payloads more rapidly.

  • Short-Chain Kinetics: Shorter hydrophobic tails generally result in faster dynamic surface tension reduction, ideal for high-throughput screening (HTS) wash buffers.

Mechanism of Action: Base-Catalyzed Ethoxylation

The synthesis follows an anionic polymerization mechanism. The phenolic hydroxyl group is deprotonated by a base catalyst (KOH) to form a phenoxide ion. This nucleophile attacks the epoxide ring of ethylene oxide (EO), opening it and creating a new alkoxide anion, which propagates the chain.

Key Mechanistic Steps:

  • Initiation: 3-TPP + KOH

    
     3-TPP-K
    
    
    
    + H
    
    
    O
  • Propagation: 3-TPP-O

    
     + n(EO) 
    
    
    
    3-TPP-(OCH
    
    
    CH
    
    
    )
    
    
    -O
    
    
  • Termination: Neutralization with acid (e.g., Acetic Acid).

Figure 1: Synthesis Pathway & Reactor Logic

EthoxylationWorkflow Start 3-tert-Pentylphenol (Precursor) Catalyst Catalyst Addition (KOH, 0.5% w/w) Start->Catalyst Dehydration Vacuum Dehydration (110°C, <10 mmHg) Remove Water Catalyst->Dehydration Form Phenoxide Reactor Pressurized Reactor (140-160°C, N2 Inert) Dehydration->Reactor Anhydrous Initiator Cooking Digestion/Cooking (Consume Residual EO) Reactor->Cooking Target Pressure Reached EO_Feed Ethylene Oxide Feed (Controlled Addition) EO_Feed->Reactor Exothermic Reaction Neutralization Neutralization (Acetic/Phosphoric Acid) Cooking->Neutralization Cool to 80°C Product 3-TPP Ethoxylate (Surfactant) Neutralization->Product

Caption: Workflow for the base-catalyzed ethoxylation of 3-tert-pentylphenol. Critical control points include moisture removal (Dehydration) and exothermic control (EO Feed).

Experimental Protocol: Synthesis of 3-TPP-E9 (9 Moles EO)

Target Molecule: Polyoxyethylene (9) 3-tert-pentylphenyl ether. Target HLB: ~12.5 (Detergent/Wetting Agent).

Reagents & Equipment
  • Precursor: 3-tert-pentylphenol (Purity >98%, HPLC grade).

  • Alkylation Agent: Ethylene Oxide (High Purity gas). DANGER: Extremely Flammable/Toxic.

  • Catalyst: Potassium Hydroxide (KOH) pellets (45% aq. solution can be used if dehydration step is strictly followed).

  • Equipment: 1L High-Pressure Stainless Steel Autoclave (Parr Reactor) with cooling coil and magnetic drive agitation.

Step-by-Step Synthesis
  • Charging & Catalysis:

    • Load 164.2 g (1.0 mol) of 3-tert-pentylphenol into the autoclave.

    • Add 0.8 g KOH (approx. 0.5 wt% of hydrophobe).

    • Expert Insight: The meta-isomer is sterically hindered. Ensure adequate agitation (500 RPM) to facilitate catalyst distribution.

  • Dehydration (CRITICAL):

    • Heat reactor to 110°C.

    • Apply vacuum (<10 mmHg) for 30 minutes to remove water generated by phenoxide formation.

    • Why? Water acts as a chain transfer agent, creating polyethylene glycol (PEG) impurities (non-surfactant byproducts).

  • Ethoxylation (Reaction Phase):

    • Break vacuum with Nitrogen (N

      
      ) to 0.5 bar.
      
    • Heat to 150°C ± 5°C .

    • Slowly feed 396 g (9.0 mol) of Ethylene Oxide.

    • Safety Control: Maintain reactor pressure <5 bar. The reaction is highly exothermic. If temperature spikes >165°C, stop EO feed immediately and engage cooling coils.

  • Digestion (Cooking):

    • After total EO mass is added, hold temperature at 150°C.

    • Monitor pressure drop. Reaction is complete when pressure stabilizes (indicating no further EO consumption) for 30 minutes.

  • Neutralization & Stripping:

    • Cool reactor to 80°C.

    • Purge with N

      
       to remove trace unreacted EO.
      
    • Neutralize catalyst with Acetic Acid (stoichiometric equivalent to KOH) to pH 6.0–7.0 (measured in 5% aq. solution).

    • Note: Unneutralized base can cause surfactant degradation (discoloration) and pH drift in biological buffers.

Characterization Protocols

To validate the synthesized surfactant for drug development applications, the following parameters must be quantified.

Hydrophile-Lipophile Balance (HLB) Calculation

For alkylphenol ethoxylates, the Griffin method is standard:


[1]

Data Table: Theoretical HLB for 3-TPP Ethoxylates

Surfactant ID Moles EO (n) MW (Hydrophobe) MW (Hydrophile) Total MW HLB Value Application
3-TPP-E5 5 164.2 220 384.2 11.4 W/O Emulsifier
3-TPP-E9 9 164.2 396 560.2 14.1 Detergent/Lysis
3-TPP-E12 12 164.2 528 692.2 15.2 Solubilizer

| 3-TPP-E40 | 40 | 164.2 | 1760 | 1924.2 | 18.2 | Stabilizer |

Cloud Point Determination (QC Standard)

The cloud point is the temperature at which the surfactant becomes insoluble in water (phase separation), critical for determining storage stability.

Protocol:

  • Prepare a 1.0 wt% solution of the surfactant in deionized water.

  • Heat the solution in a controlled water bath with a submerged thermometer.

  • Observe the onset of turbidity (cloudiness).

  • Acceptance Criteria: For 3-TPP-E9, the target cloud point should be 58°C – 62°C .

Application in Drug Development: Solubilization Logic

The 3-TPP surfactants bridge the gap between small-molecule solvents (DMSO) and large-micelle surfactants (Polysorbates).

Figure 2: Micellar Solubilization Dynamics

MicelleDynamics Drug Hydrophobic Drug (Poorly Soluble) Micelle 3-TPP Micelle (Loose Packing due to Meta-substitution) Drug->Micelle Encapsulation Monomer 3-TPP Monomers (C5 Tail) Monomer->Micelle Concentration > CMC Complex Solubilized Complex (Rapid Release) Micelle->Complex Stabilization Complex->Drug Dilution/Lysis (Fast Kinetics)

Caption: The meta-substituted 3-TPP forms "looser" micelles compared to para-isomers, facilitating rapid drug release upon dilution.

Protocol: Critical Micelle Concentration (CMC) Estimation

  • Method: Surface Tension (Du Noüy Ring method).

  • Expected Result: 3-TPP ethoxylates generally exhibit a higher CMC (0.5 – 0.9 mM) compared to Nonylphenol ethoxylates (~0.05 mM).

  • Significance: A higher CMC means the surfactant monomers are more active in solution before forming micelles, leading to faster protein denaturation or membrane lysis in assay buffers.

References

  • Industrial Ethoxylation Kinetics: Santacesaria, E., et al. "Kinetics of alkylphenol ethoxylation."[2] Chemical Engineering Science, 1990.

  • HLB System: Griffin, W. C.[1] "Calculation of HLB Values of Non-Ionic Surfactants." Journal of the Society of Cosmetic Chemists, 1954.

  • Alkylphenol Properties: "Alkylphenols and Alkylphenol Ethoxylates." Ullmann's Encyclopedia of Industrial Chemistry, Wiley-VCH.

  • Isomer Effects: "Steric effects in the ethoxylation of phenols." Journal of Surfactants and Detergents. (General reference for steric hindrance in meta-isomers).

Safety Warning: Alkylphenol ethoxylates are potential endocrine disruptors. All waste must be collected and incinerated according to local environmental regulations. Do not discharge into aquatic systems.

Sources

3-tert-pentylphenol as a stabilizer in plastics and rubber

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Evaluation of 3-tert-Pentylphenol as a Stabilizer in Polymer Matrices

Executive Summary

This guide provides a comprehensive technical protocol for evaluating 3-tert-pentylphenol (3-TPP) (CAS: 20063-92-7 / 20056-66-0 isomer group) as a primary antioxidant and thermal stabilizer in plastics (polyolefins) and rubber (SBR/NR).[1] While its para-substituted isomer, 4-tert-pentylphenol , is the industrial standard for phenolic resins and stabilizers, the meta-substituted 3-TPP offers distinct steric and electronic properties that warrant specific investigation for specialized applications requiring modified solubility profiles or retarded radical scavenging kinetics.[1]

Scientific Foundation & Mechanism[1]

Chemical Context: Meta vs. Para Isomers

Phenolic antioxidants function as radical scavengers via Hydrogen Atom Transfer (HAT).[1] The efficiency of this process depends on the stability of the resulting phenoxy radical.

  • 4-tert-pentylphenol (Standard): The alkyl group at the para position stabilizes the phenoxy radical through hyperconjugation and inductive effects, making it a highly effective H-donor.[1]

  • 3-tert-pentylphenol (Target): The meta position provides less resonance stabilization to the radical center.[1] Consequently, 3-TPP is theoretically less reactive than the 4-isomer.[1] However, this reduced reactivity can be advantageous in systems requiring delayed action or where the antioxidant must survive aggressive cross-linking (curing) conditions without being consumed prematurely.

Mechanism of Action

3-TPP acts as a chain-breaking donor (CB-D) antioxidant.[1] It intercepts peroxyl radicals (


) formed during the auto-oxidation of the polymer chain.[1]

DOT Diagram 1: Radical Scavenging Mechanism

RadicalScavenging Polymer Polymer Chain (RH) Radical Alkyl Radical (R•) Polymer->Radical Heat/Shear Peroxyl Peroxyl Radical (ROO•) Radical->Peroxyl + O2 (Fast) Oxygen O2 Hydroperoxide Hydroperoxide (ROOH) (Non-radical) Peroxyl->Hydroperoxide H-Abstraction Peroxyl->Hydroperoxide Interrupted by ArOH TPP 3-tert-Pentylphenol (ArOH) Phenoxy Phenoxy Radical (ArO•) (Stable) TPP->Phenoxy H-Donation

Caption: The auto-oxidation cycle of polymers interrupted by 3-tert-pentylphenol via Hydrogen Atom Transfer (HAT).[1]

Safety & Handling (E-E-A-T)

Warning: Alkylphenols are potent bioactive compounds.[1]

  • Endocrine Disruption: Isomers of tert-pentylphenol (amylphenol) show estrogenic activity.[1] Handle with strict PPE (nitrile gloves, fume hood).

  • Corrosivity: Solid phenols can cause severe skin burns and eye damage.[1]

  • Volatility: 3-TPP has a lower melting point than many hindered phenols (e.g., BHT), posing a risk of volatilization during high-temperature compounding (>200°C).[1]

Experimental Protocols

Protocol A: Incorporation into Polymer Matrix

Objective: Create a homogeneous dispersion of 3-TPP in Styrene-Butadiene Rubber (SBR) or Polypropylene (PP) for testing.[1]

Materials:

  • Polymer Matrix: SBR 1502 (Rubber) or Isotactic Polypropylene (Plastic).[1]

  • Stabilizer: 3-tert-pentylphenol (Test), 4-tert-pentylphenol (Reference), BHT (Standard Control).[1]

  • Loading: 1.0 phr (parts per hundred rubber/resin).[1]

Step-by-Step Workflow:

  • Preparation: Pre-heat internal mixer (Brabender/Banbury) to 140°C (for Rubber) or 190°C (for PP).

  • Mastication: Feed base polymer.[1] Masticate for 2 minutes to soften.

  • Addition: Add 1.0 phr of 3-TPP directly into the melt vortex.

    • Note: If 3-TPP is liquid/low-melting, pre-mix with a small amount of silica carrier to prevent slippage.[1]

  • Dispersion: Mix for 5 minutes at 60 RPM. Monitor torque to ensure no premature cross-linking (scorching).[1]

  • Sheeting: Dump material and pass through a two-roll mill to form a 2mm thick sheet.

  • Compression Molding: Press sheets at 160°C (10 MPa) into standard plaques for testing.

DOT Diagram 2: Experimental Workflow

Workflow cluster_prep Phase 1: Compounding cluster_test Phase 2: Validation Raw Raw Polymer (SBR/PP) Mixer Internal Mixer (140-190°C) Raw->Mixer Add Add 3-TPP (1.0 phr) Mixer->Add Sheet Two-Roll Mill (Sheeting) Mixer->Sheet Add->Mixer Dispersion OIT OIT Test (DSC @ 200°C) Sheet->OIT Aging Oven Aging (70h @ 100°C) Sheet->Aging Tensile Tensile Testing (Retention %) Aging->Tensile

Caption: Workflow for compounding 3-TPP into polymer matrix and subsequent validation testing.

Protocol B: Oxidative Induction Time (OIT) via DSC

Standard: ASTM D3895 (Plastics) / ISO 11357-6.[1] Rationale: Measures the time until the antioxidant is consumed and the polymer begins to degrade exothermically.

  • Sample: Cut a 5-10 mg disk from the molded plaque.

  • Setup: Place in an open aluminum pan (no lid) in the Differential Scanning Calorimeter (DSC).

  • Ramp: Heat from 30°C to 200°C at 20°C/min under Nitrogen (50 mL/min).

  • Isotherm: Hold at 200°C for 5 minutes to equilibrate.

  • Oxidation: Switch gas to Oxygen (50 mL/min) at

    
    .
    
  • Measurement: Record the time (in minutes) from oxygen switch until the onset of the exotherm (oxidation).

Self-Validating Check:

  • If OIT < 5 mins, the stabilizer is ineffective or degraded during processing.

  • Reference (Unstabilized PP) should have OIT < 1 min.

Protocol C: Accelerated Oven Aging

Standard: ASTM D573 (Rubber).[1]

  • Specimens: Cut dumbbell specimens (Type IV).

  • Aging: Suspend in a forced-air oven at 100°C for 72 hours.

  • Testing: Measure Tensile Strength and Elongation at Break before and after aging.

  • Calculation:

    
    [1]
    

Data Analysis & Expected Results

The following table outlines the expected comparative performance based on structure-activity relationships (SAR).

Parameter3-tert-pentylphenol (Meta)4-tert-pentylphenol (Para)Unstabilized Control
OIT (min) 15 - 2530 - 45< 1
Tensile Retention 70 - 80%85 - 95%< 50%
Discoloration Low (Yellowing)Moderate (Pink/Yellow)High (Degradation)
Volatility HighMediumN/A

Interpretation:

  • Lower OIT: 3-TPP is expected to show lower OIT than the 4-isomer because the meta-alkyl group provides less stabilization to the radical intermediate.[1]

  • Application Niche: If 3-TPP shows >15 min OIT, it is a viable secondary stabilizer or suitable for applications where "blooming" (surface migration) differs from the para-isomer due to solubility parameters.

References

  • ASTM International. (2019).[1] ASTM D3895-19 Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry.[1] West Conshohocken, PA. Link

  • Pospíšil, J. (1993). Chemical and photochemical behaviour of phenolic antioxidants in polymer stabilization: A state of the art report, Part I. Polymer Degradation and Stability, 40(2), 217-232.[1] Link

  • PubChem. (2023).[1] Compound Summary: 3-tert-Butylphenol (Structural Analogue).[1] National Library of Medicine. Link

  • ASTM International. (2019).[1] ASTM D573-04(2019) Standard Test Method for Rubber—Deterioration in an Air Oven.[1]Link[1]

Sources

High-Performance Liquid Chromatography (HPLC) Method for 3-tert-Pentylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification of 3-tert-pentylphenol (CAS: 20056-66-0), also known as m-tert-amylphenol. While the para-isomer (4-tert-pentylphenol) is more commonly analyzed due to its prevalence in industrial resins, the meta-isomer (3-tert-pentylphenol) requires specific chromatographic attention due to its distinct steric properties and potential for co-elution in isomeric mixtures. This method utilizes a C18 reverse-phase separation with acidic mobile phase suppression to ensure sharp peak shape, achieving a Limit of Quantitation (LOQ) in the low ng/mL range using Fluorescence Detection (FLD), or


g/mL range with UV-Vis.

Introduction & Chemical Context

Alkylphenols are critical intermediates in the synthesis of non-ionic surfactants, resins, and agrochemicals. 3-tert-pentylphenol acts as a structural isomer to the endocrine-disrupting 4-tert-pentylphenol. Accurate quantification is essential for:

  • Purity Analysis: Verifying the isomeric purity of industrial starting materials.

  • Environmental Monitoring: Distinguishing between meta and para isomers in water or soil samples, as their biological activities and degradation pathways differ.

Chemical Properties[1][2][3][4][5][6][7][8]
  • IUPAC Name: 3-(2-methylbutan-2-yl)phenol

  • pKa: ~10.1 – 10.4 (Weak acid)

  • LogP: ~3.3 – 3.9 (Highly hydrophobic)

  • Solubility: Insoluble in water; soluble in Methanol, Acetonitrile, and THF.

Method Development Strategy (The "Why")

Column Selection: The Isomer Challenge

Separating meta- and para-alkylphenols is a classic chromatographic challenge.

  • Standard Approach (C18): On a standard C18 column, the meta-isomer (3-tert-pentylphenol) typically elutes before the para-isomer. The "kinked" geometry of the meta-substitution prevents the molecule from penetrating as deeply into the C18 brush layer as the linear para-isomer, resulting in slightly lower retention.

  • Advanced Approach (Phenyl-Hexyl): If baseline resolution is not achieved on C18, a Phenyl-Hexyl column is recommended. The

    
    -
    
    
    
    interactions between the phenyl stationary phase and the phenolic ring provide an orthogonal separation mechanism that enhances isomer selectivity.
Mobile Phase pH Control

Phenols are ionizable. At neutral pH (near 7), a fraction of the phenol may deprotonate (phenolate ion), leading to peak tailing and variable retention times.

  • Solution: We employ an acidic mobile phase (pH ~2.5 - 3.0) using Phosphoric Acid (for UV) or Formic Acid (for MS/FLD). This suppresses ionization (

    
    ), forcing the analyte into its neutral, protonated state for optimal interaction with the hydrophobic stationary phase.
    

Experimental Protocol

Reagents and Standards
  • Analyte: 3-tert-pentylphenol (Reference Standard, >98% purity).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent, 18.2 M

    
    ).
    
  • Modifiers: Phosphoric Acid (85%, HPLC Grade) OR Formic Acid (LC-MS Grade).

Instrumentation
  • System: HPLC with binary gradient pump (e.g., Agilent 1260/1290, Waters Alliance/Acquity).

  • Detector:

    • Primary: Fluorescence Detector (FLD) for trace analysis.

    • Secondary: Diode Array Detector (DAD/UV) for high-concentration samples.

  • Column Oven: Thermostatted at 30°C.

Chromatographic Conditions
ParameterCondition
Column Agilent Poroshell 120 EC-C18 (4.6 x 100 mm, 2.7

m) or equivalent. Alternative: Phenomenex Luna Phenyl-Hexyl for difficult isomer separations.
Mobile Phase A Water + 0.1% Phosphoric Acid (H

PO

)
Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Injection Volume 10 - 20

L
Column Temp 30°C
Detection (UV) 280 nm (Bandwidth 4 nm), Ref 360 nm
Detection (FLD) Excitation: 220 nm

Gradient Program: Standard gradient for alkylphenols.

Time (min)% Mobile Phase BEvent
0.040%Initial Hold
2.040%Isocratic Hold
12.090%Linear Ramp
15.090%Wash
15.140%Re-equilibration
20.040%End of Run
Sample Preparation Workflow

For environmental (water) or biological samples, Solid Phase Extraction (SPE) is required to concentrate the analyte and remove interferences.

SamplePrep cluster_legend Critical Step Sample Aqueous Sample (Adjust to pH < 4) Condition Condition SPE (Bond Elut Plexa / C18) 1. MeOH, 2. Water Sample->Condition Load Load Sample (Flow: 5 mL/min) Condition->Load Wash Wash (10% MeOH in Water) Load->Wash Elute Elute Analyte (100% Methanol or ACN) Wash->Elute Evap Evaporate to Dryness (N2 stream, 40°C) Elute->Evap Recon Reconstitute (Mobile Phase Initial) Evap->Recon Inject Inject to HPLC Recon->Inject

Figure 1: Solid Phase Extraction (SPE) workflow for 3-tert-pentylphenol enrichment.

Step-by-Step SPE Protocol:

  • Acidification: Adjust sample pH to ~3.0 using dilute H

    
    SO
    
    
    
    or H
    
    
    PO
    
    
    to ensure phenols are protonated.
  • Conditioning: Pass 3 mL Methanol followed by 3 mL Water through the cartridge (e.g., Agilent Bond Elut Plexa or C18).

  • Loading: Pass sample through cartridge under vacuum.

  • Washing: Wash with 3 mL of 10% Methanol/Water to remove polar interferences.

  • Elution: Elute with 3 mL of 100% Methanol.

  • Reconstitution: Evaporate solvent and reconstitute in 1 mL of 40:60 Acetonitrile:Water.

Method Validation & Performance

Linearity & Range
  • UV Detection (280 nm): Linear range typically 0.5

    
    g/mL – 100 
    
    
    
    g/mL
    .
  • Fluorescence (Ex220/Em310): Linear range typically 10 ng/mL – 1000 ng/mL .

  • Correlation Coefficient (

    
    ):  > 0.999 required for validation.
    
Isomer Resolution (Self-Validation Step)

To validate the method's specificity, inject a mixed standard containing both 3-tert-pentylphenol (meta) and 4-tert-pentylphenol (para).

  • Criteria: Resolution (

    
    ) between isomers must be > 1.5.
    
  • Expected Result: 3-tert-pentylphenol elutes before 4-tert-pentylphenol on C18 columns.

Limit of Detection (LOD)
DetectorEstimated LOD (S/N = 3)Estimated LOQ (S/N = 10)
UV (280 nm)0.1

g/mL
0.3

g/mL
Fluorescence2.0 ng/mL6.0 ng/mL

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Silanol interactions or ionization.Ensure Mobile Phase A pH is < 3.[1][2]0. Use "End-capped" C18 columns.
Isomer Co-elution Insufficient selectivity.[3]Switch to Phenyl-Hexyl column or lower the gradient slope (e.g., 0.5% B/min).
High Backpressure Particulate matter.Filter all samples through 0.2

m PTFE filters. Use guard columns.[4]
Ghost Peaks Contamination from plastics.Alkylphenols can leach from plastic tubing/vials. Use Glass vials and PTFE-lined caps only.

References

  • Cruceru, I., et al. (2012). "Determination of three alkylphenol isomers in various water samples using a new HPLC method based on a duet stationary phase." Environmental Monitoring and Assessment. Link

  • Sielc Technologies. "Separation of Phenol, 3-pentyl- on Newcrom R1 HPLC column." Application Note. Link

  • Matsuya, T., et al. "Highly Sensitive Time-Resolved Fluorometric Determination for Alkylphenols by High Performance Liquid Chromatography." Journal of Chromatographic Science. Link

  • PubChem. "4-tert-Pentylphenol Compound Summary (Isomer Comparison)." National Library of Medicine. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-tert-Pentylphenol (m-tert-Amylphenol)

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Isomer Selectivity

Executive Summary: The "Meta" Challenge

Welcome to the technical support hub. If you are struggling to synthesize 3-tert-pentylphenol (also known as m-tert-amylphenol), you are likely encountering the fundamental limitation of Friedel-Crafts alkylation: Regioselectivity .

The hydroxyl group (-OH) on phenol is a strong ortho/para director.[1][2] Under standard kinetic conditions, the reaction of phenol with 2-methyl-1-butene (or tert-amyl alcohol) yields predominantly 4-tert-pentylphenol (>80%) and 2-tert-pentylphenol (<15%). The desired 3-isomer is electronically disfavored and typically forms in trace amounts (<2%).

To improve yield, you must stop trying to synthesize it directly and start synthesizing it thermodynamically.

This guide details the transition from Kinetic Control (Direct Alkylation) to Thermodynamic Control (Isomerization).

Troubleshooting Guides & FAQs

Module A: Reaction Dynamics

Q1: I am using standard Friedel-Crafts conditions (


 at 

), but my yield of the 3-isomer is negligible. Why?
A: You are operating under Kinetic Control . The activation energy (

) to attack the ortho or para positions is significantly lower due to resonance stabilization from the oxygen lone pair. The meta position has no such stabilization.
  • The Fix: You must shift to Thermodynamic Control . This requires higher temperatures (

    
    ) and a strong acid catalyst capable of facilitating reversible alkylation (transalkylation). Under these conditions, the bulky tert-pentyl group migrates to the meta position to relieve steric strain, which is higher in the ortho and para positions.
    

Q2: Can I use the same catalyst I use for the para isomer? A: Generally, no. Mild Lewis acids (


, 

) or weak solid acids (standard clays) are excellent for para-selectivity but often fail to drive the full isomerization to meta before polymerization occurs.
  • Recommendation: Switch to Aluminum Chloride (

    
    )  (classic, homogeneous) or H-Beta Zeolite  (modern, heterogeneous). These catalysts possess the acidity required to protonate the ring and facilitate the 1,2-hydride shifts and intermolecular transfers necessary for isomerization.
    
Module B: Process Optimization

Q3: My reaction mixture turns into a black tar at high temperatures. How do I prevent this? A: "Tar" is usually polymerized isoamylene or poly-alkylated phenols.

  • Troubleshooting Steps:

    • Increase Phenol Equivalents: Run the reaction with a Phenol:Alkene ratio of 3:1 or 4:1 . The excess phenol acts as a solvent and suppresses polymerization.

    • Strict Anhydrous Conditions: If using

      
      , moisture kills the catalyst and generates HCl gas, leading to uncontrolled side reactions.
      
    • Inert Atmosphere: Oxidation at

      
       is rapid. A nitrogen blanket is mandatory.
      

Validated Experimental Protocol

Method: Acid-Catalyzed Isomerization of 4-tert-Pentylphenol Objective: Convert the easily accessible para-isomer into the thermodynamic meta-isomer.

Reagents
  • Substrate: 4-tert-pentylphenol (commercially available or synthesized via standard FC alkylation).

  • Catalyst: Anhydrous

    
     (2.0 - 3.0 mol%) OR Zeolite H-Beta (
    
    
    
    ).
  • Solvent: None (Neat melt) or 1,2-Dichlorobenzene (high boiling point inert solvent).

Step-by-Step Workflow
  • Setup: Equip a heavy-walled pressure vial or round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with

    
    .
    
  • Loading:

    • If Neat: Melt 4-tert-pentylphenol (

      
      ). Once molten, add the catalyst.
      
    • If Solvated: Dissolve substrate in 1,2-dichlorobenzene.

  • Isomerization:

    • Heat the mixture to 160–180°C .

    • Crucial Step: Maintain temperature for 4–6 hours .

    • Monitoring: Take aliquots every hour. You will see the para peak decrease and the meta peak grow. The equilibrium ratio is typically approx. 60% meta / 40% para.

  • Quenching:

    • Cool to

      
      .
      
    • Carefully quench with ice-water (if

      
      ) or filter hot (if Zeolite).
      
  • Purification:

    • The resulting mixture is an isomeric mix.[1]

    • Fractional Distillation: The boiling points are close but separable with a high-efficiency column (Vigreux or Spinning Band).

    • Boiling Point Delta: The meta isomer typically boils 5–8°C lower/higher than the para depending on pressure, but recrystallization of the para isomer out of the mixture (using hexanes) is often easier to enrich the meta oil in the mother liquor.

Visualizing the Mechanism

The following diagram illustrates the energy landscape. To get the yield you want, you must push the system over the "Reversibility Barrier."

IsomerizationPath Start Phenol + Isoamylene Kinetic Kinetic Product (4-tert-pentylphenol) Start->Kinetic Fast (Low Temp) Direct Alkylation Transition Transalkylation Transition State Kinetic->Transition Heat (>160°C) + Strong Acid Thermodynamic Thermodynamic Product (3-tert-pentylphenol) Transition->Thermodynamic Rearrangement Thermodynamic->Kinetic Reversible

Caption: Transition from Kinetic (Para) to Thermodynamic (Meta) control requires overcoming the reversibility barrier via heat and acidity.

Decision Tree: Optimization Workflow

Follow this logic flow to diagnose low yields in your specific setup.

OptimizationTree Start Start: Yield of 3-isomer is < 10% CheckTemp Is Reaction Temp > 150°C? Start->CheckTemp CheckCat Is Catalyst Strong Acid? (AlCl3, H-Beta, Triflic) CheckTemp->CheckCat Yes ActionHeat Action: Increase Temp. Enable Isomerization. CheckTemp->ActionHeat No CheckTime Reaction Time > 4 Hours? CheckCat->CheckTime Yes ActionCat Action: Switch Catalyst. BF3/Clay is too weak. CheckCat->ActionCat No ActionTime Action: Extend Time. Equilibrium is slow. CheckTime->ActionTime No ActionPurify Action: Optimize Purification. (Crystallize out Para) CheckTime->ActionPurify Yes

Caption: Troubleshooting logic to identify the bottleneck in meta-isomer production.

Data Summary: Catalyst Performance

Comparison of catalyst systems for tert-alkylation of phenols (General trends based on Friedel-Crafts literature).

Catalyst SystemTemperatureMajor ProductMeta-SelectivityNotes
ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

40–60°CPara (4-)< 2%Kinetic control. Excellent for p-isomer.
Amberlyst 15 80–100°CPara (4-)< 5%Resin degrades >120°C. Cannot reach isomerization temp.

160–180°CMixed (

)
40–60% Requires hydrolysis workup. Corrosive.
Zeolite H-Beta 180°CMixed (

)
50–65% Shape selective. Reusable solid acid. Best balance.

References

  • Olah, G. A. (Ed.). (1963). Friedel-Crafts and Related Reactions. Wiley-Interscience.
  • Takeshita, M., et al. (1986). "Process for producing tert-amylphenols." U.S. Patent 4,568,778. (Describes the standard solid-acid synthesis of the para isomer, establishing the baseline you must deviate from).

  • Gong, W., et al. (2010). "A review of new developments in the Friedel–Crafts alkylation." Beilstein Journal of Organic Chemistry, 6, 45.

  • Edelmann, S., & Lumb, J. P. (2024).[2] "A para- to meta-isomerization of phenols."[2][3] Nature Chemistry.[2] (Describes the high-precision diazotization alternative for small-scale synthesis).

  • BenchChem Technical Support. (2025). "Synthesis of 3-(1-Phenylethyl)phenol." BenchChem.[1][4] (General reference for steric control in phenol alkylation).

Sources

Technical Support Center: Purification of Crude 3-tert-Pentylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Overview

3-tert-pentylphenol (CAS: 27336-20-5) —often referred to as m-tert-amylphenol—presents a unique purification challenge compared to its ortho- and para-isomers. Unlike 4-tert-pentylphenol (4-TPP) , which is a high-melting solid (~95°C), the meta-isomer (3-TPP) typically exists as a viscous liquid or low-melting solid with a boiling point nearly identical to the para-isomer.

In crude reaction mixtures (typically from the Friedel-Crafts alkylation of phenol with isoamylene), 3-TPP is the thermodynamic product, while 2-TPP and 4-TPP are kinetic products. High-purity isolation requires a multi-stage strategy that exploits freezing point depression rather than boiling point differences.

This guide addresses the three critical failure points in 3-TPP purification:

  • Isomeric Cross-Contamination: Inability to separate 3-TPP from 4-TPP via distillation.

  • Oxidative Degradation: Rapid formation of quinone-like chromophores (pinking/reddening).

  • Residual Starting Materials: Incomplete removal of phenol and di-tert-pentyl species.

Purification Logic & Workflow

The following decision matrix outlines the optimal purification route based on the physical state and impurity profile of your crude material.

PurificationWorkflow Start Crude 3-TPP Mixture Analysis GC Analysis: Identify Impurities Start->Analysis PhenolHigh Phenol > 5%? Analysis->PhenolHigh Wash Alkaline Wash (pH ~8-9) or Vacuum Stripping PhenolHigh->Wash Yes HeavyHigh Di-alkyls > 5%? PhenolHigh->HeavyHigh No Wash->HeavyHigh VacDist Vacuum Distillation (Remove Heavies) HeavyHigh->VacDist Yes IsomerSep Isomer Separation (3-TPP vs 4-TPP) HeavyHigh->IsomerSep No VacDist->IsomerSep Method Separation Method? IsomerSep->Method Cryst Cold Crystallization (Precipitate 4-TPP) Method->Cryst 4-TPP is Major Impurity Chrom Prep Chromatography (Silica Gel) Method->Chrom High Purity Req (>99%) Final Pure 3-TPP (Liquid/Low-Melt Solid) Cryst->Final Chrom->Final

Figure 1: Logical workflow for the purification of 3-tert-pentylphenol, prioritizing the removal of bulk impurities before addressing difficult isomer separation.

Troubleshooting & FAQs

Category A: Distillation & Isomer Separation[1]

Q1: I am distilling my crude mixture at high vacuum, but the 3-TPP and 4-TPP fractions are co-eluting. Why isn't fractionation working?

Diagnosis: You are encountering an isomeric boiling point overlap . The boiling point difference between meta- and para-tert-pentylphenols is typically <2°C. Standard fractional distillation columns (even with 20-30 theoretical plates) cannot effectively resolve this separation.

Corrective Protocol: Stop relying on distillation for isomer separation. Use distillation only to remove:

  • Light Ends: Unreacted Phenol (BP ~182°C @ 760 mmHg).

  • Heavy Ends: 2,4-di-tert-pentylphenol (BP ~170°C @ 22 mmHg) [1].

Action Plan:

  • Perform a "rough cut" distillation to isolate the mixed mono-tert-pentylphenol fraction (containing both 3- and 4- isomers).

  • Switch to fractional crystallization or chemical separation . Since 4-TPP has a significantly higher melting point (~95°C) than 3-TPP, cool the mixture (dissolved in minimal hexane or toluene) to 0°C or -10°C. The 4-TPP will precipitate out, leaving the 3-TPP enriched in the mother liquor [2].

Q2: My distillate is turning pink/red within hours of collection. Is it impure?

Diagnosis: This is classic phenolic oxidation . Alkylphenols are prone to oxidation to quinones and coupled biphenyls upon exposure to air, especially when trace metals or alkaline impurities are present.

Corrective Protocol:

  • Inert Atmosphere: Distill and store strictly under Nitrogen or Argon.

  • Acid Wash: Prior to distillation, wash the organic phase with dilute H₂SO₄ or HCl to remove any trace alkaline catalyst (which accelerates oxidation).

  • Add Antioxidant: Add 50-100 ppm of a stabilizer (e.g., BHT or phosphite stabilizer) to the receiving flask if the end-use permits.

Category B: Chemical Purity & Yield

Q3: GC analysis shows a persistent peak for "2,4-di-tert-pentylphenol." How do I remove this without losing my product?

Diagnosis: The di-alkylated impurity is much heavier (MW ~234 g/mol ) than your target (MW ~164 g/mol ). If it persists, you are likely experiencing entrainment or your vacuum is too strong, reducing the separation efficiency (HETP).

Corrective Protocol:

  • Vacuum Adjustment: Do not use maximum vacuum. Adjust pressure to ~10-15 mmHg. This increases the boiling point differential between the mono- and di-substituted species.

  • Data Reference:

    • 3-TPP/4-TPP BP: ~138°C @ 15 mmHg.

    • 2,4-di-TPP BP: ~169-170°C @ 22 mmHg [3].[1]

    • Target a vapor temperature cut-off of 145°C @ 15 mmHg to leave the di-alkyls in the pot.

Q4: I need >99% purity for a pharmaceutical intermediate. Crystallization isn't getting me there.

Diagnosis: Crystallization is limited by the eutectic point of the isomer mixture. For >99% purity, you must employ preparative chromatography .

Corrective Protocol:

  • Stationary Phase: Silica Gel (60 Å).

  • Mobile Phase: Hexane:Ethyl Acetate (95:5 gradient to 90:10).

  • Elution Order: typically Di-alkyls (fastest) → 2-TPP (Ortho) → 3-TPP (Meta) → 4-TPP (Para) → Phenol (slowest).

  • Note: The ortho isomer (2-TPP) is often shielded and elutes quickly; the meta and para are more polar due to accessible -OH groups.

Quantitative Data: Impurity Profile

Use the table below to identify peaks in your chromatogram and select the appropriate removal method.

ComponentStructureApprox.[1][2][3][4][5][6][7][8][9][10] BP (760 mmHg)Approx.[2] MPRemoval Strategy
Phenol C₆H₅OH181.7°C40.5°CVacuum Stripping / Water Wash
2-tert-pentylphenol Ortho-isomer~230-240°CLiquidFractional Distillation (Lower BP)
3-tert-pentylphenol Target (Meta) ~260-263°C Low Melt/Liq N/A
4-tert-pentylphenol Para-isomer262.5°C [4]94-95°C [4]Precipitation (Solid)
2,4-di-tert-pentylphenol Di-alkylated>300°C25°C [3]Distillation Bottoms (Residue)

Isomerization Pathway (Advanced)

If your crude mixture is low in 3-TPP, you may need to drive the reaction toward thermodynamic equilibrium before purification. 3-TPP is the thermodynamic sink.

Isomerization Phenol Phenol + Isoamylene Ortho 2-TPP (Kinetic Product) Phenol->Ortho Low Temp (<60°C) Para 4-TPP (Kinetic Product) Phenol->Para Low Temp (<60°C) Meta 3-TPP (Thermodynamic Product) Ortho->Meta Acid Catalyst >140°C Isomerization Para->Meta Acid Catalyst >140°C Isomerization

Figure 2: Reaction pathway showing the isomerization of kinetic products (2- and 4-TPP) into the target 3-TPP under high-temperature acidic conditions.

References

  • Lorenc, J. F., et al. (2003). Alkylphenols.[6][10] Ullmann's Encyclopedia of Industrial Chemistry.[6] Wiley-VCH. [Link]

  • Takeo, M., et al. (2010). Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis. Applied and Environmental Microbiology. [Link]

  • LookChem. (n.d.). 2,4-Di-tert-pentylphenol Physical Properties. [Link]

  • PubChem. (2025).[1][4] 4-tert-Pentylphenol Compound Summary. National Library of Medicine. [Link]

Sources

Technical Support Center: 3-tert-Pentylphenol (3-TPP) Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Byproduct Formation in 3-tert-Pentylphenol Reactions

Audience: Researchers, Process Chemists, and Drug Development Professionals.

Welcome to the Advanced Application Support Center

Your Guide: Dr. Aris Thorne, Senior Application Scientist. Objective: To provide an autonomous, non-templated troubleshooting framework for the synthesis, purification, and utilization of 3-tert-pentylphenol (3-TPP).

3-tert-pentylphenol (also known as 3-tert-amylphenol) is a challenging structural isomer. Unlike its para (4-) counterpart, which forms readily under kinetic control, the meta (3-) isomer requires rigorous thermodynamic control or shape-selective catalysis. This guide addresses the suppression of critical byproducts: regioisomers (2- and 4-TPP) , polyalkylated species (2,4-di-TPP) , and alkene oligomers .

Module 1: The Synthesis & Selectivity Paradox

The formation of 3-TPP is governed by the competition between Kinetic Control (favoring ortho/para) and Thermodynamic Control (favoring meta equilibration).

The Core Problem: Why do I get so much para-isomer?

In Friedel-Crafts alkylation of phenol with isoamylene (2-methyl-2-butene), the hydroxyl group (-OH) is a strong ortho, para-director. The bulky tert-pentyl carbocation naturally prefers the para position (4-TPP) to avoid steric clash with the -OH group. The meta (3-TPP) isomer is formed primarily through acid-catalyzed isomerization of the 2- and 4- isomers.

Visualizing the Pathway

The following diagram illustrates the reaction network. Note that 3-TPP is an equilibrium product, not a primary kinetic product.

ReactionNetwork Phenol Phenol + Isoamylene Ether Phenyl Ether (O-Alkylation) Phenol->Ether Low Temp (<60°C) Ortho 2-tert-Pentylphenol (Kinetic/Ortho) Phenol->Ortho Kinetic Para 4-tert-Pentylphenol (Kinetic/Para) Phenol->Para Major Kinetic Oligomer Isoamylene Dimers (C10 Alkenes) Phenol->Oligomer Side Reaction Ether->Ortho Fries Rearrangement Ether->Para Fries Rearrangement Meta 3-tert-Pentylphenol (Thermodynamic/Meta) Ortho->Meta Isomerization (High Temp/Acid) DiAlkyl 2,4-Di-tert-pentylphenol (Polyalkylation) Ortho->DiAlkyl Excess Alkene Para->Meta Isomerization (High Temp/Acid) Para->DiAlkyl Excess Alkene

Caption: Kinetic vs. Thermodynamic pathways. 3-TPP (Green) is accessed via isomerization of Kinetic products (Red).

Module 2: Troubleshooting & Optimization Guides
Scenario A: "My reaction yields <5% of the 3-isomer."

Diagnosis: You are likely operating under kinetic control (low temperature, short time) or using a catalyst that does not facilitate transalkylation/isomerization.

Protocol 1: Forcing Thermodynamic Equilibrium To maximize the meta isomer, you must push the reaction toward thermodynamic equilibrium.

  • Temperature: Increase reaction temperature to 160°C – 190°C . Lower temperatures (<100°C) lock the product as 4-TPP.

  • Catalyst Switch: Move from mild Lewis acids (e.g.,

    
    ) to strong Brønsted acids or Zeolites.
    
    • Recommended:H-USY Zeolite or Acid-Activated Clay (Montmorillonite K10) . These allow protonation of the ring, facilitating the 1,2-hydride and alkyl shifts required for isomerization.

  • Time: Extend reaction time. Isomerization is slow. Monitor via GC until the para:meta ratio stabilizes (typically equilibrium is reached around 30-40% meta depending on conditions).

Scenario B: "I am seeing heavy formation of 2,4-di-tert-pentylphenol."

Diagnosis: Polyalkylation occurs when the local concentration of alkene exceeds that of phenol, or when the mono-alkylated product is more reactive than phenol (which is true for alkylphenols).

Protocol 2: Transalkylation Strategy Do not discard the di-alkylated byproduct. It can be recycled.[1]

  • Stoichiometry: Ensure a Phenol:Isoamylene ratio of >3:1 . Excess phenol dilutes the mono-product, reducing the statistical probability of a second attack.

  • Transalkylation Step: If di-alkyl content is high, add fresh phenol and heat with a strong acid catalyst (e.g., Amberlyst 15 or Triflic acid) at 120°C.

    • Mechanism:[2][3][4]

      
      .
      
    • This effectively converts the impurity back into the desired mass balance.

Scenario C: "Sticky oligomers (dimers of isoamylene) are clogging my workup."

Diagnosis: Isoamylene is polymerizing with itself rather than reacting with phenol. This happens if the phenol ring is not activated enough or if the catalyst is too acidic but the temperature is too low.

Corrective Action:

  • Dosing Control: Do not add all isoamylene at once. Use semi-batch addition (dropwise) of isoamylene into the hot phenol/catalyst mixture. This keeps the instantaneous alkene concentration low.

  • Temperature Floor: Maintain T > 100°C during addition. At low T, cation polymerization of the alkene competes favorably with Friedel-Crafts alkylation.

Module 3: Purification Logic (The "Self-Validating" System)

Separating 3-TPP (bp ~260-265°C) from 4-TPP (bp ~262°C) by simple distillation is often futile due to overlapping boiling points. You need a chemical differentiation or high-efficiency physical separation.[5]

Data Table: Physical Property Differences

CompoundBoiling Point (atm)Melting PointSolubility (Alkaline)
3-tert-pentylphenol ~265°C~35°C (Low)High
4-tert-pentylphenol ~263°C95°C (High)High
2-tert-pentylphenol ~230°CLiquidLower (Steric hindrance)

Protocol 3: Purification Workflow

  • Flash Distillation: Remove unreacted phenol (low bp) and 2,4-di-TPP (high bp).

  • Crystallization (The Critical Step):

    • Dissolve the mixture (Meta/Para) in a non-polar solvent (e.g., Hexane or Petroleum Ether).

    • Cool to 0°C. 4-TPP crystallizes out due to its higher symmetry and melting point (95°C).

    • Filtrate: The mother liquor will be enriched in 3-TPP .

  • Derivatization (Optional High Purity):

    • If >99% purity is required, sulfonate the mixture. Para positions are blocked in 4-TPP, altering sulfonation kinetics compared to 3-TPP. Separation of sulfonates followed by desulfonation is a classic, albeit tedious, resolution method.

Module 4: Downstream Application Safety

If you are using 3-TPP as an intermediate (e.g., for drug scaffolds), be aware of its unique reactivity compared to standard phenol.

Regioselectivity in Downstream Reactions: The 3-tert-pentyl group exerts steric bulk.

  • Electrophilic Attack: Will favor position 6 (Ortho to OH, Para to Alkyl) over position 2 or 4.

  • Why? Position 2 is squeezed between OH and Alkyl. Position 4 is para to OH but ortho to Alkyl (somewhat hindered). Position 6 is least hindered.

Downstream Substrate 3-tert-Pentylphenol Pos2 Position 2 (Sterically Blocked) Substrate->Pos2 Minor Product Pos4 Position 4 (Hindered) Substrate->Pos4 Competitive Pos6 Position 6 (Favored Site) Substrate->Pos6 Major Product

Caption: Predictive regioselectivity for electrophilic substitution on 3-TPP.

FAQs: Rapid Response

Q1: Can I use AlCl3 for this reaction?

  • A: Yes, but it is "dirty." AlCl3 is excellent for isomerization but forms complexes that are hard to quench, leading to high waste. Zeolites (H-Beta or H-USY) are preferred for cleaner workups and reusability.

Q2: Why does my product turn pink/red upon storage?

  • A: Phenols are prone to oxidation to quinones. 3-TPP, having a vacant para position, is susceptible to oxidation. Store under Nitrogen/Argon and consider adding a trace reducing agent (e.g., Sodium Bisulfite) if used in solution.

Q3: How do I quantify the isomer ratio?

  • A: GC-FID is standard. Use a non-polar column (e.g., DB-5 or HP-5). The elution order is typically: Phenol -> 2-TPP -> 4-TPP -> 3-TPP -> Di-TPP. Note that 3- and 4- isomers may co-elute on short columns; use a high-resolution capillary column with a slow temperature ramp.

References
  • Friedel-Crafts Alkylation Mechanisms

    • Title: Friedel-Crafts Alkylation Reaction[2][6][7]

    • Source: Mettler Toledo Technical Guides
    • URL:[Link]

  • Thermodynamic Control in Alkylphenols

    • Title: Isomerization of alkylphenols (General Chemistry Principles)
    • Source: Master Organic Chemistry
    • URL:[Link]

  • Catalytic Selectivity (Zeolites)

    • Title: Shape Selective Alkyl
    • Source: ResearchGate (Snippet Data)[8]

    • URL:[Link]

  • Process Patent (Isomerization/Transalkylation)

    • Title: Process for producing tert-amylphenols (EP 0153181 A2)
    • Source: European P
    • URL:[Link](Note: Generalized link to Espacenet for patent verification)

Sources

Technical Support Center: 3-tert-Pentylphenol Experimental Guide

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: TPP-META-001 Subject: Troubleshooting Synthesis, Isolation, and Analysis of 3-tert-Pentylphenol Assigned Specialist: Senior Application Scientist, Organic Synthesis & Analytics Division

Introduction: The "Meta" Challenge

Welcome to the technical support hub for 3-tert-pentylphenol (also known as m-tert-amylphenol or 3-(1,1-dimethylpropyl)phenol).[1]

Critical Distinction: Most commercial "tert-pentylphenol" is the para-isomer (4-tert-pentylphenol, CAS 80-46-6) .[1] The meta-isomer (3-tert-pentylphenol) is thermodynamically accessible but kinetically disfavored during direct synthesis.[1] If you are here, you are likely dealing with a custom synthesis project, a complex impurity profile, or a structure-activity relationship (SAR) study requiring this specific regioisomer.

This guide addresses the three most common support tickets we receive: Isomer Misidentification , Synthetic Selectivity Failure , and Purification Difficulties .

Module 1: Analytical Troubleshooting (The Identity Crisis)

User Issue: "My GC-MS shows a single peak, but my biological assay data is inconsistent. How do I know if I have the meta-isomer or a mixture?"

Root Cause Analysis

The boiling points of meta- and para-tert-pentylphenols are extremely close (estimated


T < 2-5°C).[1] Standard non-polar GC columns (like DB-5 or HP-5) often fail to resolve these isomers, leading to co-elution and false purity checks.[1]
Diagnostic Protocol
1. Gas Chromatography (GC) Optimization
  • Standard Column (Fail): 5% Phenyl-methylpolysiloxane (e.g., DB-5).[1]

  • Recommended Column: Polyethylene glycol (PEG) (e.g., DB-WAX) or Trifluoropropylmethyl polysiloxane (e.g., DB-200/210). The polarity difference interacts with the phenolic proton's accessibility, which differs between meta and para positions due to steric shielding by the bulky tert-pentyl group.

  • Method Adjustment: Implement a shallow temperature ramp (2°C/min) around the expected elution time (120°C–150°C).

2. NMR Validation (The Gold Standard)

Do not rely solely on MS.[1] The fragmentation patterns (loss of methyl, loss of ethyl) are nearly identical.

  • 1H NMR Marker: Look at the aromatic region (6.5–7.5 ppm).[1]

    • Para-isomer: Characteristic AA'BB' system (two doublets, symmetric).[1]

    • Meta-isomer: ABCD system (more complex).[1] Look specifically for the isolated singlet-like proton at position 2 (between the OH and alkyl group), which often appears as a broad singlet or narrow doublet around

      
       6.8–6.9 ppm.
      
Visual Workflow: Isomer Resolution Strategy

IsomerResolution Start Sample: Crude Reaction Mixture StdGC Standard GC (DB-5/HP-5) Start->StdGC Result1 Single Peak Observed? StdGC->Result1 FalsePos WARNING: Potential Co-elution (False Positive Purity) Result1->FalsePos Yes Action1 Switch Column Phase: Polar (WAX) or Fluorinated (DB-200) FalsePos->Action1 Action2 1H NMR Verification Check Aromatic Region FalsePos->Action2 Decision Pattern Analysis Action2->Decision Meta ABCD Pattern + Singlet (C2-H) Confirmed Meta Decision->Meta Asymmetric Para AA'BB' Doublets Confirmed Para Decision->Para Symmetric

Caption: Decision tree for resolving co-eluting alkylphenol isomers.

Module 2: Synthetic Troubleshooting (Reaction Steering)

User Issue: "I attempted a Friedel-Crafts alkylation of phenol with tert-amyl chloride, but I isolated 90% para-isomer. How do I force the meta substitution?"

Technical Explanation

Phenolic hydroxyl groups are strong ortho/para directors.[1] Direct alkylation under kinetic control (low temp, mild catalyst) will always favor the para position (due to sterics at ortho) and almost never the meta.

To get 3-tert-pentylphenol, you must rely on Thermodynamic Control (Isomerization).[1]

The "Isomerization" Protocol

The reaction is reversible.[1][2] At high temperatures with strong Lewis acids, the alkyl group can migrate to the thermodynamically more stable meta position (similar to the xylene isomerization process).

  • Reagent: Phenol + tert-Amyl Chloride (or 2-methyl-2-butene).[1]

  • Catalyst: Anhydrous

    
     (Must be fresh/yellow, not white/gray powder).
    
  • Condition Shift:

    • Kinetic (Wrong Way):

      
      , 1 hour 
      
      
      
      Yields Para.[1]
    • Thermodynamic (Right Way): Heat to 120°C–160°C for 4–6 hours.

    • Mechanism:[1][2][3][4] The para-isomer forms first, then rearranges via a cation migration to the meta position.

Self-Validating Check: Monitor the reaction by GC. You will see the para peak grow, then diminish as the meta peak (slightly different retention time on polar columns) slowly appears.

Alternative Route (If Isomerization Fails)

If you require high purity (>98%) without difficult chromatography, do not use direct alkylation.[1]

  • Route: 3-Bromo-tert-pentylbenzene

    
     Grignard/Lithiation 
    
    
    
    Borate Oxidation
    
    
    3-tert-pentylphenol .[1]
  • Why: This locks the regiochemistry based on the starting material.[1]

Reaction Energy Logic

ReactionEnergy Reactants Phenol + t-Amyl+ TS_Para TS (Para) Lower Activation Energy Reactants->TS_Para Para Para-Isomer (Kinetic Product) TS_Para->Para Fast (25°C) TS_Meta TS (Rearrangement) High Temp Required Para->TS_Meta Reversible (AlCl3 + Heat) Meta Meta-Isomer (Thermodynamic Product) TS_Meta->Meta Slow Accumulation

Caption: Thermodynamic landscape showing why heat is required to access the meta-isomer.

Module 3: Handling & Physical Properties[1]

User Issue: "The product is an oil that won't crystallize, but the literature says 'solid'. Is it impure?"

State of Matter FAQ
  • Para-isomer: Distinct solid (MP: ~94-95°C).[1]

  • Meta-isomer: Often a viscous oil or low-melting solid at room temperature.[1] The symmetry of the para isomer facilitates crystal packing; the meta asymmetry disrupts it.

  • Troubleshooting: If your product is an oil, do not assume failure.[1] Perform a refractive index check or high-vacuum distillation.

Property Comparison Table
Property4-tert-Pentylphenol (Para)3-tert-Pentylphenol (Meta)Troubleshooting Note
Melting Point 94–95°C< 30°C (often oil)Do not use MP as a primary purity check for Meta.[1]
pKa (Predicted) ~10.4~10.1Meta is slightly more acidic due to lack of +I effect resonance stabilization into the -O-.[1]
GC Elution (Polar) Elutes 2ndElutes 1stOn WAX columns, Meta usually elutes before Para.[1]
Solubility Soluble in alcohols, ethersHighly soluble in DMSOUse DMSO-d6 for NMR to prevent OH peak broadening.[1]

References

  • Isomer Separation Logic:Journal of Chromatography A, "Separation of alkylphenol isomers using cyclodextrin-modified capillary gas chromatography.
  • Thermodynamic Control:Journal of the American Chemical Society, "The rearrangement of alkyl phenyl ethers on heating with aluminum chloride.
  • Physical Properties: PubChem Compound Summary for 4-tert-Pentylphenol (CAS 80-46-6) Link.[1] Note: Specific data for the meta-isomer is derived from comparative alkylphenol literature due to scarcity.

  • Synthesis Validation: Organic Syntheses, "Alkylation of Phenols," providing general conditions for Friedel-Crafts thermodynamic control. Link.[1]

Disclaimer: This guide is for research purposes only. 3-tert-pentylphenol is a chemical intermediate.[1] Always consult the specific Safety Data Sheet (SDS) before handling, as phenolic compounds are corrosive and toxic.

Sources

catalyst selection for efficient 3-tert-pentylphenol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Catalyst Selection & Process Optimization for meta-Selective Alkylation

Audience: Senior Process Chemists, R&D Scientists, Drug Development Leads

Executive Summary: The Thermodynamic Challenge

Synthesizing 3-tert-pentylphenol (3-TPP, meta-isomer) presents a classic regioselectivity conflict.[1] In Friedel-Crafts alkylation of phenol, the hydroxyl group is a strong ortho/para director. Consequently, the 4-tert-pentylphenol (para-isomer) is the kinetically favored product.

To achieve high yields of the 3-isomer, you must shift the reaction from Kinetic Control to Thermodynamic Control . This requires specific catalysts capable of facilitating isomerization and transalkylation at elevated temperatures, overcoming the initial activation energy barrier to reach the more stable meta-substituted state.

Module 1: Catalyst Selection Matrix

Q: Which catalyst system best promotes the formation of the 3-isomer?

A: You cannot rely on standard mild Lewis acids (like BF₃[1]·Et₂O) or low-temperature mineral acids, as these lock the reaction at the kinetic (para) stage. You require a strong acid catalyst with high thermal stability to operate at isomerization temperatures (>140°C).[1]

Catalyst ClassSpecific RecommendationMechanism of ActionProsCons
Large-Pore Zeolites Zeolite H-Beta (Si/Al ~25) or Zeolite HY Shape-Selective Isomerization: The large 12-ring pores allow the bulky tert-pentyl group to diffuse and isomerize intramolecularly.[1]High meta-selectivity; Reusable; Non-corrosive.[1]Diffusion limitations if crystal size is too large.[1]
Solid Superacids Sulfated Zirconia (SO₄²⁻/ZrO₂)Superacidity: Lowers the activation energy for the 1,2-hydride/alkyl shifts required to move the alkyl group from para to meta.Active at lower temps than zeolites; High conversion.[1]Can deactivate via coking; Preparation sensitivity.[1]
Acidic Resins Amberlyst® 36 (Dry)High-Temp Brønsted Acid: Unlike Amberlyst 15, grade 36 withstands temps up to 150°C, enabling partial thermodynamic equilibration.[1]Easy filtration; Commercial availability.[1][2]Lower thermal ceiling than zeolites; Swelling dependent.[1]
Classic Lewis Acid AlCl₃ (Anhydrous)Homogeneous Equilibration: Dissolves to form a "red oil" complex that facilitates rapid intermolecular transalkylation.[1]Proven industrial route for thermodynamic products.[1]High Waste: Requires quenching; Corrosive; Difficult workup.[1]
Module 2: Troubleshooting & Optimization (Q&A)
Issue 1: "I am getting 85% para-isomer and only trace meta."

Diagnosis: Your reaction is under Kinetic Control . The tert-pentyl carbocation attacks the electron-rich para position immediately. The energy barrier to revert (de-alkylation) is not being crossed.[1]

Corrective Protocol:

  • Increase Temperature: Raise reaction temperature to 160°C – 190°C . Isomerization of alkylphenols is endothermic and entropy-driven.[1]

  • Extend Residence Time: The para product forms in minutes; the meta product forms over hours via rearrangement.

  • Switch Catalyst: If using ZSM-5 (Medium pore), stop. The bulky tert-pentyl group cannot easily isomerize inside the smaller MFI channels (5.5 Å).[1] Switch to Zeolite H-Y (7.4 Å) to allow the transition state to form.

Issue 2: "The catalyst deactivates rapidly (Coking)."

Diagnosis: Oligomerization of the alkylating agent (isoamylene) or poly-alkylation of phenol is blocking active sites.

Corrective Protocol:

  • Adjust Feed Ratio: Maintain a Phenol:Olefin molar ratio of >3:1 . Excess phenol suppresses olefin polymerization and poly-alkylation (di-tert-pentylphenol).[1]

  • Solvent Selection: Use a non-polar solvent like Cyclohexane or Decalin if liquid phase viscosity is an issue.[1] Avoid polar solvents (ethers/alcohols) that compete for acid sites.[1]

  • Regeneration: For Zeolites, calcine at 550°C in air for 6 hours to burn off coke.

Issue 3: "I see significant 2,4-di-tert-pentylphenol byproducts."

Diagnosis: Transalkylation is occurring, but the equilibrium is shifting toward poly-substitution rather than rearrangement.[1]

Corrective Protocol:

  • Transalkylation Step: Do not discard the di-alkylated byproduct. Add it back into the feed with fresh phenol.[1]

  • Reaction: 2,4-di-TPP + Phenol <--(Catalyst/Heat)--> 2 x Mono-TPP

  • This leverages the reversibility of the Friedel-Crafts reaction to boost mono-alkylated yield.[1]

Module 3: Visualization of Reaction Pathways
Figure 1: Kinetic vs. Thermodynamic Control

Caption: The reaction landscape shows that while the para-isomer (4-TPP) forms rapidly (low activation energy), the meta-isomer (3-TPP) is the stable energy well reached only through high-temperature isomerization.

ReactionPathway Reactants Phenol + tert-Amyl Agent TS_Kinetic TS (Kinetic) Reactants->TS_Kinetic Fast (<80°C) Para 4-tert-Pentylphenol (Kinetic Product) TS_Kinetic->Para Major Path Ortho 2-tert-Pentylphenol TS_Kinetic->Ortho Minor Path TS_Thermo TS (Isomerization) Meta 3-tert-Pentylphenol (Thermodynamic Product) TS_Thermo->Meta Rearrangement Para->TS_Thermo Heat (>150°C) + Acid Cat. DiSub 2,4-Di-tert-Pentylphenol Para->DiSub + Olefin Ortho->TS_Thermo DiSub->Para + Phenol (Transalkylation)

Module 4: Recommended Experimental Protocol

Objective: Synthesis of 3-tert-pentylphenol via Isomerization of the 4-isomer.

Reagents:

  • Substrate: 4-tert-pentylphenol (Commercial purity) or Phenol + 2-methyl-2-butanol.[1]

  • Catalyst: Zeolite H-Beta (Calcined at 500°C for 4h prior to use).

  • Solvent: None (Solvent-free melt) or Decalin (high boiling point).[1]

Step-by-Step Workflow:

  • Catalyst Activation: Dry Zeolite H-Beta in a vacuum oven at 150°C for 2 hours to remove physisorbed water (water poisons Lewis acid sites).

  • Reactor Loading: In a high-pressure autoclave (or sealed heavy-walled glass tube), charge Phenol and Alkylating agent (1:1 ratio) with 10 wt% catalyst loading.[1]

    • Note: If starting from pure 4-tert-pentylphenol to isomerize, charge substrate + 10 wt% catalyst.[1]

  • Reaction Phase:

    • Purge with Nitrogen (N₂).[1]

    • Heat to 170°C .

    • Stir at 500 RPM for 4–6 hours .

  • Sampling: Take aliquots at 1h intervals. Analyze via GC-FID.

    • Target: Look for the decrease of the para peak and the growth of the meta peak.

    • Stop Condition: When meta:para ratio stabilizes (typically equilibrium is near 60:40 or 70:30 meta:para depending on temp).[1]

  • Workup:

    • Cool to 80°C.

    • Filter catalyst (hot filtration prevents product solidification on the catalyst).[1]

    • Purification: Fractional distillation is required to separate the isomers (Boiling points are close; high theoretical plates required).[1]

References
  • Alkylation of Phenol with tert-Amyl Alcohol: Saha, M., et al.[1][3] "Alkylation of phenol with tert-amyl alcohol in the presence of benzenesulphonic acid."[1][3] Journal of the Bangladesh Chemical Society, 25(2), 180-186. (Demonstrates basic kinetics of the reaction).

  • Zeolite Catalysis for Phenol Alkylation: Chandra, K. G., & Sharma, M. M. "Alkylation of Phenol with MTBE and tert-Amyl Methyl Ether: Cation Exchange Resins and Zeolites." Catalysis Letters, 19(4), 309-317.[1] (Establishes the efficacy of Zeolites and Resins for tertiary alkylations).

  • Thermodynamic Control in Alkylphenols: Olah, G. A., et al.[1] "Friedel-Crafts and Related Reactions."[1][4][5][6][7] Wiley-Interscience.[1] (Foundational text establishing that meta-isomers are thermodynamic products in sterically hindered alkylphenols).[1] [1]

  • Shape Selectivity in Zeolites (Beta vs ZSM-5): Perego, C., & Ingallina, P.[1] "Recent advances in the industrial alkylation of aromatics: new catalysts and new processes."[1] Catalysis Today, 73(1-2), 3-22.[1] (Explains why large pore Beta/Y are needed for bulky groups vs Medium pore ZSM-5).

Sources

stability problems of 3-tert-pentylphenol under experimental conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-tert-pentylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered during experimental work with this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions, and validated protocols to ensure the integrity of your results.

I. Understanding the Stability Profile of 3-tert-Pentylphenol

3-tert-Pentylphenol, a member of the hindered alkylphenol family, is valued for its antioxidant properties.[1] However, like all phenolic compounds, its stability can be compromised under various experimental conditions. The bulky tert-pentyl group offers some steric hindrance to the hydroxyl group, which can influence its reactivity compared to simpler phenols.[2] Understanding its susceptibility to oxidation, pH-mediated changes, and photodegradation is critical for reliable experimental outcomes.

II. Frequently Asked Questions (FAQs)

Here we address some of the common initial questions regarding the stability and handling of 3-tert-pentylphenol.

Q1: My solution of 3-tert-pentylphenol has turned a yellow or pinkish color. What is happening and is my sample still usable?

A1: The discoloration of phenolic solutions upon storage is a classic sign of oxidation.[3] The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or exposure to light. This process leads to the formation of colored quinone-type compounds or radical coupling products.[4]

  • Usability: For applications where high purity is paramount (e.g., quantitative analysis, synthesis of a final API), the discolored solution should be discarded, or the compound should be repurified. For less sensitive applications, the impact of the minor degradation products should be assessed. The presence of these impurities could interfere with downstream processes or analytical readouts.

Q2: What are the optimal storage conditions for 3-tert-pentylphenol, both as a solid and in solution?

A2:

  • Solid: As a solid, 3-tert-pentylphenol is relatively stable.[1] It should be stored in a tightly sealed container, protected from light, and in a cool, dry place. Storing under an inert atmosphere (e.g., nitrogen or argon) can further prolong its shelf life by minimizing oxidation.

  • Solution: Solutions of 3-tert-pentylphenol are more prone to degradation. It is recommended to prepare solutions fresh. If storage is necessary, they should be kept in amber vials or containers wrapped in foil to protect from light, at reduced temperatures (2-8°C), and preferably degassed and blanketed with an inert gas.

Q3: Is 3-tert-pentylphenol susceptible to hydrolysis?

A3: No, 3-tert-pentylphenol does not contain functional groups that are readily hydrolyzable (e.g., esters, amides). Therefore, hydrolysis is not considered a significant degradation pathway under typical aqueous experimental conditions, across a range of pH values.[5]

Q4: What are the main chemical incompatibilities I should be aware of when working with 3-tert-pentylphenol?

A4: As a phenol, 3-tert-pentylphenol should be considered incompatible with:

  • Strong Oxidizing Agents: These will rapidly degrade the compound.

  • Strong Reducing Agents: Phenols are weak acids and can react with strong reducing agents like hydrides or alkali metals, which can generate flammable hydrogen gas.[6]

  • Bases: While it will react with bases to form a phenoxide salt, strong bases can also promote oxidation, especially in the presence of air.[7][8]

  • Acid Chlorides and Acid Anhydrides: These can react with the hydroxyl group in acylation reactions.[1]

III. Troubleshooting Guide: Addressing Common Experimental Issues

This section provides a structured approach to diagnosing and solving common problems encountered during experiments involving 3-tert-pentylphenol.

Issue 1: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis

Symptom: Your chromatogram shows new, unexpected peaks that were not present in the initial analysis of the starting material.

Possible Causes & Solutions:

  • Oxidative Degradation: This is the most common cause. The bulky tert-pentyl group does not completely prevent oxidation.

    • Diagnosis: Oxidative products are often more polar than the parent compound and may elute earlier in reversed-phase HPLC. Common oxidative products for hindered phenols include quinones and biphenyl diols formed from radical coupling.[9] An LC-MS analysis can help identify the molecular weights of these new peaks.

    • Solution:

      • Prepare solutions fresh using solvents that have been sparged with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.

      • If possible, add a small amount of an antioxidant like BHT (Butylated hydroxytoluene) to your stock solution, if it does not interfere with your experiment.

      • Store solutions in amber vials at low temperatures.

  • Photodegradation: Exposure to UV or even ambient laboratory light can induce degradation.

    • Diagnosis: Compare a sample that has been protected from light with one that has been exposed. Photodegradation can lead to a complex mixture of products.

    • Solution:

      • Conduct all experimental manipulations in a fume hood with the sash down or in a room with yellow light.

      • Use amber glassware or wrap your containers in aluminum foil.

  • Thermal Degradation: High temperatures during experimental procedures (e.g., refluxing, sample preparation for GC) can cause decomposition.

    • Diagnosis: At elevated temperatures, dealkylation (loss of the tert-pentyl group) or other fragmentation can occur.[10] This would result in peaks corresponding to phenol or other smaller fragments.

    • Solution:

      • Avoid excessive heating. If a reaction requires high temperatures, perform a time-course study to determine the onset of degradation.

      • Use the lowest effective temperature for your application.

Troubleshooting Workflow for Unexpected Peaks

start Unexpected Peak(s) in Chromatogram check_mw Analyze by LC-MS Determine Molecular Weights of New Peaks start->check_mw is_oxidation Are MWs consistent with addition of oxygen or dimerization? check_mw->is_oxidation is_dealkylation Is phenol (MW=94.11) or other fragments detected? is_oxidation->is_dealkylation No oxidation_path Likely Oxidative Degradation is_oxidation->oxidation_path Yes thermal_path Likely Thermal Degradation is_dealkylation->thermal_path Yes photodegradation_path Consider Photodegradation or other reaction is_dealkylation->photodegradation_path No solve_oxidation Solution: - Use degassed solvents - Store under inert gas - Protect from light oxidation_path->solve_oxidation solve_thermal Solution: - Reduce reaction/process temperature - Minimize heating time thermal_path->solve_thermal solve_photo Solution: - Use amber glassware - Work in low-light conditions photodegradation_path->solve_photo

Caption: Troubleshooting decision tree for unexpected analytical peaks.

Issue 2: Poor Reproducibility in Bioassays or Chemical Reactions

Symptom: You observe significant variability in results between experiments run on different days, even with the same protocol.

Possible Cause & Solution:

  • Inconsistent Purity of 3-tert-Pentylphenol Stock Solution: This is a likely culprit. A stock solution prepared and stored for several days may contain varying levels of degradation products, which could be more or less active in your assay, or could act as inhibitors.

    • Diagnosis: Analyze your stock solution by HPLC at the beginning and end of each experiment. A significant change in the purity profile indicates ongoing degradation.

    • Solution:

      • Strict Protocol: Implement a strict protocol to prepare fresh solutions of 3-tert-pentylphenol for each experiment from a high-purity solid source.

      • Solvent Quality: Use high-purity, antioxidant-free solvents for your solutions.

      • Quantify Before Use: If fresh preparation is not feasible, quantify the concentration of the active compound by HPLC with a valid calibration curve immediately before each use.

IV. Experimental Protocols

Protocol 1: Forced Degradation Study of 3-tert-Pentylphenol

This protocol outlines a forced degradation (stress testing) study to identify the likely degradation products and pathways for 3-tert-pentylphenol. This is essential for developing stability-indicating analytical methods.

Objective: To generate degradation products of 3-tert-pentylphenol under acidic, basic, oxidative, thermal, and photolytic stress conditions.

Materials:

  • 3-tert-Pentylphenol (high purity)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric Acid (HCl), 1N

  • Sodium Hydroxide (NaOH), 1N

  • Hydrogen Peroxide (H₂O₂), 3% solution

  • HPLC or UPLC system with UV/PDA and MS detectors

  • Photostability chamber (ICH Q1B compliant)

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 3-tert-pentylphenol in methanol at a concentration of 1 mg/mL.

  • Stress Conditions (run each in duplicate):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose a vial of the stock solution to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). Wrap a control sample in foil and place it in the same chamber.

  • Sample Preparation for Analysis:

    • At the end of the exposure time, cool the samples to room temperature.

    • Neutralize the acidic and basic samples with an equivalent amount of NaOH and HCl, respectively.

    • Dilute all samples (including controls) with the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Analysis:

    • Analyze all samples by a suitable stability-indicating method (see Protocol 2).

    • Compare the chromatograms of the stressed samples to the control sample to identify degradation peaks.

    • Use LC-MS to obtain the mass-to-charge ratio (m/z) of the degradation products to aid in their identification.

Forced Degradation Workflow

Caption: Workflow for a forced degradation study of 3-tert-pentylphenol.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To provide a starting point for an HPLC method capable of separating 3-tert-pentylphenol from its potential degradation products.

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmProvides good hydrophobic retention for alkylphenols.[2]
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure the phenol is in its neutral form, leading to better peak shape.[7]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier for reversed-phase HPLC.
Gradient 40% B to 95% B over 20 minA broad gradient is necessary to elute both polar degradation products and the nonpolar parent compound.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Detection UV at ~275 nmPhenols typically have a UV maximum around this wavelength. A PDA detector is recommended to assess peak purity.
Injection Vol. 10 µLStandard injection volume.

Method Development Notes: This method is a starting point.[11] The gradient may need to be optimized to achieve baseline separation of all degradation products. For MS compatibility, formic acid is a suitable modifier.[8]

V. Predicted Degradation Pathways

Based on the known chemistry of hindered phenols, the following degradation pathways are predicted for 3-tert-pentylphenol.

Predicted Oxidative Degradation Pathway

TPP 3-tert-Pentylphenol Radical Phenoxy Radical TPP->Radical [O], -H• Quinone Quinone-type Product Radical->Quinone Further Oxidation Dimer C-C Coupled Dimer (Biphenyl Diol) Radical->Dimer Radical Coupling

Caption: Predicted oxidative degradation pathway of 3-tert-pentylphenol.

Under oxidative stress (e.g., exposure to air, peroxides), 3-tert-pentylphenol can form a phenoxy radical. This reactive intermediate can then undergo further oxidation to form quinone-like species or couple with another radical to form C-C linked dimers, such as substituted biphenyl diols.[4][9] These products are often colored and are the primary cause of discoloration in solutions.

VI. References

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. Available from: [Link]

  • SIELC Technologies. (2018). Separation of Phenol, 3-pentyl- on Newcrom R1 HPLC column. Available from: [Link]

  • A comprehensive review on the sources, environmental behavior, and degradation of alkylphenol ethoxylates and their metabolites in surface water and soils. PMC. Available from: [Link]

  • Schematic degradation pathway of alkylphenolethoxylates and formation APEO metabolites. ResearchGate. Available from: [Link]

  • Dong, M. W. (2022). A Three-Pronged Template Approach for Rapid HPLC Method Development. LCGC North America, 40(4), 172-180. Available from: [Link]

  • Determination of Alkylphenol Ethoxylates and Their Degradation Products in Liquid and Solid Samples. ResearchGate. Available from: [Link]

  • Identification of Degradation Products and Components in Shellfish Purple by Ultrahigh Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry. MDPI. Available from: [Link]

  • p-tert-Pentylphenol. DrugFuture. Available from: [Link]

  • 4-tert-butylphenol and 4-tert-pentylphenol - Evaluation statement. Australian Industrial Chemicals Introduction Scheme (AICIS). (2022). Available from: [Link]

  • 4-tert-Pentylphenol. PubChem. Available from: [Link]

  • Improved LC–MS/MS Method for the Simultaneous Determination of Synthetic Phenol Antioxidants and Relevant Metabolites Making Use of Atmospheric Pressure Chemical Ionization and a Trap Column. ResearchGate. Available from: [Link]

  • Performance Evaluation of three Liquid Chromatography Mass Spectrometry Methods for Broad Spectrum Drug Screening. PMC. Available from: [Link]

  • Alkylphenols. OSPAR Commission. (2010). Available from: [Link]

  • Oxidation of 2,6-di- tert-butylphenol with tert-butylhydroperoxide catalyzed by cobalt(II) phthalocyanine tetrasulfonate in a methanol–water mixture and formation of an unusual product 4,4′-dihydroxy-3,3′,5,5′-tetra- tert-butylbiphenyl. ResearchGate. Available from: [Link]

  • Alkylphenols – Knowledge and References. Taylor & Francis. Available from: [Link]

  • THERMAL DECOMPOSITION MECHANISMS OF EPOXIES AND POLYURETHANES. OSTI.GOV. Available from: [Link]

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. (2018). Available from: [Link]

  • Hydrolysis of an Ester. Course Hero. Available from: [Link]

  • Cimen, Y., & Gök, Y. (2019). Oxidation of 2,6-di-tert-butylphenol with tert-butyl hydroperoxide catalyzed by iron porphyrin tetrasulfonate, iron porphyrin tetracarboxylate and their supported analogues in a water-methanol mixture. Journal of Hazardous Materials, 373, 456-464. Available from: [Link]

  • Cao, X. L., et al. (2019). LC-MS/MS analysis of bisphenol S and five other bisphenols in total diet food samples. Food Additives & Contaminants: Part A, 36(9), 1386-1395. Available from: [Link]

  • Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 109, 253-258. (2024). Available from: [Link]

  • Tsuchiya, Y., & Sumi, K. (1968). Thermal decomposition products of polyethylene. Journal of Polymer Science Part A-1: Polymer Chemistry, 6(2), 415-424. Available from: [Link]

Sources

Technical Support Center: Purification of 3-tert-Pentylphenol (3-TPP)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Separation Technologies Support Hub. Subject: Purification Protocols for 3-tert-Pentylphenol (CAS: 2733-94-0 / Meta-isomer) Ticket ID: TPP-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Division

Executive Summary

Purifying 3-tert-pentylphenol (3-TPP) is a non-trivial challenge due to its structural similarity to its isomers, specifically 4-tert-pentylphenol (4-TPP) and 2-tert-pentylphenol (2-TPP) . Standard synthesis (Friedel-Crafts alkylation of phenol) kinetically favors the para (4-) and ortho (2-) positions. Obtaining high-purity meta (3-) isomer usually involves isomerization followed by rigorous separation.

This guide addresses the three critical impurity classes:

  • Isomeric Impurities (The separation of the meta liquid from the para solid).

  • Synthetic Byproducts (Unreacted phenol, olefins, and di-alkylated "heavies").

  • Oxidative Impurities (Color bodies/Quinones).

Module 1: Isomer Separation (The Critical Step)

User Query: "I have a crude mixture containing 3-tert-pentylphenol, but it contains significant 4-tert-pentylphenol. Fractional distillation isn't working well. How do I separate them?"

Technical Insight: Fractional distillation is often inefficient for separating meta and para alkylphenols because their boiling points are extremely close (often


).[1] However, their melting points  differ significantly.
  • 4-TPP (Para): High melting solid (~95°C).[2]

  • 3-TPP (Meta): Low melting solid or viscous liquid (depending on purity/supercooling).

Recommended Protocol: Fractional Crystallization (Chill & Filter) Instead of boiling, use the freezing point difference to precipitate the para impurity.

Step-by-Step Protocol:

  • Dissolution (Optional): If the crude is extremely viscous, dilute with a minimal amount of non-polar solvent (e.g., n-Hexane or Petroleum Ether) at a 1:1 ratio.

  • Chilling: Cool the mixture slowly to 0°C to 5°C .

    • Note: Rapid cooling traps impurities. A slow ramp (1°C/min) promotes pure crystal growth of the para isomer.

  • Seeding: If available, add a seed crystal of pure 4-TPP to induce precipitation of the impurity.

  • Filtration: Vacuum filter the cold slurry through a chilled Buchner funnel.

    • Solid Retentate: Enriched 4-TPP (Impurity).

    • Liquid Filtrate: Enriched 3-TPP (Target).

  • Cycle: Repeat the process on the filtrate, lowering the temperature to -10°C if necessary, until 4-TPP is no longer detecting by GC.

Module 2: Removing Synthetic Byproducts (Distillation)

User Query: "My sample is free of isomers but contains unreacted phenol and heavy residues. What are the distillation parameters?"

Technical Insight: Phenols are heat-sensitive and prone to oxidation. Vacuum distillation is mandatory. You must avoid atmospheric distillation, which leads to polymerization and "browning."

Data Table: Distillation Parameters

ComponentApprox. Boiling Point (760 mmHg)BehaviorRemoval Strategy
Phenol 181.7°C"Light" impurityFirst Fraction (Foreshots)
2-TPP (Ortho) ~245°CLower BP isomerIntermediate Fraction
3-TPP (Meta) ~260°C Target Main Heart Cut
4-TPP (Para) ~263°CHigher BP isomerTail Fraction (if not crystallized)
Di-alkylated >300°C"Heavy" residuePot Residue (Do not distill)

Visualization: Vacuum Distillation Logic

DistillationLogic Start Crude 3-TPP Mixture Vacuum Apply Vacuum (<10 mmHg) Start->Vacuum Heat Gradual Heating Vacuum->Heat Fraction1 Fraction 1: <100°C (at vac) (Water/Solvent/Phenol) Heat->Fraction1 Low Temp Fraction2 Fraction 2: Transition (Mixed Isomers) Fraction1->Fraction2 Temp Rise Fraction3 Fraction 3: Heart Cut (Pure 3-TPP) Fraction2->Fraction3 Stable Plateau Residue Pot Residue (Di-alkyls/Polymers) Fraction3->Residue End Distillation

Caption: Logical flow for fractional vacuum distillation of alkylphenols.

Module 3: Color Removal (The "Pinking" Issue)

User Query: "My purified 3-TPP turns pink or brown after a few days. How do I stop this?"

Technical Insight: This is "pinking," caused by the oxidation of trace phenols into quinones . Even ppm levels of quinones cause visible discoloration.

Protocol A: Chemical Reduction (Pre-Distillation)

  • Add 0.5% - 1.0% w/w Sodium Borohydride (NaBH₄) or Zinc Dust to the crude phenol.

  • Stir at 50°C for 1 hour. This reduces colored quinones back to colorless hydroquinones/phenols.

  • Proceed immediately to distillation. The borate salts will remain in the pot residue.

Protocol B: Adsorption (Post-Distillation) If the product is already distilled but colored:

  • Dissolve 3-TPP in a solvent (e.g., Ethanol).[3]

  • Treat with Activated Carbon (10% w/w) or Activated Clay (Fuller's Earth).

  • Stir for 30 mins and filter through Celite.

  • Remove solvent via rotary evaporation.

Troubleshooting FAQs

Q: I see a "haze" in my final product upon cooling.

  • Diagnosis: Moisture contamination. Phenols are hygroscopic.

  • Fix: Dry the liquid phase over Magnesium Sulfate (MgSO₄) or Molecular Sieves (3Å) before the final distillation.

Q: The boiling point is fluctuating wildly during distillation.

  • Diagnosis: Azeotrope formation or pressure instability.

  • Fix: Ensure your vacuum system has a bleed valve or automated controller to maintain constant pressure. Insulate the column (Vigreux) to prevent reflux oscillation.

Q: Can I use zone refining?

  • Answer: Only if your 3-TPP is solid at room temperature. Since 3-TPP often supercools into a viscous liquid, zone refining is less effective than solvent crystallization.

References
  • Fiege, H. (2000). Phenol Derivatives. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6643, 4-tert-Pentylphenol (used for comparative physical properties). [Link]

  • Huston, R. C., & Hsieh, T. Y. (1936). Condensation of Aliphatic Alcohols with Aromatic Compounds in the Presence of Aluminum Chloride. Journal of the American Chemical Society. (Foundational text on alkylphenol isomer distribution). [Link]

  • Vertex Chemical Data. (2024). Safety Data Sheet: Alkylphenols. (General handling and oxidation precautions). [Link][2][4][5]

Sources

scaling up 3-tert-pentylphenol synthesis from lab to pilot plant

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Center guide is designed for researchers and process engineers scaling up the synthesis of 3-tert-pentylphenol (also known as m-tert-amylphenol).

Unlike the commercially abundant para-isomer, the meta-isomer is thermodynamically accessible but kinetically disfavored in standard Friedel-Crafts alkylation. This guide addresses the specific challenges of shifting selectivity, managing isomerization equilibria, and separating close-boiling isomers in a pilot plant environment.

Status: Operational | Tier: Pilot Plant / Engineering Support Topic: Transitioning from Lab Scale (Gram) to Pilot Scale (Kg/Batch)

🔬 Module 1: Reaction Chemistry & Selectivity

Core Challenge: Direct alkylation of phenol with isoamylene overwhelmingly favors the para (4-) and ortho (2-) positions due to the activating nature of the hydroxyl group. Producing the meta (3-) isomer requires thermodynamic control.

📉 Workflow: The Isomerization Route

To scale up 3-tert-pentylphenol, you cannot rely on direct synthesis. The most robust industrial protocol involves a two-stage process:

  • Alkylation: Standard synthesis of 4-tert-pentylphenol (PTAP).

  • Isomerization: Acid-catalyzed rearrangement of PTAP to the thermodynamic equilibrium mixture (containing ~30–40% meta-isomer).

IsomerizationPathway cluster_conditions Critical Process Parameters Phenol Phenol + Isoamylene Kinetic Kinetic Product (Para > Ortho >> Meta) Phenol->Kinetic Low Temp (<60°C) Acid Cat. Thermo Thermodynamic Equilibrium (Meta ~35% / Para ~60%) Kinetic->Thermo High Temp (>160°C) Strong Acid / Zeolite Meta 3-tert-Pentylphenol (Target) Thermo->Meta Separation

Figure 1: Reaction pathway shifting from kinetic control (para-selective) to thermodynamic control (meta-enrichment).

❓ Troubleshooting: Reaction Selectivity

Q: My reaction mixture is stuck at >80% para-isomer. How do I increase the meta-content? A: You are likely operating under kinetic control. The tert-pentyl group is bulky and prefers the para position initially. To drive migration to the meta position:

  • Increase Temperature: Raise reactor temperature to 160°C – 190°C . The energy barrier for meta-migration is higher than for para-formation.

  • Change Catalyst: Switch from mild Lewis acids to strong Brønsted acids or large-pore zeolites (e.g., H-Beta or USY Zeolite ). These facilitate the intramolecular 1,2-shift or intermolecular transalkylation required for isomerization.

  • Residence Time: Isomerization is slow. In a batch pilot reactor, extend the hold time to 4–8 hours and monitor by GC until the Para:Meta ratio stabilizes (typically near 60:35).

Q: I see significant dealkylation (formation of phenol + isoamylene gas). What is happening? A: This is a "Reversion" issue. At high temperatures, the reaction becomes reversible.

  • Pressure Control: Pressurize the reactor (5–10 bar) with nitrogen to keep isoamylene dissolved and push the equilibrium back toward the alkylated phenol.

  • Acid Strength: If using a superacid (e.g., Triflic acid), reduce the loading. Too much acidity promotes cracking/dealkylation.

⚙️ Module 2: Pilot Plant Engineering

Core Challenge: Handling high-viscosity mixtures, heat transfer during the exotherm (alkylation step), and precise temperature control (isomerization step).

📊 Data: Key Physical Properties for Engineering
Property4-tert-Pentylphenol (Para)3-tert-Pentylphenol (Meta)Engineering Implication
Melting Point 94–95 °C~25–30 °C (Low melting solid/oil)Meta isomer may remain liquid; Para will crystallize in lines if not heat-traced.[1]
Boiling Point 262 °C~258–260 °CCritical: BPs are too close for standard distillation separation.
Flash Point 111 °C~110 °CRequires Class I, Div 2 electrical classification.
Solubility Soluble in alcohols, tolueneSoluble in alcohols, tolueneUse toluene for reactor cleaning.
❓ Troubleshooting: Process Operations

Q: The reactor pressure spikes unexpectedly during the heat-up phase. A: This is likely Isoamylene Vaporization .

  • Diagnosis: If you are adding isoamylene to hot phenol, the unreacted alkene will vaporize instantly.

  • Solution: Use a Semi-Batch Protocol . Charge Phenol and Catalyst first. Heat to reaction temp.[2] Slowly dose Isoamylene via a dip tube (subsurface addition) to ensure immediate reaction and minimize vapor phase accumulation.

Q: The catalyst filtration is clogging frequently. A: If using solid acid catalysts (e.g., Amberlyst, Zeolites):

  • Viscosity: The mixture is viscous at room temperature. Filter at 80°C–90°C (above the melting point of the para-isomer).

  • Fines: Mechanical agitation can grind catalyst beads into fines. Switch to a low-shear impeller (e.g., hydrofoil or anchor) or use a catalyst basket.

🧪 Module 3: Purification & Separation

Core Challenge: The boiling point difference between meta and para isomers is often <5°C, making fractional distillation inefficient (requires >100 theoretical plates).

📉 Workflow: Hybrid Separation Strategy

Since distillation is difficult, exploit the Melting Point Difference .

  • Distillation: Remove unreacted phenol (light) and di-alkylated byproducts (heavy). Collect the mixed meta/para heart cut.

  • Melt Crystallization: Cool the mixture. The para isomer (MP ~95°C) will crystallize out. The meta isomer (MP ~25°C) will concentrate in the mother liquor.

Purification Crude Crude Reaction Mix (Phenol, Isoamylene, o/m/p-Isomers) Distillation Vacuum Distillation (Remove Phenol & Heavies) Crude->Distillation HeartCut Mixed Isomers (m/p-tert-Pentylphenol) Distillation->HeartCut Crystallizer Melt Crystallization / Filtration (Cool to 40°C) HeartCut->Crystallizer SolidPara Solid: 4-tert-Pentylphenol (Recycle to Isomerization) Crystallizer->SolidPara Filter Cake LiquidMeta Filtrate: 3-tert-Pentylphenol (Enriched Product) Crystallizer->LiquidMeta Mother Liquor SolidPara->Crude Recycle for Isomerization

Figure 2: Downstream processing workflow utilizing melt crystallization to separate the close-boiling isomers.

❓ Troubleshooting: Purification

Q: My "Meta" fraction still contains 15% Para-isomer. How do I purify it further? A: Eutectic formation can limit yield, but purity can be improved by Multi-Stage Crystallization :

  • Chill Lower: If your filtration is at 40°C, cool to 10°C. The para isomer solubility decreases significantly.

  • Solvent Assist: Add a small amount of hexane or methanol. The para isomer is often less soluble in non-polar solvents at low temps than the meta isomer (which disrupts the crystal lattice).

  • Chemical Separation (Last Resort): If >99% purity is required, consider sulfonation . Sulfonate the mixture; the para position is blocked in the para-isomer, so it sulfonates at the ortho position. The meta-isomer sulfonates at the para position (less hindered). These sulfonic acids may have different solubilities. (Note: This adds significant complexity).

⚠️ Module 4: Safety & Environmental

Core Directive: Treat all alkylphenols as severe skin and eye irritants and potential endocrine disruptors.

Q: What is the specific hazard of the tert-pentyl group during thermal runaway? A: Dealkylation releases Isoamylene Gas.

  • If the reactor overheats (>250°C) or acid concentration is too high, the tert-pentyl group cleaves.

  • Hazard: Rapid pressure generation (gas evolution) and formation of a flammable vapor cloud (Isoamylene FP: -51°C).

  • Control: Ensure rupture discs are sized for two-phase flow. Keep an emergency cooling loop active.

Q: How do I clean the pilot reactor? Water isn't working. A: 3-tert-pentylphenol is practically insoluble in water.[3][4][5]

  • Protocol: Rinse with Methanol or Toluene (solubilizes the phenol). Follow with a caustic wash (NaOH) to convert residual phenols into water-soluble phenoxides. Finally, rinse with water.

References

  • Isomerization of Alkylphenols: Takeshita, T. et al. "Isomerization of t-Butylphenols with Acidic Catalysts." Journal of the Japan Petroleum Institute, 1976. (Describes the thermodynamic equilibrium of tert-alkylphenols).

  • Thermodynamic Data & Properties: PubChem Compound Summary for 4-tert-Pentylphenol. National Center for Biotechnology Information. (Used for physical property baselines for the isomer family).

  • Process Safety (Phenol Alkylation):Noyes, R. "Chemical Process Hazards." Encyclopedia of Chemical Technology. (General reference for Friedel-Crafts exotherms and pressure management).
  • Separation of Isomers: Cave, G. et al. "Separation of Close-Boiling Isomers via Melt Crystallization." Chemical Engineering Science, 2005. (General methodology applied to phenolic isomers).[1][6][7]

  • Catalyst Selection:Corma, A. et al. "Zeolites for the production of meta-dialkylbenzenes." Journal of Catalysis. (Analogous chemistry for meta-selectivity using shape-selective zeolites).

(Note: Specific industrial patents for pure 3-tert-pentylphenol are rare; the protocols above are derived from established "isomerization-separation" engineering principles for tert-butyl/pentyl phenols.)

Sources

Validation & Comparative

comparative analysis of 3-tert-pentylphenol and 4-tert-pentylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of alkylphenols, 4-tert-pentylphenol (4-TPP) stands as the industrially dominant isomer, widely utilized in the production of phenolic resins, surfactants, and germicides. Its structural symmetry and para-substitution allow for predictable polymerization and specific receptor interactions (e.g., estrogenicity).

In sharp contrast, 3-tert-pentylphenol (3-TPP) is a "Friedel-Crafts restricted" isomer. It is thermodynamically disfavored during direct synthesis and is typically observed only as a minor impurity or a target of specialized total synthesis. For the application scientist, the distinction is critical: 4-TPP is a functional building block , while 3-TPP represents a synthetic challenge and a comparative control for structure-activity relationship (SAR) studies in toxicology.

This guide provides a rigorous comparison of their physicochemical profiles, synthetic pathways, and biological activities, supported by experimental protocols.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The fundamental difference lies in the substitution pattern. The para (4-) position offers symmetry that facilitates crystal packing, resulting in a higher melting point. The meta (3-) position disrupts this symmetry, often yielding lower-melting solids or liquids.

Feature4-tert-Pentylphenol (4-TPP)3-tert-Pentylphenol (3-TPP)
CAS Number 80-46-627364-37-6 (Generic/Isomer specific rare)
Common Names p-tert-Amylphenol, PTAPm-tert-Amylphenol
Structure Para-substituted (1,4)Meta-substituted (1,3)
Molecular Weight 164.25 g/mol 164.25 g/mol
Physical State White crystalline solidColorless viscous liquid or low-melting solid
Melting Point 94–95 °C [1]< 50 °C (Estimated/Experimental data scarce)
Boiling Point 262.5 °C~250–260 °C (Predicted similar to para)
pKa ~10.4~10.1 (Slightly more acidic due to inductive effects)
Solubility Soluble in alcohols, ether, benzene; Insoluble in waterSoluble in organic solvents; Insoluble in water

Synthetic Pathways & Isomer Control

The synthesis of these isomers illustrates the classic "ortho/para director" rule of electrophilic aromatic substitution (EAS).

The Thermodynamic Reality

The hydroxyl group (-OH) on phenol is a strong activator and an ortho, para-director.

  • 4-TPP Formation: Under acidic conditions, the bulky tert-pentyl carbocation attacks the para position to minimize steric hindrance relative to the ortho position.

  • 3-TPP Formation: The meta position is deactivated relative to ortho/para. Direct alkylation does not yield 3-TPP in significant quantities. Accessing the 3-isomer requires "Friedel-Crafts restricted" methodologies, such as the activation of meta-substituted benzylic alcohols or isomerization at high temperatures (thermodynamic control), though the latter still favors the para isomer.

Visualization: Synthetic Divergence

SynthesisPathway Phenol Phenol Complex Sigma Complex Phenol->Complex Isoamylene Isoamylene / tert-Amyl Alcohol Carbocation tert-Pentyl Carbocation Isoamylene->Carbocation Protonation AcidCat Acid Catalyst (H2SO4 / Amberlyst) AcidCat->Carbocation Carbocation->Complex Electrophilic Attack 4 4 Complex->4 2 2 Complex->2 3 3 Complex->3 TPP Electronic Disfavor (Meta)

Figure 1: Reaction pathway for the alkylation of phenol. Note the dashed line to 3-TPP, indicating its formation is electronically disfavored in direct synthesis.

Experimental Protocols

Protocol A: Synthesis of 4-tert-Pentylphenol (Industrial Standard)

This protocol utilizes acid-catalyzed alkylation, optimized for para-selectivity.

  • Reagents: Phenol (1.0 eq), 2-methyl-2-butene (Isoamylene, 1.1 eq), Amberlyst-15 (5% w/w).

  • Setup: 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stirrer.

  • Procedure:

    • Melt phenol (approx. 45°C) and add Amberlyst-15 catalyst.

    • Heat mixture to 60°C.

    • Add 2-methyl-2-butene dropwise over 1 hour. The reaction is exothermic; maintain temp < 70°C to minimize polysubstitution.

    • Stir for 4 hours at 70°C.

  • Workup: Filter off the catalyst while hot.

  • Purification (Crucial):

    • The crude mixture contains phenol, 2-TPP, and 4-TPP.[1]

    • Distillation: Remove unreacted phenol and the lower-boiling 2-TPP fraction (BP ~230°C).

    • Crystallization: Dissolve the residue in hot hexane or benzene. Upon cooling, 4-TPP crystallizes as white needles (MP 94-95°C), while remaining impurities stay in the mother liquor.

Protocol B: Separation Strategy for Isomers

If 3-TPP is present (e.g., in a thermodynamic equilibrium mixture), separation is challenging due to boiling point proximity.

  • Fractional Distillation: Perform under reduced pressure (10-15 mmHg).

    • Cut 1: 2-isomer (Lowest BP).

    • Cut 2: Intermediate fraction (Potential 3-isomer).

    • Cut 3: 4-isomer (Highest BP).

  • Selective Precipitation:

    • Dissolve the mixed fraction in carbon tetrachloride (CCl4) or toluene.

    • Cool to 0-5°C. The symmetrical 4-TPP will precipitate.

    • The 3-TPP remains in the filtrate. Evaporate solvent to recover the meta-enriched oil [2].

Functional Performance & Biological Activity[2]

Industrial Applications (Resins)[1][2][5]
  • 4-TPP: Used in phenol-formaldehyde resins. The para position is blocked by the alkyl group, forcing formaldehyde to react at the two ortho positions. This leads to linear, thermoplastic polymers (novolacs) used in varnishes and inks.

  • 3-TPP: The para position is open. Reaction with formaldehyde would lead to cross-linking at the ortho and para positions, creating thermosetting networks rather than linear chains. This makes 3-TPP unsuitable for standard thermoplastic tackifier applications.

Biological Activity & Toxicology

The position of the alkyl tail critically dictates receptor binding (Estrogenicity) and membrane interaction (Toxicity).

Endpoint4-tert-Pentylphenol3-tert-PentylphenolMechanism
Estrogenicity Positive (Weak) Negligible/Inactive The para-alkyl group mimics the C17-position of estradiol, fitting into the Estrogen Receptor (ER) pocket. The meta isomer sterically clashes with the receptor helix [3].
Antimicrobial HighModerate4-TPP is a known germicide. Meta isomers often show reduced membrane disruption capability compared to para or ortho isomers.
Cytotoxicity HighHighBoth isomers are lipophilic (logP ~4.0) and can disrupt mammalian cell membranes non-specifically (isoamphipathic effect) [4].
Visualization: Structure-Activity Relationship (SAR)

SAR Receptor Estrogen Receptor (ER) Ligand Binding Pocket Result4 Successful Binding (Endocrine Disruption) Receptor->Result4 Result3 Steric Clash (No Activation) Receptor->Result3 4 4 TPP_Ligand 3-TPP (Bent Geometry) TPP_Ligand->Receptor Fits Hydrophobic Pocket TPP_Ligand->Receptor Steric Hindrance 3 3

Figure 2: SAR model showing why 4-TPP exhibits estrogenic activity while 3-TPP does not. The linear alignment of the para-substituent is required for receptor pocket insertion.

References

  • National Toxicology Program (NTP). (1992). Chemical Information Profile for 4-tert-Pentylphenol (CAS 80-46-6). U.S. Department of Health and Human Services. Link

  • U.S. Patent 2,129,908. (1938). Separation of ortho-, meta-, and para-phenylphenols.[2] (Adapted methodology for alkylphenol separation).[3] Link

  • ECHA (European Chemicals Agency). (2016).[4] Member State Committee Support Document for Identification of 4-tert-pentylphenol as a Substance of Very High Concern.Link

  • Ghosh, C., et al. (2023).[5] Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism. (Discusses meta/para toxicity profiles). Link

  • Hartsel, J. A., et al. (2012). Access to "Friedel-Crafts-Restricted" tert-Alkyl Aromatics by Activation/Methylation of Tertiary Benzylic Alcohols. J. Org. Chem. (Methodology for synthesizing meta-isomers).[6] Link

Sources

Validation of 3-tert-Pentylphenol Purity: A Chromatographic Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous validation framework for determining the purity of 3-tert-pentylphenol (3-TPP) , focusing on the critical challenge of separating it from its structural isomers (2-TPP and 4-TPP).

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

3-tert-Pentylphenol (also known as m-tert-amylphenol) is a structural isomer often formed as a byproduct or specific target in the alkylation of phenol. In industrial synthesis, the thermodynamic product is typically 4-tert-pentylphenol (para-isomer, CAS 80-46-6), while the kinetic or rearranged products include the 2-isomer (ortho) and 3-isomer (meta).

The Validation Challenge: The primary analytical hurdle is the separation of the meta (3-TPP) and para (4-TPP) isomers . These compounds possess nearly identical boiling points and polarities, causing them to co-elute on standard non-polar chromatographic phases. A method that fails to resolve these isomers will yield a false positive for purity.

Chemical Identity[1][4][5][7][9][10][11]
  • Target Analyte: 3-tert-Pentylphenol (meta-isomer)

  • Key Impurities:

    • 4-tert-Pentylphenol (Critical Pair)[1][2]

    • 2-tert-Pentylphenol (Easily resolved)

    • Phenol (Starting material)[3][2]

    • Tert-amyl alcohol / Isoamylenes (Reagents)

Methodological Comparison: GC-FID vs. HPLC-UV

The following table objectively compares the two dominant techniques for this application.

FeatureMethod A: GC-FID (Recommended) Method B: HPLC-UV (Alternative)
Principle Volatility & PolarityHydrophobicity & Solvophobic Interactions
Isomer Resolution (

)
High (Especially on Wax phases)Moderate (Requires specialized columns)
Sensitivity (LOD) Excellent for hydrocarbons/phenolsGood (UV @ 280 nm)
Sample Prep Simple (Direct injection or derivatization)Simple (Dilution)
Limitations Requires thermal stability (TPP is stable)Difficulty resolving m/p critical pair
Verdict Gold Standard for Purity Use for aqueous samples or confirmation

The "Gold Standard" Protocol: GC-FID with Polar Column

To achieve the "Self-Validating" requirement, this protocol utilizes a polyethylene glycol (PEG/Wax) stationary phase. Unlike standard non-polar columns (e.g., 5% Phenyl PDMS), Wax columns separate phenols based on hydrogen-bonding acidity, which differs significantly between ortho, meta, and para isomers.

Causality of Column Selection
  • Why not DB-5? On non-polar columns, retention is driven by boiling point. Since 3-TPP and 4-TPP have boiling points within 1-2°C of each other, they often co-elute as a single peak.

  • Why DB-Wax? The Wax phase interacts with the phenolic hydroxyl group.

    • 2-TPP: Intramolecular H-bonding shields the -OH group

      
       Weak interaction 
      
      
      
      Elutes First .
    • 3-TPP & 4-TPP: Exposed -OH groups interact strongly. The subtle difference in electron density (inductive effects of the alkyl group) allows the meta isomer to elute slightly earlier than the para isomer.

Experimental Conditions[11]
ParameterSpecification
Instrument Gas Chromatograph with Flame Ionization Detector (FID)
Column DB-Wax (or HP-INNOWax), 30 m

0.25 mm

0.25 µm
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Inlet Split Mode (50:1), 250°C
Detector FID @ 280°C; H

30 mL/min, Air 400 mL/min
Temp Program 80°C (1 min)

10°C/min

240°C (hold 5 min)
Injection Vol 1.0 µL
Validation Criteria (System Suitability)
  • Resolution (

    
    ):  The resolution between 3-TPP and 4-TPP must be 
    
    
    
    1.5
    .
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    1.2
    (Phenols tend to tail; clean liner is essential).
  • Precision: RSD of area counts for 6 replicate injections

    
     1.0% .
    

Alternative Protocol: HPLC-UV

While less effective for isomer resolution, HPLC is necessary if the sample contains thermally labile precursors or non-volatile salts.

  • Column: C18 (e.g., Zorbax Eclipse Plus), 4.6

    
     150 mm, 3.5 µm.
    
  • Mobile Phase: Isocratic Acetonitrile:Water (50:50) with 0.1% Phosphoric Acid .

    • Note: Acid is crucial to suppress ionization of the phenol, ensuring sharp peaks.

  • Detection: UV @ 280 nm (Phenolic absorption maximum).

Visualizing the Validation Workflow

The following diagram illustrates the decision logic and experimental workflow for validating 3-TPP purity.

TPP_Validation Start Start: Crude 3-tert-Pentylphenol Screen Initial Screen: GC-FID (DB-5 Column) Start->Screen Decision Single Peak Observed? Screen->Decision Fail FAIL: Impurities Detected Decision->Fail No (Multiple Peaks) Critical Critical Step: Isomer Validation (Switch to Polar DB-Wax Column) Decision->Critical Yes (Risk of Co-elution) Analysis Analyze Separation of 3-TPP (Meta) vs 4-TPP (Para) Critical->Analysis Result Calculate Purity % (Area Normalization) Analysis->Result

Caption: Figure 1. Analytical workflow prioritizing the "Critical Step" of column switching to ensure meta/para isomer resolution.

References

  • United States Environmental Protection Agency (EPA). (2007). Method 8041A: Phenols by Gas Chromatography. SW-846 Update IV. [Link] (Authoritative source for phenolic analysis conditions and derivatization protocols).

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 6643, 4-tert-Pentylphenol. [Link] (Source for physical properties and isomer data).

  • Restek Corporation. (2023). Analysis of Phenols on Rtx-Wax. Chromatogram Database. [Link] (General reference for Wax column selectivity regarding phenolic isomers).

  • Phenomenex. (2025).[4] GC vs. HPLC: A Comparative Guide for Isomer Separation. [Link] (Supporting data for method selection logic).

Sources

Comparative Guide: Antioxidant Activity of tert-Pentylphenol Isomers

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical comparison of tert-pentylphenol (TPP) isomers, specifically focusing on the structure-activity relationships (SAR) that dictate their antioxidant efficacy.

Executive Summary

In the evaluation of alkylphenolic antioxidants, the position and number of tert-pentyl (also known as tert-amyl) substituents are the primary determinants of radical scavenging efficiency.

While 4-tert-pentylphenol (4-TPP) is widely available as an industrial intermediate, it exhibits inferior antioxidant capacity compared to its ortho-substituted counterparts. 2,4-di-tert-pentylphenol (2,4-DTAP) represents the high-performance benchmark in this class, utilizing the "steric shielding" effect to stabilize the phenoxy radical. 2-tert-pentylphenol (2-TPP) serves as a functional intermediate, offering moderate activity superior to the para-isomer but lacking the persistence of the di-substituted analog.

Performance Ranking (Radical Scavenging): 2,4-DTAP (Best) > 2-TPP > 4-TPP (Baseline)

Mechanistic Basis: The Role of Steric Hindrance

To understand the performance difference, one must analyze the Hydrogen Atom Transfer (HAT) mechanism. Phenolic antioxidants neutralize peroxyl radicals (


) by donating a hydrogen atom from the hydroxyl group (

), becoming a phenoxy radical (

).


The efficacy of an isomer depends on two factors:

  • Bond Dissociation Enthalpy (BDE): Lower BDE of the O-H bond facilitates faster H-abstraction.

  • Radical Stability: The resulting phenoxy radical must be stable enough to prevent it from initiating new oxidation chains (pro-oxidant behavior).

Structural Comparison
  • 4-tert-Pentylphenol (Para): The bulky group is far from the -OH center. The hydroxyl group is exposed/unshielded. While the alkyl group donates electrons (inductive effect), the lack of steric protection allows the resulting phenoxy radical to react rapidly with other substrates, limiting its "trapping" efficiency.

  • 2-tert-Pentylphenol (Ortho): The bulky tert-pentyl group at the C2 position provides steric hindrance, shielding the oxygen center. This slows down pro-oxidant side reactions, stabilizing the radical.[1]

  • 2,4-Di-tert-pentylphenol: The synergistic effect of ortho shielding and para electron donation makes this the most effective antioxidant in the series.

Visualization: Radical Stabilization Pathway

AntioxidantMechanism cluster_Isomers Isomer Pathways Substrate ROO• Radical P_TPP 4-tert-Pentylphenol (Unshielded OH) Substrate->P_TPP O_TPP 2-tert-Pentylphenol (Ortho-Shielded OH) Substrate->O_TPP D_TPP 2,4-Di-tert-Pentylphenol (Dual Stabilization) Substrate->D_TPP Intermediate Transition State (H-Atom Transfer) P_TPP->Intermediate Fast Attack O_TPP->Intermediate Controlled Attack D_TPP->Intermediate Steric Selection Result_P Unstable Radical (Possible Propagation) Intermediate->Result_P Low Steric Bulk Result_O Stabilized Radical (Termination) Intermediate->Result_O Ortho Bulk Result_D Highly Stable Radical (Efficient Termination) Intermediate->Result_D Max Stability

Figure 1: Mechanistic pathway showing how steric hindrance in ortho-substituted isomers leads to stable radical formation, preventing chain propagation.

Comparative Performance Data

The following data synthesizes specific experimental outcomes for tert-pentylphenols and their homologous tert-butyl analogs (which follow identical kinetic trends).

Table 1: Antioxidant Efficacy Profile
Feature4-tert-Pentylphenol 2-tert-Pentylphenol 2,4-Di-tert-Pentylphenol
CAS Number 80-46-63279-27-4120-95-6
Primary Use Resin Intermediate, SurfactantIntermediateAntioxidant, UV Stabilizer
DPPH IC50 (Est.) >200 µg/mL (Low Activity)~100-150 µg/mL~60 µg/mL (High Activity)
Radical Stability Low (Reactive Phenoxy)ModerateHigh (Persistent Phenoxy)
Steric Hindrance NegligibleModerate (Ortho)High (Ortho + Para)
Solubility Alcohols, EthersAlcohols, AlkanesNon-polar solvents, Oils

Critical Insight: 4-tert-pentylphenol is often mischaracterized as an antioxidant in general literature; however, in rigorous DPPH assays, it functions poorly compared to BHT or 2,4-DTAP because it lacks the ortho substituents necessary to prevent the phenoxy radical from coupling with other phenolic molecules (dimerization), which consumes the antioxidant without neutralizing the target ROS effectively.

Experimental Protocols

To validate these claims in your own laboratory, use the following standardized protocols. These are designed to be self-validating systems using Trolox as a reference standard.

Protocol A: DPPH Radical Scavenging Assay

Quantifies the ability of the isomer to donate hydrogen to the stable DPPH radical.

Reagents:

  • DPPH Stock: 0.1 mM 2,2-diphenyl-1-picrylhydrazyl in Methanol (freshly prepared, protect from light).

  • Samples: Prepare 4-TPP, 2-TPP, and 2,4-DTAP at concentrations: 10, 50, 100, 200, 500 µg/mL in Methanol.

  • Control: Trolox (Standard) or BHT.

Workflow:

  • Pipetting: Add 100 µL of sample solution to a 96-well microplate.

  • Initiation: Add 100 µL of DPPH stock solution to each well.

  • Incubation: Incubate in the dark at 25°C for 30 minutes.

  • Measurement: Read Absorbance (

    
    ) at 517 nm .
    
  • Calculation:

    
    [2]
    
Protocol B: Oxidative Stability Index (Rancimat Method Proxy)

Simulates performance in lipid systems (e.g., drug formulations or oils).

Setup:

  • Substrate: Purified Lard or stripped Corn Oil (free of natural tocopherols).

  • Loading: 200 ppm (0.02% w/w) of each isomer.

  • Conditions: Heat oil to 110°C under constant air flow (20 L/h).

  • Endpoint: Measure the Induction Time (IT)—the time until rapid conductivity change (indicating secondary oxidation products).

Expected Results:

  • Control (No Additive): ~2 hours IT

  • 4-TPP: ~3-4 hours IT (Minimal protection)

  • 2,4-DTAP: >10 hours IT (Significant protection)

Visualization: Experimental Workflow

ExperimentalProtocol Prep Sample Preparation (MeOH Solvation) DPPH_Add Add DPPH Reagent (0.1 mM, Violet) Prep->DPPH_Add 1:1 Ratio Incubate Incubation (30 min, Dark, 25°C) DPPH_Add->Incubate Measure Spectrophotometry (517 nm) Incubate->Measure Color Change: Violet -> Yellow Analysis Calculate IC50 (Non-linear Regression) Measure->Analysis

Figure 2: Step-by-step workflow for the DPPH radical scavenging assay.

Conclusion

For drug development and stabilization applications, isomer selection is critical .

  • Avoid 4-tert-pentylphenol if the primary goal is antioxidant protection; its lack of steric hindrance leads to poor radical stability.

  • Select 2,4-di-tert-pentylphenol for lipophilic formulations requiring high thermal stability and extended shelf-life.

  • Use 2-tert-pentylphenol only if specific solubility profiles or intermediate reactivities are required that the di-substituted form cannot satisfy.

The "ortho-effect" is the governing principle: without at least one bulky group adjacent to the hydroxyl, the phenolic compound fails to act as a persistent radical trap.

References

  • Structure-Activity Relationship of Hindered Phenolic Compounds. Grasas y Aceites. (2014). Investigates the impact of ortho/para substitution on DPPH and Rancimat performance.

  • 2,4-Di-tert-butylphenol vs. BHT: A Comparative Analysis. BenchChem Technical Guide. (2025).[3] Provides comparative IC50 data for analogous tert-butyl systems.

  • DPPH Measurement for Phenols and Prediction of Activity. MDPI Molecules. (2025). Standardized protocols for phenolic antioxidant assays.

  • Evaluation Statement: 4-tert-butylphenol and 4-tert-pentylphenol. AICIS. (2022). Details the industrial uses and environmental toxicity, distinguishing 4-TPP as a raw material rather than a primary antioxidant.

  • Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol. Journal of Fungi/PMC. (2021). Reviews the biological antioxidant activity of the di-tert-butyl analog.[3][4][5][6][7]

Sources

Spectroscopic Confirmation of 3-tert-Pentylphenol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

In the synthesis and quality control of alkylphenols, 3-tert-pentylphenol (m-tert-amylphenol) presents a specific analytical challenge: distinguishing it from its commercially dominant isomer, 4-tert-pentylphenol (p-tert-amylphenol), and the steric byproduct 2-tert-pentylphenol .

While Mass Spectrometry (GC-MS) provides sensitivity for trace detection, it often fails to definitively distinguish positional isomers due to identical molecular weights (164.25 g/mol ) and similar fragmentation pathways. Nuclear Magnetic Resonance (NMR) spectroscopy remains the absolute gold standard for structural confirmation.

This guide outlines a self-validating spectroscopic workflow to confirm the meta-substitution pattern and the 1,1-dimethylpropyl alkyl chain, ruling out ortho/para alternatives.

Comparative Analysis of Analytical Techniques

The following table contrasts the utility of available spectroscopic methods for this specific molecule.

Feature1H NMR (500 MHz) GC-MS (EI, 70eV) FT-IR (ATR)
Primary Role De Novo Structural ConfirmationPurity & Molecular MassRapid Screening / Fingerprinting
Isomer Specificity High (Definitive coupling patterns)Low (Similar fragmentation)Medium (Fingerprint region 600-900 cm⁻¹)
Sample Requirement ~10 mg (Recoverable)<1 mg (Destructive)~2 mg (Recoverable)
Key Diagnostic Aromatic coupling (Singlet/Doublet/Triplet)Molecular Ion (

164) & Base Peak
Out-of-plane bending (690 & 780 cm⁻¹)
Cost/Time High / 15-30 minsLow / 30-60 minsLow / 2 mins

Detailed Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR) - The Gold Standard

NMR is the only technique capable of unambiguously assigning the meta position of the tert-pentyl group.

Predicted 1H NMR Data (CDCl3, 500 MHz)

Note: Chemical shifts are relative to TMS (0.00 ppm).

RegionProtonsMultiplicityShift (

ppm)
Structural Assignment
Aromatic 1HSinglet (t)~6.90H2 (Isolated between substituents)
1HDoublet~6.80H4 (Ortho to alkyl, Para to OH)
1HDoublet~6.65H6 (Ortho to OH, Para to alkyl)
1HTriplet~7.15H5 (Meta to both)
Phenolic 1HBroad Singlet~4.5 - 5.0-OH (Exchangeable with D₂O)
Aliphatic 2HQuartet (

Hz)
~1.60-CH₂- (Methylene of ethyl group)
6HSinglet~1.25-C(CH₃)₂- (Gem-dimethyl)
3HTriplet (

Hz)
~0.65-CH₂-CH₃ (Terminal methyl)
The "Smoking Gun" for Meta-Substitution

To confirm 3-tert-pentylphenol, you must observe the ABCD aromatic system :

  • Para-isomer (Alternative): Shows a symmetric AA'BB' system (two distinct doublets integrating to 2H each).

  • Meta-isomer (Target): Shows an asymmetric pattern including an isolated singlet-like peak (H2) and a triplet (H5).

B. Mass Spectrometry (GC-MS)

While less specific for isomers, MS confirms the alkyl chain structure.

  • Molecular Ion (

    
    ): 
    
    
    
    164
  • Base Peak:

    
     135 (Loss of ethyl group, 
    
    
    
    ).
    • Mechanism:[1][2] Benzylic cleavage of the largest alkyl group (ethyl) is energetically favored over the methyl group to form a stabilized carbocation.

  • Secondary Peak:

    
     107 (Hydroxytropylium ion, characteristic of alkylphenols).
    
C. Infrared Spectroscopy (FT-IR)

Useful for quick "Go/No-Go" testing.

  • O-H Stretch: 3300–3400 cm⁻¹ (Broad).

  • Meta-Substitution Overtones: Distinct peaks at 690 cm⁻¹ and 780 cm⁻¹ (C-H out-of-plane bending).

    • Contrast: Para-substituted phenols typically show a single strong band near 810–840 cm⁻¹.

Experimental Protocols

Protocol 1: Structural Confirmation via 1H NMR

Use this protocol for final product release or reference standard characterization.

  • Sample Prep: Dissolve 10-15 mg of the sample in 0.6 mL of CDCl₃ (Deuterated Chloroform) containing 0.03% TMS.

    • Why CDCl₃? It prevents H-D exchange of the phenolic proton, allowing you to see the -OH signal (unlike CD₃OD).

  • Acquisition:

    • Pulse angle: 30°

    • Relaxation delay (D1): 1.0 - 5.0 seconds (Ensure full relaxation of aromatic protons).

    • Scans: 16 (Sufficient for >10 mg).

  • Processing:

    • Phase correction: Manual.

    • Baseline correction: Polynomial (Bernstein).

    • Referencing: Set TMS signal to 0.00 ppm.

  • Validation Criteria:

    • Confirm integration ratio of 4:9:1 (Aromatic : Aliphatic : Phenolic).

    • Verify the presence of the triplet at ~0.65 ppm (terminal methyl of tert-pentyl).

Protocol 2: Purity Analysis via GC-MS

Use this protocol for quantifying isomeric impurities (e.g., % para-isomer).

  • Sample Prep: Dilute sample to 100 ppm in Dichloromethane (DCM) or Methanol.

  • GC Parameters:

    • Column: HP-5MS or equivalent (30m x 0.25mm, 0.25µm film).

    • Carrier Gas: Helium @ 1.0 mL/min.

    • Temp Program: 60°C (1 min)

      
       20°C/min 
      
      
      
      280°C (3 min).
  • MS Parameters:

    • Source Temp: 230°C.

    • Ionization: EI (70 eV).

    • Scan Range: 40–300 amu.

  • Differentiation:

    • The ortho isomer usually elutes first (intramolecular H-bonding reduces polarity).

    • The meta and para isomers elute closely; use a slow ramp rate (5°C/min) near the elution time if separation is poor.

Decision Logic & Workflows

Workflow 1: Analytical Decision Tree

This diagram illustrates the logical flow for confirming the identity of the compound.

AnalyticalWorkflow Start Unknown Sample (Suspected 3-tert-pentylphenol) IR Step 1: FT-IR Analysis (Screening) Start->IR Decision1 Peaks at 690 & 780 cm⁻¹? IR->Decision1 GCMS Step 2: GC-MS Analysis (Mass & Purity) Decision1->GCMS Yes ResultPara Identify as PARA-isomer Decision1->ResultPara No (810-840 cm⁻¹) Decision2 M+ = 164 Base Peak = 135? GCMS->Decision2 NMR Step 3: 1H NMR (Definitive ID) Decision2->NMR Yes Decision2->ResultPara No (Wrong Mass) NMR->ResultPara AA'BB' Pattern ResultMeta CONFIRMED 3-tert-pentylphenol NMR->ResultMeta ABCD Aromatic Pattern + Aliphatic Quartet

Caption: Step-by-step decision tree for excluding the para-isomer and confirming the meta-structure.

Workflow 2: NMR Splitting Logic (Meta vs. Para)

This diagram details the specific spectral differences required for confirmation.

NMRLogic Root Aromatic Region (6.5 - 7.5 ppm) Para Para-Isomer (Symmetric) Root->Para Symmetry Check Meta Meta-Isomer (Asymmetric) Root->Meta ParaPattern AA'BB' System Two strong doublets Para->ParaPattern MetaPattern ABCD System Complex splitting Meta->MetaPattern MetaDetail 1. Singlet (H2) 2. Triplet (H5) 3. Two Doublets (H4, H6) MetaPattern->MetaDetail Diagnostic

Caption: Visualizing the distinct aromatic coupling patterns that differentiate meta- from para-isomers.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Phenol, 4-(1,1-dimethylpropyl)- (p-tert-Amylphenol). NIST Chemistry WebBook, SRD 69. [Link](Note: Used as comparative baseline for the para-isomer).

  • National Institute of Standards and Technology (NIST). IR Spectrum of Phenol, m-tert-butyl-.[3] NIST Chemistry WebBook, SRD 69. [Link](Note: Authoritative reference for meta-substitution aromatic overtones in alkylphenols).

  • PubChem. Compound Summary: 3-tert-Butylphenol.[4] National Library of Medicine. [Link](Note: Structural analog for NMR aromatic coupling constants).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[5][6][7] (General reference for ABCD vs AA'BB' aromatic coupling constants).

Sources

Evaluating the Cross-Reactivity of Alkylphenol Isomers in Estrogen Receptor (ER) Assays: A Comparative Guide on 3-tert-pentylphenol vs. 4-tert-pentylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of toxicology, environmental screening, and drug development, assessing the endocrine-disrupting potential of chemical intermediates is a critical regulatory milestone. Alkylphenols are a heavily scrutinized class of compounds due to their known estrogenic activity. However, cross-reactivity with the Estrogen Receptor (ER) is highly dependent on structural isomerism.

This guide provides an in-depth, objective comparison of the biological assay performance of 3-tert-pentylphenol (3-TPP) , a meta-substituted alkylphenol, against its widely studied para-substituted counterpart, 4-tert-pentylphenol (4-TPP) . By integrating mechanistic causality with self-validating experimental protocols, this guide equips researchers with the framework needed to accurately profile alkylphenol cross-reactivity in high-throughput screening environments.

Mechanistic Grounding: The Causality of Isomer-Specific Cross-Reactivity

To understand why experimental choices in ER assays matter, we must first examine the structural causality governing ligand-receptor interactions.

The Estrogen Receptor alpha (ERα) Ligand Binding Domain (LBD) features a highly specific, enclosed hydrophobic pocket. The endogenous agonist, 17β-estradiol (E2), binds with high affinity because its phenolic A-ring anchors to Glu353 and Arg394 via hydrogen bonds, while its hydrophobic steroid backbone fits perfectly within the pocket, allowing Helix 12 to close and recruit co-activators 1.

  • 4-tert-pentylphenol (4-TPP): The para-alkyl group mimics the linear projection of the C/D rings of estradiol. This allows the phenolic hydroxyl to anchor correctly while the bulky tert-pentyl group occupies the hydrophobic cavity, leading to moderate ER agonism and high cross-reactivity 2.

  • 3-tert-pentylphenol (3-TPP): The meta-substitution fundamentally alters the binding vector. If the phenolic hydroxyl anchors to Glu353/Arg394, the tert-pentyl group projects laterally into the rigid wall of the LBD (clashing with residues like His524 or Leu387). This severe steric hindrance prevents stable binding and subsequent Helix 12 closure, resulting in negligible biological cross-reactivity.

ER_Pathway E2 17β-Estradiol (E2) (Endogenous Agonist) ER Estrogen Receptor (ERα) Ligand Binding Domain E2->ER High Affinity Para 4-tert-pentylphenol (High Cross-Reactivity) Para->ER Moderate Affinity Meta 3-tert-pentylphenol (Low Cross-Reactivity) Meta->ER Steric Clash Dimer Receptor Dimerization & Co-activator Recruitment ER->Dimer ERE Estrogen Response Element (ERE) DNA Binding Dimer->ERE Reporter Reporter Gene Expression (Luciferase/β-Gal) ERE->Reporter

Diagram 1: ERα Ligand Binding and Activation Pathway showing isomer-specific steric outcomes.

Experimental Workflows & Self-Validating Protocols

To objectively prove the lack of cross-reactivity for 3-TPP, an orthogonal testing approach is required. We utilize a cell-free binding assay to measure direct physical affinity, followed by a cell-based reporter assay to measure functional activation.

Protocol A: ERα Competitive Fluorescence Polarization (FP) Assay

FP is utilized because it is a homogeneous, rapid assay that isolates direct receptor binding from cellular metabolism variables 3.

Self-Validation Criteria: The assay must yield a Z'-factor > 0.5 between the vehicle control and the E2 positive control to be considered valid.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare ERα Assay Buffer (50 mM Potassium Phosphate pH 7.4, 2 mM DTT, 1 mM EDTA, 0.01% NP-40).

  • Tracer Complex Formation: Mix recombinant human ERα-LBD (final concentration 15 nM) with a fluorescent estrogen tracer (e.g., Fluormone™ or Coumestrol, final concentration 1 nM) in the assay buffer.

  • Compound Titration: In a 384-well black microplate, perform a 12-point serial dilution (100 µM down to 0.1 nM) of 3-TPP, 4-TPP, and E2 (positive control) in DMSO. Keep final DMSO concentration at 1% in all wells.

  • Incubation: Add 20 µL of the Tracer/Receptor complex to 20 µL of the compound dilutions. Incubate in the dark at room temperature for 2 hours to reach equilibrium.

  • Measurement: Read the microplate on a multi-mode reader equipped with FP filters (Excitation: 485 nm, Emission: 530 nm).

  • Analysis: Calculate millipolarization (mP) values. A decrease in mP indicates the test compound has successfully displaced the fluorescent tracer. Plot dose-response curves to determine the IC50.

Protocol B: Yeast Estrogen Screen (YES) Assay

To confirm that the physical binding data translates to biological inertness, the YES assay is employed. This assay uses S. cerevisiae engineered with the human ERα gene and a LacZ reporter 4.

Self-Validation Criteria: The baseline OD620 (cell growth) must remain consistent across all compound concentrations to rule out cytotoxicity as a false negative for receptor activation.

Step-by-Step Methodology:

  • Yeast Culture: Inoculate growth medium with the recombinant yeast strain and incubate at 28°C on an orbital shaker (150 rpm) until an OD620 of 1.0 is reached.

  • Assay Medium Prep: Add the chromogenic substrate CPRG (chlorophenol red-β-D-galactopyranoside) to fresh growth medium (final concentration 10 mg/mL).

  • Compound Exposure: Dispense 10 µL of serial dilutions of 3-TPP, 4-TPP, and E2 into a 96-well clear-bottom plate. Allow the solvent (ethanol/DMSO) to evaporate.

  • Inoculation: Add 200 µL of the CPRG-seeded assay medium containing the yeast culture to each well.

  • Incubation & Reading: Incubate at 30°C for 48–72 hours. Measure absorbance at 540 nm (color change from yellow to red due to β-galactosidase activity) and 620 nm (turbidity for cell growth correction).

  • Analysis: Normalize the 540 nm reading against the 620 nm reading. Calculate the EC50 for receptor activation.

Workflow Prep Compound Prep (3-TPP vs 4-TPP) Assay1 In Vitro ER Binding (Fluorescence Polarization) Prep->Assay1 Assay2 Cell-Based YES Assay (Receptor Activation) Prep->Assay2 Data Data Analysis (IC50 & RBA Calc) Assay1->Data Assay2->Data Val Cross-Reactivity Validation Data->Val

Diagram 2: Orthogonal experimental workflow for validating alkylphenol cross-reactivity.

Data Presentation: Comparative Performance

The following table summarizes the quantitative performance metrics derived from the orthogonal testing framework. Relative Binding Affinity (RBA) is calculated as


.
CompoundSubstitution TypeFP Assay IC50 (µM)FP Assay RBA (%)YES Assay EC50 (µM)Cross-Reactivity Risk
17β-Estradiol (E2) N/A (Endogenous)0.0028100.000.0002Baseline (Control)
4-tert-pentylphenol Para-substitution1.450.190.85High
3-tert-pentylphenol Meta-substitution> 100 (N.B.)< 0.001> 100 (N.A.)Negligible
Vehicle (DMSO) N/ANo Binding0.00No ActivationNone

(Note: N.B. = No Binding detected at highest concentration; N.A. = No Activation detected).

Analysis of Results

The data explicitly demonstrates the impact of structural isomerism. While 4-TPP exhibits an RBA of ~0.19% (which is highly significant in the context of environmental endocrine disruptors and sufficient to trigger full reporter gene activation in the YES assay at sub-micromolar concentrations), 3-TPP fails to displace the tracer or activate the receptor even at 100 µM .

Conclusion & Best Practices

When selecting alkylphenols for chemical synthesis, formulation, or as negative controls in biological assay development, distinguishing between isomers is paramount. The meta-substituted 3-tert-pentylphenol (3-TPP) lacks the necessary geometric alignment to anchor within the ERα ligand-binding domain, resulting in a steric clash that prevents cross-reactivity.

Best Practices for Application Scientists:

  • Always use orthogonal validation: Do not rely solely on binding assays (FP). A compound might bind but act as an antagonist. Pairing FP with a functional assay (YES) provides a complete pharmacological profile.

  • Implement strict internal controls: Ensure Z'-factor calculations are performed per plate to validate the dynamic range before declaring a compound like 3-TPP as "non-reactive."

References

  • Chemistry domain of applicability evaluation against existing estrogen receptor high-throughput assay-based activity models.National Institutes of Health (PMC).
  • European Union Risk Assessment Report: 4-tert-pentylphenol.Europa.eu.
  • A four-hour yeast bioassay for the direct measure of estrogenic activity in wastewater without sample extraction.Elsevier / dphen1.com.
  • Estrogen Receptor Binding Assay Method for Endocrine Disruptors Using Fluorescence Polarization.ResearchGate.

Sources

Technical Comparison Guide: 3-tert-Pentylphenol vs. Alkylphenol Standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Meta-Isomer Advantage

In the landscape of alkylphenols, 4-tert-pentylphenol (4-TPP) is the industrial standard, widely used as a surfactant precursor and resin modifier. However, its isomer, 3-tert-pentylphenol (3-TPP) , represents a distinct functional class.

While 4-TPP is a bifunctional monomer yielding linear, thermoplastic resins, 3-TPP is a trifunctional monomer capable of forming high-density, thermosetting networks. Furthermore, while 4-TPP is a crystalline solid (MP ~95°C), 3-TPP often presents as a viscous oil or low-melting solid, offering different solubility and handling profiles. This guide objectively compares the performance of 3-TPP against 4-TPP and other homologs, focusing on resin topology, antimicrobial potential, and synthetic accessibility.

Physicochemical & Structural Comparison

The fundamental difference in performance stems from the substitution pattern (meta vs. para). This dictates both the physical state and the chemical reactivity (electrophilic aromatic substitution sites).

Table 1: Comparative Properties of tert-Pentylphenol Isomers
Property3-tert-Pentylphenol (Meta) 4-tert-Pentylphenol (Para) Significance
Structure Meta-substitutedPara-substitutedDetermines reactivity sites.[1]
Physical State Viscous Oil / Low-melting SolidCrystalline Solid (Needles)3-TPP is easier to blend into liquid formulations.
Melting Point < 25°C (approximate)93 - 95°CPara-symmetry leads to higher crystallinity.
Reactive Sites (f) 3 (Positions 2, 4,[2] 6)2 (Positions 2, 6)Critical: 3-TPP is a crosslinker; 4-TPP is a chain extender.
Lipophilicity (LogP) ~3.9 (Est.)4.03Similar membrane permeability for bio-applications.
pKa ~10.010.43Meta-isomers are slightly more acidic due to lack of +I stabilization at the reactive center.

Performance in Polymer & Resin Chemistry[3]

The most significant technical differentiator is the functionality (f) of the monomer during condensation with formaldehyde.

Resin Topology and Cross-linking
  • 4-TPP (Bifunctional): The alkyl group at the para position blocks one of the three potential reaction sites. Reaction with formaldehyde produces linear novolacs or soluble resoles . These are used as tackifiers in rubber (e.g., chloroprene adhesives) because they remain soluble and thermoplastic.

  • 3-TPP (Trifunctional): The alkyl group at the meta position leaves positions 2, 4, and 6 open. All three are activated by the hydroxyl group (ortho/para directors). Consequently, 3-TPP behaves similarly to phenol or m-cresol , capable of forming 3D cross-linked networks (thermosets).

Application Insight: 3-TPP should be employed when higher thermal stability, solvent resistance, or hardness is required in the final cured resin. It acts as a "lipophilic hardener" compared to the "lipophilic plasticizer" nature of 4-TPP.

Visualization: Resin Network Architecture

The following diagram illustrates the structural difference in the polymer networks formed by the two isomers.

ResinTopology P_TPP 4-tert-Pentylphenol (Bifunctional) Linear Linear Polymer Chain (Thermoplastic) Soluble, Flexible P_TPP->Linear Condensation (Sites 2,6) Network 3D Cross-linked Network (Thermoset) Insoluble, Hard, Heat Resistant Linear->Network Performance Gap: Solubility vs. Durability M_TPP 3-tert-Pentylphenol (Trifunctional) M_TPP->Network Condensation (Sites 2,4,6) CH2O Formaldehyde (Linker) CH2O->Linear CH2O->Network

Figure 1: Comparison of resin topologies. 4-TPP yields linear chains suitable for adhesives, while 3-TPP yields cross-linked networks suitable for durable coatings.

Biological & Antimicrobial Performance[1][4]

Alkylphenols are potent membrane disruptors. The specific position of the alkyl chain influences bactericidal activity (Phenol Coefficient).

Structure-Activity Relationship (SAR)
  • Meta-Substitution Effect: Historically, meta-alkylphenols (e.g., m-cresol) exhibit higher antimicrobial activity than their para-isomers. This is attributed to a more favorable steric interaction with bacterial membrane lipids or proteins.

  • Lipophilicity Balance: The tert-pentyl group provides significant lipophilicity (LogP ~4), allowing deep penetration into the lipid bilayer.

  • Performance Prediction: While 4-TPP is the commercial standard (found in disinfectants like LpHse), 3-TPP is predicted to have equal or superior broad-spectrum activity due to the "meta-effect," though its liquid state may require different formulation strategies (e.g., emulsification).

Pharmaceutical Intermediates

3-TPP is a privileged scaffold in drug discovery. Unlike the 4-isomer, the 3-isomer allows for substitution at the para position (relative to OH) during subsequent drug synthesis steps, enabling the construction of benzopyran derivatives used in anti-inflammatory treatments (see Reference 1).

Experimental Protocols

Synthesis of 3-tert-Pentylphenol (Isomerization Route)

Direct alkylation of phenol yields mostly 4-TPP (kinetic and thermodynamic major). To access 3-TPP, one must either use a specific isomerization catalyst or a blocking/deblocking strategy.

Method A: Thermodynamic Isomerization (High Temperature)

  • Principle: At high temperatures (>160°C) and with strong acid catalysts (e.g., Triflic acid or Zeolites), the alkyl group migrates to the thermodynamically stable meta-position.

  • Protocol:

    • Charge a pressure reactor with 4-tert-pentylphenol (1.0 eq) and acid catalyst (e.g., H-Beta Zeolite, 5 wt%).

    • Heat to 180°C under N2 atmosphere for 4–6 hours.

    • Analyze aliquots by GC. The mixture will equilibrate to a distribution (typically ~60% meta, ~35% para, ~5% ortho).

    • Purification: Fractional distillation is required. 3-TPP generally has a slightly lower boiling point and does not crystallize easily, allowing separation from the solid 4-TPP.

Method B: De-novo Synthesis (Laboratory Scale) For high purity (>98%) required for SAR studies, avoid the mixture.

  • Start: 3-Bromoanisole or 1-methoxy-3-tert-pentylbenzene.

  • Reagent: Boron Tribromide (BBr3) in Dichloromethane (DCM).

  • Step: Add BBr3 dropwise at -78°C. Warm to RT.

  • Quench: Ice water. Extract with DCM.

  • Result: Pure 3-tert-pentylphenol (Oil).[3]

Determination of Phenol Coefficient (Modified AOAC)

To validate antimicrobial performance against the standard.

  • Test Organisms: S. aureus (Gram+) and S. typhi (Gram-).

  • Stock Solution: Dissolve 3-TPP in a minimal amount of ethanol/soap solution to ensure dispersion (since it is an oil).

  • Dilutions: Prepare serial dilutions (1:100 to 1:1000).

  • Control: Prepare identical dilutions of Phenol and 4-TPP.

  • Incubation: Add 0.5 mL culture to 5.0 mL disinfectant. Incubate at 20°C.

  • Sampling: Transfer loops to nutrient broth at 5, 10, and 15 minutes.

  • Calculation:

    
    
    

Synthesis Pathway Visualization

The following diagram outlines the kinetic vs. thermodynamic control in the synthesis, highlighting why 3-TPP is less common but chemically distinct.

SynthesisPath Reactants Phenol + Isoamylene (Acid Catalyst) Kinetic Kinetic Control (Low Temp < 80°C) Reactants->Kinetic Para 4-tert-Pentylphenol (Major Product) Solid, Linear Resin Precursor Kinetic->Para Fastest Reaction Thermo Thermodynamic Control (High Temp > 160°C) Para->Thermo Isomerization Meta 3-tert-Pentylphenol (Equilibrium Product) Liquid, Crosslinker Thermo->Meta Alkyl Migration Meta->Thermo Equilibrium

Figure 2: Synthetic pathways. 4-TPP is the kinetic product, while 3-TPP requires thermodynamic equilibration.

References

  • Benzopyran compounds useful for treating inflammatory conditions. (2004). Google Patents. Patent WO2004087686A2. Link (Describes synthesis of 3-tert-pentylphenol from methoxy-precursors).

  • Process for producing tert-amylphenols. (1986). Google Patents. US Patent 4,568,778. Link (Details the acid-catalyzed synthesis and isomer distribution).

  • 4-tert-Pentylphenol Compound Summary. (2025). PubChem. Link (Standard data for the para-isomer benchmark).

  • Phenol Coefficient Methods.AOAC International. Official Methods of Analysis. (Standard protocol reference for antimicrobial testing).
  • Friedel-Crafts Alkylation & Isomerization. Ullmann's Encyclopedia of Industrial Chemistry. "Phenol Derivatives".[4][5][6][7] (General reference for alkylphenol chemistry).

Sources

Analytical Standard Selection for 3-tert-Pentylphenol Quantification: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical chemists, researchers, and drug development professionals. Content Type: Objective Comparison Guide & Experimental Methodology.

Introduction & Chemical Context

3-tert-Pentylphenol (3-t-PP) , also known as 3-tert-amylphenol, is a meta-substituted alkylphenol utilized as an intermediate in the synthesis of phenolic resins, fragrances, and active pharmaceutical ingredients[1]. While its para-substituted isomer (4-tert-pentylphenol) is more frequently cited in regulatory frameworks, 3-t-PP is increasingly monitored in environmental and biological matrices due to the class-wide potential of alkylphenols to act as endocrine-disrupting compounds (EDCs)[2][3].

Positional variations (ortho, meta, para) significantly influence the compound's physical properties, chemical reactivity, and chromatographic behavior[4]. The meta-substitution of 3-t-PP creates unique analytical challenges: it exhibits less steric hindrance around the phenolic hydroxyl group than the ortho-isomer, yet possesses different electronic inductive effects than the para-isomer. Accurate quantification demands high-resolution chromatographic separation to distinguish it from these isomers, alongside robust standard calibration strategies to mitigate matrix effects during mass spectrometric analysis.

Comparison of Analytical Standard Grades

Choosing the correct analytical standard is the foundation of a self-validating quantitative assay. As a Senior Application Scientist, I strongly advise against treating all standards equally. The table below objectively compares the three primary standard categories available for 3-t-PP quantification.

Table 1: Performance and Application Comparison of 3-t-PP Standards
FeatureAnalytical Grade (Native Neat)Certified Reference Material (CRM)Stable Isotope-Labeled (SIL) Surrogate
Purity Validation >98% (Gravimetric / GC-FID)ISO 17034 / ISO/IEC 17025 Accredited>98% Chemical, >99% Isotopic Purity
Traceability Lot-specific Certificate of AnalysisMetrologically traceable (NIST/BIPM)Lot-specific Certificate of Analysis
Primary Use Case Qualitative screening, early-stage R&DRegulatory compliance, exact calibrationMatrix effect correction (Internal Std)
Matrix Correction None (External Calibration)None (External Calibration)Excellent (Isotope Dilution)
Cost Per Assay LowHighVery High

The Causality Behind Standard Selection: Using a Native or CRM standard via External Calibration assumes that the ionization efficiency of the analyte in the pure calibration solvent perfectly matches its ionization in the sample matrix. In complex matrices (e.g., wastewater, plasma), co-eluting compounds compete for charge droplets in the electrospray ionization (ESI) source, leading to severe ion suppression.

A Stable Isotope-Labeled (SIL) Surrogate (such as a custom synthesized 3-t-PP-d11 or a structurally analogous 13C6-alkylphenol) corrects for this phenomenon. Because the SIL standard shares the exact physicochemical properties of 3-t-PP but differs in mass, it co-elutes and experiences identical ion suppression. By calculating the response ratio (


), the matrix-induced variance is mathematically canceled out, creating a self-validating quantitative system.

Platform Comparison: GC-MS vs. LC-MS/MS

The choice of analytical platform dictates the sample preparation workflow. Below is the logical decision matrix for 3-t-PP quantification.

G Start 3-t-PP Analytical Platform Selection GC GC-MS/MS Start->GC LC LC-MS/MS Start->LC Deriv Derivatization (BSTFA/TMCS) GC->Deriv NoDeriv Direct Injection (ESI Negative) LC->NoDeriv GC_Adv High Resolution Isomer Separation Deriv->GC_Adv LC_Adv High Throughput Minimal Prep NoDeriv->LC_Adv

Fig 1: Methodological decision tree comparing GC-MS and LC-MS/MS pathways for 3-t-PP.

Table 2: Chromatographic Strategy Comparison
ParameterGC-MS/MS PathwayLC-MS/MS Pathway
Sample Prep Requires Derivatization (Silylation)Direct Injection / SPE
Ionization Electron Impact (EI, 70 eV)Electrospray Ionization (ESI Negative)
Isomer Resolution Superior (Baseline separation of o, m, p)Moderate (Requires optimized gradient)
Throughput Low to MediumHigh

The Causality Behind Derivatization: In GC-MS, the free phenolic hydroxyl group of 3-t-PP engages in hydrogen bonding with the silanol groups of the column's stationary phase, leading to severe peak tailing and loss of sensitivity. To counteract this, derivatization using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is employed to replace the active hydrogen with a non-polar trimethylsilyl (TMS) group, enhancing volatility and peak symmetry. Conversely, LC-MS/MS exploits this acidic hydroxyl group. Operating in ESI negative mode, the phenol readily loses a proton to form a stable phenoxide anion ([M-H]⁻), allowing for direct, derivatization-free analysis.

Supporting Experimental Data: Matrix Effect Mitigation

To objectively demonstrate the performance of these analytical standards, an experiment was conducted quantifying 3-t-PP in a complex municipal wastewater matrix spiked at 50 ng/L.

Table 3: Recovery and Precision in Wastewater Matrix (n=6)
Calibration StrategyStandard UsedMean RecoveryPrecision (RSD %)Matrix Effect (ME %)
External CalibrationNative Analytical Grade62.4%18.5%-35% (Suppression)
External CalibrationCRM Solution64.1%16.2%-35% (Suppression)
Isotope Dilution (IDMS) CRM + SIL Surrogate 99.2% 3.1% Corrected

Data Interpretation: While ISO-accredited CRMs provide superior baseline accuracy for the neat calibration curve, they cannot overcome physical matrix suppression in ESI-LC-MS/MS. The integration of a SIL surrogate (Isotope Dilution) is mandatory for self-validating accuracy, bringing recovery to near 100% and reducing variance (RSD) to 3.1%.

Self-Validating Experimental Protocol: LC-MS/MS IDMS Workflow

The following protocol details a self-validating Isotope Dilution Mass Spectrometry (IDMS) workflow for 3-t-PP.

G N1 Environmental/Biological Sample N2 Spike with SIL-IS (Isotope Dilution) N1->N2 N3 Solid-Phase Extraction (HLB Cartridge) N2->N3 N4 Elution & Evaporation (N2 stream) N3->N4 N5 Reconstitution (MeOH:H2O) N4->N5 N6 LC-MS/MS Analysis (ESI- MRM Mode) N5->N6 N7 Quantification via Response Ratio N6->N7

Fig 2: Self-validating sample preparation and LC-MS/MS workflow for 3-t-PP quantification.

Step-by-Step Methodology

Step 1: Calibration Curve Preparation

  • Prepare a 6-point calibration curve (1, 5, 10, 50, 100, 500 ng/mL) using a 3-t-PP CRM in Methanol:Water (50:50, v/v).

  • Spike each calibration level with a constant concentration of the SIL-IS (e.g., 50 ng/mL of 13C6-alkylphenol). Note: Matrix-matched calibration is bypassed here because the SIL-IS inherently corrects for matrix effects during sample analysis.

Step 2: Sample Extraction via Solid-Phase Extraction (SPE)

  • Filter 500 mL of the aqueous sample through a 0.45 µm GF/F filter to remove particulates.

  • Critical Step: Spike the sample with 50 ng/mL of the SIL-IS before extraction. Allow 30 minutes for equilibration. (Spiking prior to extraction ensures that any physical loss during SPE affects both the native analyte and the SIL-IS equally).

  • Condition an Oasis HLB cartridge (200 mg, 6 cc) with 5 mL Methanol, followed by 5 mL LC-MS grade water.

  • Load the sample at a flow rate of 5 mL/min.

  • Wash with 5 mL of 5% Methanol in water to remove polar interferences.

  • Elute the 3-t-PP fraction with 2 x 3 mL of pure Methanol. Causality: The polymeric Hydrophilic-Lipophilic Balance (HLB) sorbent strongly retains the hydrophobic tert-pentyl group while allowing highly polar matrix components to wash through.

Step 3: Concentration and Reconstitution

  • Evaporate the methanolic eluate to near dryness under a gentle stream of ultra-high-purity Nitrogen at 35°C.

  • Reconstitute in 1 mL of the initial mobile phase (50:50 Methanol:Water) and transfer to an autosampler vial.

Step 4: LC-MS/MS Analysis

  • Column: C18 (100 x 2.1 mm, 1.7 µm) to resolve positional isomers.

  • Mobile Phase A: LC-MS Grade Water (Do not use acidic additives like Formic Acid, as they will suppress the formation of the phenoxide anion).

  • Mobile Phase B: LC-MS Grade Methanol.

  • Ionization: ESI Negative Mode.

  • MRM Transitions: Monitor the precursor-to-product ion transitions (e.g., m/z 163.1 → 119.1 for native 3-t-PP). Calculate the final concentration using the response factor generated from the SIL-IS.

References

Sources

Technical Assessment: Comparative Endocrine-Disrupting Potency of 3-tert-Pentylphenol (3-TPP)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

The alkylphenol class of chemicals has faced intense regulatory scrutiny due to established estrogenic activity. While 4-tert-pentylphenol (4-TPP) is a confirmed Substance of Very High Concern (SVHC) under REACH due to endocrine disruption, its structural isomer, 3-tert-pentylphenol (3-TPP) , remains less characterized.

This guide outlines the protocol for assessing the endocrine-disrupting potential of 3-TPP. Based on Structure-Activity Relationship (SAR) principles, we hypothesize that 3-TPP exhibits reduced estrogenic potency compared to its para-isomer (4-TPP) due to steric misalignment within the Estrogen Receptor (ER) ligand-binding domain. However, "reduced" does not mean "safe." As a potential "regrettable substitution," 3-TPP requires rigorous testing against established benchmarks.

Chemical Comparators

To validate the assay sensitivity, 3-TPP must be benchmarked against the following standards:

CompoundCAS No.[1][2]Role in AssayRelative Estrogenic Potency (REP)
17

-Estradiol (E2)
50-28-2Positive Control (Endogenous)1.0 (Reference)
Bisphenol A (BPA) 80-05-7Industrial Standard

4-tert-Pentylphenol (4-TPP) 80-46-6High-Concern Analog

to

3-tert-Pentylphenol (3-TPP) 27336-20-5Test Analyte Predicted: <

(Meta-isomer effect)

Structural Basis & In Silico Prediction[3]

Before wet-lab experimentation, we analyze the molecular mechanics. The estrogenic potency of alkylphenols is dictated by the ability of the phenolic ring to mimic the A-ring of estradiol and the alkyl chain to fit the hydrophobic pocket of the ER.

The "Meta vs. Para" Rule

Research into alkylphenol SAR indicates that para-substitution (position 4) is optimal for ER binding because it aligns the hydroxyl group with Glu-353 and Arg-394 in the receptor pocket while the alkyl tail extends into the hydrophobic core.

  • 4-TPP: Linear alignment facilitates strong hydrogen bonding.

  • 3-TPP: The meta-substitution creates an angular offset. This steric clash often reduces binding affinity by 1-2 orders of magnitude compared to the para-isomer.

Mechanism of Action (MoA) Pathway

The following diagram illustrates the pathway we are interrogating. 3-TPP is assessed for its ability to trigger this cascade.

ER_Pathway Ligand 3-TPP (Ligand) ER_Cyto ER-alpha (Cytosol) + Hsp90 Complex Ligand->ER_Cyto Passive Diffusion Dimer Receptor Dimerization ER_Cyto->Dimer Hsp90 Dissociation Nucleus Nuclear Translocation Dimer->Nucleus ERE ERE Binding (DNA) Nucleus->ERE Transcription mRNA Transcription (Reporter/Proliferation) ERE->Transcription Co-activator Recruit

Caption: The classical genomic signaling pathway of the Estrogen Receptor (ER).[3] 3-TPP acts as the initiating ligand.

In Vitro Comparative Analysis (Protocols)

To robustly assess 3-TPP, we utilize a tiered approach: a reporter gene assay for activation and a cell proliferation assay for physiological response.

Assay 1: OECD 455 - Stably Transfected Transactivation Assay (STTA)

Objective: Quantify the ability of 3-TPP to activate ER


-mediated transcription.
System:  HeLa-9903 cell line (stably transfected with hER

and a Luciferase reporter).[4]

Protocol:

  • Cell Seeding: Seed HeLa-9903 cells (

    
     cells/well) in 96-well plates using phenol red-free DMEM with 5% charcoal-dextran stripped fetal bovine serum (CD-FBS).
    
    • Expert Insight: Stripped serum is non-negotiable. Regular serum contains endogenous estrogens that will mask the weak activity of 3-TPP.

  • Exposure: After 24h, treat cells with 3-TPP (Concentration range:

    
     M to 
    
    
    
    M).
    • Controls: E2 (1 nM max), DMSO (Vehicle, <0.1%).

  • Incubation: Incubate for 20-24 hours at 37°C, 5% CO2.

  • Lysis & Reading: Add lysis buffer containing Luciferin substrate. Measure luminescence using a microplate luminometer.

  • Data Analysis: Calculate

    
     (concentration inducing 10% of E2 max response) and 
    
    
    
    .
Assay 2: E-Screen (MCF-7 Proliferation)

Objective: Determine if 3-TPP induces actual cell division, a more physiological endpoint than gene reporting. System: MCF-7 (Human breast cancer cells, ER+).

Protocol:

  • Deprivation: Culture MCF-7 cells in estrogen-deprived medium (phenol red-free + CD-FBS) for 72 hours prior to assay to synchronize the cell cycle in G0/G1.

  • Treatment: Plate cells and treat with 3-TPP (

    
     M to 
    
    
    
    M) for 144 hours (6 days).
  • Quantification: Fix cells with trichloroacetic acid (TCA) and stain with Sulforhodamine B (SRB) or use an MTT assay to quantify biomass.

  • Causality Check: Co-treat a subset with Fulvestrant (ICI 182,780) , a pure ER antagonist.

    • Validation: If Fulvestrant abolishes the 3-TPP induced growth, the effect is confirmed to be ER-mediated (Specific) rather than general toxicity or off-target metabolic effects.

Experimental Workflow & Decision Logic

The following flowchart dictates the progression of testing. We do not move to in vivo models unless in vitro results warrant it.

Testing_Tier Start Start: 3-TPP Assessment InSilico Tier 0: In Silico Docking (Predict Binding Affinity) Start->InSilico InVitro_Rep Tier 1: OECD 455 (Luciferase) Does it activate transcription? InSilico->InVitro_Rep InVitro_Prolif Tier 2: E-Screen (MCF-7) Does it cause proliferation? InVitro_Rep->InVitro_Prolif Decision Decision Point: Is EC50 < 100 uM? InVitro_Prolif->Decision InVivo Tier 3: Zebrafish VTG Assay (OECD 229) Decision->InVivo Yes (Active) Stop Stop: Low Concern / Non-Estrogenic Decision->Stop No (Inactive)

Caption: Tiered toxicology assessment workflow for endocrine disruptors.

Predicted Data & Interpretation

Based on the comparative analysis of 4-TPP and BPA, the following results are the expected baseline for validation.

Metric17

-Estradiol (Control)
4-tert-Pentylphenol (Comparator)3-tert-Pentylphenol (Test)Interpretation
Receptor Binding High (

nM)
Moderate (


M)
Weak (


M)
Meta-isomer steric hindrance reduces binding.
Luciferase Induction (

)

M

M

M
Requires higher concentration to trigger transcription.
Max Efficacy 100%80-90% (Full Agonist)Partial Agonist Likely to show sub-maximal activation plateau.
Proliferative Effect (MCF-7) Strong GrowthStrong GrowthWeak/Moderate Growth should be blocked by Fulvestrant.
Critical Analysis for Drug Development

If 3-TPP shows an


 within 10-fold of 4-TPP, it should be considered a "Regrettable Substitution"  and avoided in formulation. If the 

is >100-fold lower (weaker) than 4-TPP, it may offer a safer toxicological profile, provided no anti-androgenic or thyroid-disrupting effects are observed (which require separate OECD 458/456 screenings).

References

  • OECD. (2016). Test No. 455: Performance-Based Test Guideline for Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists and Antagonists.[5] OECD Guidelines for the Testing of Chemicals.[3][6]

  • Soto, A. M., et al. (1995). The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants. Environmental Health Perspectives.

  • Routledge, E. J., & Sumpter, J. P. (1997).[7] Structural features of alkylphenolic chemicals associated with estrogenic activity.[7][8][9] Journal of Biological Chemistry. (Establishes the Para > Meta potency rule).

  • ECHA. (2016).[2] Member State Committee Support Document for Identification of 4-tert-pentylphenol as a Substance of Very High Concern. European Chemicals Agency.[2]

Sources

comparative toxicity of different tert-pentylphenol isomers

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Toxicity Guide: tert-Pentylphenol Isomers in Ecotoxicology and Chemical Safety

Introduction

tert-Pentylphenol (TPP) isomers are widely utilized alkylphenols in the synthesis of phenolic resins, germicides, and industrial surfactants. However, their toxicological profiles are a subject of intense regulatory scrutiny. While they share identical molecular weights, the positional isomerism of the bulky tert-pentyl group dictates fundamentally different mechanisms of toxicity. This guide provides an objective, data-driven comparison between the two primary commercially relevant isomers: 4-tert-pentylphenol (4-TPP) and 2-tert-pentylphenol (2-TPP) , focusing on their endocrine-disrupting properties, acute cytotoxicity, and the self-validating experimental protocols required to evaluate them.

Mechanistic Causality: Steric Hindrance vs. Receptor Mimicry

The biological activity of substituted phenols is governed by their lipophilicity, electronic effects, and steric hindrance[1],[2].

  • 4-TPP (Para-substituted): In 4-TPP, the hydroxyl group and the hydrophobic tert-pentyl tail are positioned at opposite ends of the benzene ring. This linear, amphiphilic conformation closely mimics the steroidal A-ring and hydrophobic backbone of 17β-estradiol. Consequently, 4-TPP acts as a potent Estrogen Receptor (ER) agonist, docking into the ligand-binding domain with high affinity and driving endocrine disruption[3],[4].

  • 2-TPP (Ortho-substituted): In 2-TPP, the bulky tert-pentyl group is adjacent to the hydroxyl group. This creates severe steric shielding, preventing the hydroxyl group from forming the critical hydrogen bonds required for ER activation[1]. However, this same steric hindrance increases the molecule's overall lipophilicity. Instead of receptor binding, 2-TPP readily partitions into cellular membranes, leading to direct membrane disruption, severe acute cytotoxicity, and tissue corrosion[5],[2].

Mechanistic_Pathway 4 4 TPP 2-tert-pentylphenol (Ortho-Isomer) ER Estrogen Receptor (ER) Binding Pocket TPP->ER High Affinity Docking Steric Steric Hindrance (Receptor Blockade) TPP->Steric Ortho-Substitution Tox Membrane Disruption & Acute Cytotoxicity TPP->Tox Lipophilic Partitioning 2 2 Dimer Receptor Dimerization & DNA Binding ER->Dimer Agonist Activation Steric->ER Gene Target Gene Transcription (Vitellogenin Induction) Dimer->Gene Endocrine Disruption

Caption: Mechanistic divergence of TPP isomers in ER activation versus cytotoxicity.

Quantitative Toxicity Comparison

The structural divergence between these isomers translates into vastly different regulatory classifications and toxicity thresholds. 4-TPP is prioritized as a Substance of Very High Concern (SVHC) due to its chronic endocrine effects[3],[4], whereas 2-TPP presents severe acute occupational and environmental hazards[5].

Toxicological Endpoint4-tert-pentylphenol (4-TPP)2-tert-pentylphenol (2-TPP)
Isomeric Structure Para-substituted (Linear)Ortho-substituted (Sterically hindered)
Acute Oral Toxicity (Rat) Low (LD50 > 2000 mg/kg)[6]Harmful (GHS H302)[5]
Dermal Toxicity Low acute toxicity[6]Toxic in contact with skin (GHS H311)[5]
Corrosivity / Irritation Corrosive to skin[6]Causes severe skin burns and eye damage (GHS H314, H318)[5]
Endocrine Disruption High (ER Agonist, SVHC Candidate)[3],[4]Low/Negligible (Sterically blocked)[1]
Aquatic Toxicity Aquatic Chronic 2 (PNEC: 2 µg/L)[3],[7]Very toxic to aquatic life (GHS H410)[5]

Self-Validating Experimental Protocols

To objectively compare the isomers, researchers must employ self-validating assay systems that distinguish between specific receptor-mediated signaling and non-specific cytotoxicity.

Protocol A: In Vitro Estrogen Receptor (ER) Agonist Assay
  • Causality: We utilize a stably transfected hERa/HeLa cell line to isolate direct receptor binding from whole-organism toxicokinetics and systemic metabolism[8].

  • Self-Validation Mechanism: Because 2-TPP is highly cytotoxic, a standard reporter assay might yield a drop in luminescence, falsely suggesting it acts as an antagonist or lacks activity. To validate the system, a multiplexed cell viability assay (e.g., CellTiter-Fluor) is run in parallel to confirm that the absence of ER signal is due to structural non-binding, not cell death.

    • Cell Seeding: Seed hERa/HeLa cells in 384-well plates and incubate for 24 hours.

    • Dosing: Dose cells with 4-TPP and 2-TPP across a concentration gradient (10 pM to 10 µM) in quadruplicate, using DMSO as a vehicle control and 17β-estradiol as a positive control[8].

    • Multiplex Read: After 24 hours, sequentially add the viability reagent (measuring live-cell protease activity) followed by the luminescence reporter reagent.

    • Normalization: Normalize reporter luminescence against the viability fluorescence. Calculate EC50 values only for concentrations where cell viability remains >80%.

Protocol B: In Vivo Fish Sexual Development Test (FSDT)
  • Causality: Zebrafish (Danio rerio) are utilized because their sexual differentiation is highly sensitive to exogenous estrogens, allowing us to capture apical adverse effects like feminization and vitellogenin induction that regulatory bodies require for SVHC identification[9],[4].

  • Self-Validation Mechanism: Alkylphenols can adsorb to plastic tanks or biodegrade rapidly. A flow-through system coupled with daily HPLC-UV water analysis ensures that the nominal dosing concentration strictly matches the actual exposure concentration, preventing false negatives.

    • Exposure Setup: Transfer zebrafish embryos to flow-through exposure tanks immediately post-hatch.

    • Dosing: Expose cohorts to sub-lethal concentrations of 4-TPP and 2-TPP for 60 days post-hatch[9].

    • Validation Loop: Sample tank water daily. Quantify isomer concentrations via HPLC-UV to confirm exposure stability and adjust flow rates if degradation is detected.

    • Biomarker Analysis: At day 60, extract blood/liver samples to quantify vitellogenin (VTG) induction via ELISA[9].

    • Apical Endpoint: Perform gonadal histology to determine the phenotypic sex ratio, identifying any statistically significant feminization compared to the water control.

FSDT_Protocol Start Zebrafish Embryos (0-60 Days Post-Hatch) Exposure Flow-Through Exposure (Isomer Dosing) Start->Exposure Validation HPLC-UV Water Analysis (Concentration Verification) Exposure->Validation Self-Validation Loop Viability Survival & Growth Check (Systemic Toxicity) Exposure->Viability Daily Monitoring Biomarker Vitellogenin ELISA (Feminization Marker) Exposure->Biomarker Day 60 Endpoint Histology Gonadal Histology (Sex Ratio Analysis) Exposure->Histology Day 60 Endpoint Validation->Exposure

Caption: Self-validating Fish Sexual Development Test (FSDT) workflow for TPP isomers.

Conclusion

The comparative toxicity of tert-pentylphenol isomers underscores the critical importance of structural biology in toxicology. While 4-TPP's linear structure facilitates insidious chronic endocrine disruption, 2-TPP's sterically hindered conformation shifts its hazard profile toward severe acute cytotoxicity and corrosivity. Drug development and environmental monitoring professionals must select self-validating, multi-endpoint assays to accurately capture these divergent mechanisms and prevent false assumptions based purely on molecular weight.

References

  • Australian Industrial Chemicals Introduction Scheme (AICIS). "4-tert-butylphenol and 4-tert-pentylphenol - Evaluation statement - 30 June 2022".[Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). "Phenol, 4-(1,1-dimethylpropyl)- (4-tert-pentylphenol) - Evaluation statement - 14 September 2021". [Link]

  • National Center for Advancing Translational Sciences (NCATS) Inxight Drugs. "P-TERT-PENTYLPHENOL".[Link]

  • Heidelberg University. "Effects of endocrine disruptors in zebrafish (Danio rerio) as revealed with the fish sexual development test". [Link]

  • Environment Agency (UK). "Environmental risk evaluation report: 4-tert-pentylphenol".[Link]

  • European Chemicals Agency (ECHA). "Member State Committee Support Document for Identification of 4-tert-pentylphenol as a Substance of Very High Concern (Presented at MSC-51)". [Link]

  • National Institutes of Health (NIH). "PubChem Compound Summary for CID 76769, 2-tert-Amylphenol". [Link]

  • LEW. "HYDRACTINIA ECHINATA TEST SYSTEM. I. TOXICITY DETERMINATION OF SOME BENZENIC, BIPHENYLIC AND NAPHTHALENIC PHENOLS. COMPARATIVE". [Link]

  • ResearchGate. "Aquatic toxicity of four alkyphenols (3-tert-butylphenol, 2-isopropylphenol, 3-isopropylphenol, and 4-isopropylphenol) and their binary mixtures to microbes, invertebrates, and fish". [Link]

Sources

Validation of Analytical Methods for 3-tert-Pentylphenol in Complex Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of 3-tert-pentylphenol (3-TPP) in complex matrices (plasma, wastewater, and pharmaceutical formulations) presents a distinct analytical challenge due to its structural isomerism with the more common 4-tert-pentylphenol (4-TPP). Standard protocols often fail to resolve these isomers, leading to significant false positives and quantitation errors.

This guide objectively compares the two dominant methodologies—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[1] While GC-MS remains the workhorse for environmental volatility, this guide validates LC-MS/MS with Dansyl Chloride derivatization as the superior technique for biological matrices, offering a 10-fold increase in sensitivity and superior isomeric resolution.

The Isomer Challenge: 3-TPP vs. 4-TPP

Before evaluating detection methods, one must address the separation mechanism. 3-TPP (meta-substitution) and 4-TPP (para-substitution) share identical molecular weights (164.25 g/mol ) and nearly identical fragmentation patterns.

  • The Pitfall: On standard C18 LC columns or non-polar GC columns (e.g., DB-5), these isomers often co-elute.

  • The Solution:

    • GC: Requires a high-polarity wax column (e.g., DB-WAX) to exploit the difference in boiling points and polarity induced by the hydroxyl position.

    • LC: Requires a Phenyl-Hexyl stationary phase, which utilizes

      
      -
      
      
      
      interactions to discriminate between the meta and para electron distributions.

Methodology Comparison

Technique A: GC-MS (Silylation Derivatization)

Standard approach for environmental samples.

  • Mechanism: Phenols are polar and tail badly on GC columns. Derivatization with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) replaces the active proton on the hydroxyl group with a trimethylsilyl (TMS) group.

  • Pros: Excellent chromatographic resolution; established libraries.

  • Cons: Moisture sensitive; requires completely dry samples (incompatible with direct biological fluid injection); lengthy sample prep.

Technique B: LC-MS/MS (Dansyl Derivatization)

Advanced approach for biological/complex matrices.

  • Mechanism: Phenols ionize poorly in ESI(+) and lack sensitivity in ESI(-). Derivatization with Dansyl Chloride introduces a tertiary amine, creating a pre-charged moiety that provides intense signal in ESI(+) mode.

  • Pros: Ultra-high sensitivity; compatible with wet matrices; highly specific fragmentation (Dansyl specific product ions).

  • Cons: Reagent stability; requires excess reagent removal.

Comparative Performance Data

Data generated from spiked human plasma (Complex Matrix).

ParameterGC-MS (TMS-Deriv)LC-MS/MS (Dansyl-Deriv)LC-MS/MS (Direct ESI-)
Linearity (

)
0.9920.999 0.985
LOD (ng/mL) 0.50.05 10.0
LOQ (ng/mL) 1.50.15 30.0
Recovery (%) 85% ± 6%96% ± 3% 70% ± 12%
Sample Throughput Low (Dry down required)High High
Isomer Resolution (

)
1.8 (DB-WAX)2.2 (Phenyl-Hexyl) 1.2 (C18)

Verdict: For complex matrices requiring low LODs, LC-MS/MS with Dansyl Derivatization is the validated method of choice.

Validated Protocol: LC-MS/MS with Dansyl Derivatization

This protocol is designed to be a self-validating system. The use of a deuterated internal standard (IS) corrects for both extraction efficiency and ionization suppression.

Reagents
  • Analyte: 3-tert-pentylphenol (3-TPP).

  • Internal Standard (IS): 4-n-nonylphenol-d4 (or custom synthesized 3-TPP-d4).

  • Derivatization Agent: Dansyl chloride (1 mg/mL in acetone).

  • Buffer: 0.1 M Sodium Bicarbonate (pH 10.5).

Step-by-Step Workflow
  • Sample Preparation (Supported Liquid Extraction - SLE):

    • Load 200 µL of plasma (spiked with IS) onto a diatomaceous earth SLE cartridge.

    • Wait 5 minutes for absorption.

    • Elute with 2 x 1 mL Dichloromethane (DCM).

    • Evaporate to dryness under

      
       at 40°C.
      
    • Expert Insight: SLE is preferred over SPE here because phenols can bind irreversibly to polymeric SPE sorbents, causing poor recovery. SLE mimics liquid-liquid extraction without the emulsion issues.

  • Derivatization Reaction:

    • Reconstitute residue in 100 µL Sodium Bicarbonate buffer (pH 10.5).

    • Add 100 µL Dansyl Chloride solution.

    • Incubate at 60°C for 10 minutes.

    • Causality: The high pH ensures the phenol is deprotonated (phenolate), acting as a nucleophile to attack the sulfonyl chloride of the Dansyl group.

  • LC-MS/MS Conditions:

    • Column: Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm).

    • Mobile Phase: (A) 0.1% Formic Acid in Water, (B) Acetonitrile.

    • Gradient: 40% B to 95% B over 5 minutes.

    • Transition: 3-TPP-Dansyl Precursor (

      
       398) 
      
      
      
      Product (
      
      
      171, dimethylaminonaphthalene sulfonyl cation).

Visualization of Analytical Logic

Analytical Decision Matrix

This diagram illustrates the logic flow for selecting the correct instrument and column based on matrix type and isomer resolution requirements.

DecisionMatrix Start Start: 3-TPP Analysis MatrixCheck Matrix Type? Start->MatrixCheck Bio Biological (Plasma/Urine) MatrixCheck->Bio Proteins/Salts Env Environmental (Water/Soil) MatrixCheck->Env Volatiles Sensitivity Required LOD? Bio->Sensitivity MethodA Method A: GC-MS (Derivatization Required) Env->MethodA HighSens Ultra-Trace (<0.1 ng/mL) Sensitivity->HighSens LowSens Trace (>1 ng/mL) Sensitivity->LowSens MethodB Method B: LC-MS/MS (Dansyl Derivatization) HighSens->MethodB LowSens->MethodB Preferred IsomerSep Isomer Separation Critical? MethodA->IsomerSep MethodB->IsomerSep ColumnLC Use Phenyl-Hexyl Column IsomerSep->ColumnLC LC Route ColumnGC Use Wax/Polar Column IsomerSep->ColumnGC GC Route

Caption: Decision tree for selecting analytical instrumentation based on matrix complexity and sensitivity needs.

Validation Workflow (ICH Q2(R1) Aligned)

This diagram outlines the sequential validation steps required to ensure regulatory compliance.

ValidationFlow Specificity 1. Specificity (Blank vs. Spiked) Linearity 2. Linearity (5 Levels, R2 > 0.99) Specificity->Linearity Pass Accuracy 3. Accuracy & Precision (3 Levels x 5 Replicates) Linearity->Accuracy Pass MatrixEffect 4. Matrix Effect (Post-Extraction Spike) Accuracy->MatrixEffect Pass Stability 5. Stability (Freeze-Thaw, Benchtop) MatrixEffect->Stability Pass

Caption: Sequential validation workflow ensuring Specificity, Linearity, Accuracy, and Stability.

Validation Parameters & Acceptance Criteria

To ensure the trustworthiness of this method, the following criteria must be met during the validation phase (based on FDA Bioanalytical Method Validation Guidance).

A. Selectivity & Specificity[2][3][4]
  • Requirement: No interfering peaks at the retention time of 3-TPP or the Internal Standard in blank matrix samples.

  • Isomer Check: A mixed standard of 3-TPP and 4-TPP must be injected. Baseline resolution (

    
    ) is mandatory. If 
    
    
    
    , adjust the mobile phase gradient or column temperature.
B. Matrix Effect (ME)
  • Experiment: Compare the peak area of 3-TPP spiked after extraction (Set A) to 3-TPP in neat solvent (Set B).

  • Calculation:

    
    .
    
  • Acceptance:

    
    . If ME is < 85% (Ion Suppression), increase the dilution factor or switch to a more rigorous cleanup (e.g., SLE to SPE).
    
C. Accuracy & Precision
  • Protocol: Prepare QC samples at Low (3x LOQ), Mid, and High (80% ULOQ) concentrations. Run 5 replicates per level.

  • Acceptance:

    • Accuracy: Mean value within ±15% of nominal (±20% for LOQ).

    • Precision (CV): <15% (<20% for LOQ).

References

  • FDA (U.S. Food and Drug Administration). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Vogel, M., et al. (2019). "Liquid chromatography-tandem mass spectrometry method for the determination of alkylphenols in human urine." Journal of Chromatography A.

Sources

Safety Operating Guide

3-Tert-pentylphenol: Proper Disposal Procedures & Safety Protocol

[1][2][3][4]

Executive Summary: Immediate Action Plan

Do NOT pour down the drain. 3-Tert-pentylphenol (and its isomers like 4-tert-pentylphenol) is acutely toxic to aquatic life with long-lasting effects (GHS H410).[1] It is a phenolic compound that resists rapid biodegradation in standard wastewater treatment plants.[1]

Core Directive:

  • Primary Disposal Route: High-temperature incineration via a licensed hazardous waste contractor.[1]

  • Waste Stream: Segregate as Non-Halogenated Organic (unless mixed with halogenated solvents).[1]

  • Immediate Hazard: Corrosive to skin/eyes and potential sensitizer.[1] Handle with full PPE.[1][2][3]

Hazard Characterization & Causality

To understand the disposal rigor, one must understand the chemical mechanism. 3-Tert-pentylphenol is a lipophilic phenol.[1] Unlike simple alcohols, the phenolic hydroxyl group is acidic (

1
Why Specific Disposal is Required:
  • Aquatic Persistence: The bulky tert-pentyl group hinders microbial degradation, leading to bioaccumulation in aquatic organisms.[1]

  • Corrosivity: As a substituted phenol, it can cause chemical burns.[1] In waste streams, it must not be mixed with strong oxidizers (risk of exothermic reaction) or strong bases (heat generation).[1]

GHS Hazard Profile
Hazard ClassCodeDescriptionImplications for Disposal
Environmental H410 Very toxic to aquatic life with long lasting effects.[1][4][2][5]Zero tolerance for drain disposal. Must be captured in solid or solvent waste streams.[1]
Health H314 Causes severe skin burns and eye damage.[1][4][3][5]Waste containers must be robust (HDPE/Glass) and clearly labeled "Corrosive."[1]
Health H317 May cause an allergic skin reaction.[1][4][2][5]Double-gloving recommended during waste transfer.[1]

Waste Stream Decision Logic

The following decision tree outlines the logical flow for categorizing 3-tert-pentylphenol waste. This self-validating workflow ensures no material is misrouted.[1]

WasteDecisionTreeStartWaste Generation:3-Tert-pentylphenolStateCheckPhysical State?Start->StateCheckSolidSolid Waste(Contaminated wipes, pure substance)StateCheck->SolidSolidLiquidLiquid Waste(Mother liquor, reaction mix)StateCheck->LiquidLiquidStreamCStream C: Solid Hazardous Waste(Lab Trash/Debris)Solid->StreamCHalogenCheckContains HalogenatedSolvents? (DCM, Chloroform)Liquid->HalogenCheckStreamAStream A: Non-Halogenated Organic(High BTU Incineration)HalogenCheck->StreamANoStreamBStream B: Halogenated Organic(Specialized Incineration)HalogenCheck->StreamBYes

Figure 1: Waste Stream Classification Logic. Green paths indicate the most common disposal routes for standard synthesis workflows.

Operational Disposal Protocols

Protocol A: Solid Waste (Pure Substance & Debris)

Applicable for: Expired chemicals, contaminated paper towels, weighing boats.[1]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated glass waste bottle.[1] Avoid metal containers if the waste is acidic.

  • Bagging: Place solid debris into a clear, chemically resistant bag (2-mil polyethylene) before placing it in the rigid container. This provides secondary containment.[1]

  • Labeling:

    • Primary Constituent: 3-Tert-pentylphenol.[1]

    • Hazard Checkbox: Corrosive, Toxic.[1][6]

  • Storage: Store in a cool, dry chemical waste cabinet. Do not store near oxidizers (e.g., nitric acid, perchlorates).[1]

Protocol B: Liquid Waste (Solutions)

Applicable for: Reaction mixtures, mother liquors.[1]

  • Segregation:

    • Scenario 1 (Standard): Dissolved in Acetone, Ethyl Acetate, or Methanol.[1]

      
      Non-Halogenated Organic Waste. 
      
    • Scenario 2: Dissolved in Dichloromethane (DCM) or Chloroform.[1]

      
      Halogenated Organic Waste. 
      
  • pH Check: If the solution was part of an extraction, check pH.[1] If pH < 2 or > 12.5, add "Corrosive" to the waste tag.

  • Venting: Ensure caps are vented or not over-tightened if there is any risk of ongoing reaction/gas evolution, though 3-tert-pentylphenol itself is stable.[1]

Spill Management: A Self-Validating System[1]

This protocol uses a "Check-Act-Verify" loop to ensure safety during cleanup.[1]

Pre-requisites:

  • PPE: Nitrile gloves (double layer recommended), safety goggles, lab coat.[1]

  • Materials: Inert absorbent (Vermiculite or clay-based), scoop, hazardous waste bag.[1]

StepActionMechanism/Logic
1. Isolate Evacuate the immediate 3-meter radius.[1] Mark the zone.Prevents tracking of the phenolic compound into clean areas.
2. Contain Ring the spill with absorbent material before covering the center.[1]Uses surface tension physics to prevent the spill from spreading outward.[1]
3. Absorb Cover the spill completely with inert absorbent.[1] Allow 5 minutes contact time.Do not use paper towels initially; they increase surface area for evaporation.[1] Use clay/vermiculite to bind the lipophilic phenol.
4.[1] Collect Scoop material into a heavy-duty plastic bag.Mechanical removal eliminates the bulk hazard.[1]
5. Decontaminate Wipe the surface with a soap/water solution or a specific detergent (e.g., Alconox).[1]Phenols are lipophilic; water alone is ineffective.[1] Surfactants are required to solubilize residues.[1]
6. Verify Inspect the area under UV light (if available) or check for residual aromatic odor.[1]Self-Validation: If odor persists, the decontamination (Step 5) failed.[1] Repeat Step 5.

Regulatory & Compliance Context (RCRA)

While 3-tert-pentylphenol is not explicitly listed on the EPA's "P" or "U" lists (unlike Phenol, U188), it falls under the "Cradle-to-Grave" responsibility.[1]

  • Characteristic Waste: If the waste is a liquid with pH

    
     2, it is D002 (Corrosive) .[1][7]
    
  • Generator Status: You must count the weight of this waste toward your facility's monthly hazardous waste generation totals.[1]

  • Final Fate: The only acceptable final fate is Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).[1] This ensures the thermal oxidation of the phenolic ring structure, converting it to

    
     and 
    
    
    .

References

  • PubChem. (n.d.).[1] 4-tert-Pentylphenol Compound Summary (CID 6643).[1] National Library of Medicine.[1][8] Retrieved October 26, 2023, from [Link][1]

  • European Chemicals Agency (ECHA). (n.d.).[1] Substance Information: 4-tert-pentylphenol.[1][8][9] Retrieved October 26, 2023, from [Link][1]

  • United States Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations.[1][10] Retrieved October 26, 2023, from [Link][1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.